molecular formula C28H38N2O2 B12431433 Tegileridine CAS No. 2095345-66-5

Tegileridine

Cat. No.: B12431433
CAS No.: 2095345-66-5
M. Wt: 434.6 g/mol
InChI Key: YUMLNLMFBWBKSK-OHSXHVKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tegileridine (SHR-8554) is a novel small-molecule compound that functions as a selective and complete agonist of the μ-opioid receptor (MOR) . Its primary research value lies in its role as a G protein-biased agonist . This mechanism allows it to preferentially activate the G protein-coupled signaling pathway, which is associated with potent analgesia, while only weakly recruiting β-arrestin-2, a pathway linked to classic opioid adverse effects such as respiratory depression and gastrointestinal dysfunction . This functional selectivity makes this compound a pivotal research tool for investigating new pathways in pain management with a potentially improved safety profile. In January 2024, this compound fumarate injection received its first approval in China for the treatment of moderate to severe acute postoperative pain, specifically following abdominal surgery . Its chemical structure is closely related to other biased agonists like oliceridine (TRV130), providing a valuable point of comparison in preclinical studies . Researchers can utilize this compound to explore the physiological outcomes of biased agonism at the MOR and its applications in experimental models of analgesia. The product is supplied with detailed analytical data to ensure purity and identity for research purposes. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2095345-66-5

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1

InChI Key

YUMLNLMFBWBKSK-OHSXHVKISA-N

Isomeric SMILES

CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Canonical SMILES

CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5

Origin of Product

United States

Foundational & Exploratory

The μ-Opioid Receptor and the Principle of Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Tegileridine on the μ-Opioid Receptor

Executive Summary this compound (SHR-8554) is a novel, first-in-class small molecule analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd.[1]. It functions as a biased agonist of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family[1][2]. The therapeutic rationale behind this compound is to separate the analgesic effects of MOR activation from the significant adverse effects associated with traditional opioids like morphine. It achieves this through functional selectivity, preferentially activating the G protein signaling pathway responsible for analgesia while only weakly engaging the β-arrestin-2 pathway linked to side effects such as respiratory depression and gastrointestinal dysfunction[1][2][3]. Approved in China for the treatment of moderate to severe postoperative pain, this compound represents a significant advancement in pain management, offering a potentially safer alternative to conventional opioid therapies[1][2][4].

The μ-opioid receptor (MOR) is a classical GPCR that serves as the primary target for most opioid analgesics[4][5]. Upon activation by a ligand, the MOR can initiate two major intracellular signaling cascades:

  • G-Protein Signaling Pathway: The MOR couples to inhibitory G proteins (Gαi/o). Activation of this pathway inhibits adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulates ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting calcium channels)[6][7][8]. This cascade ultimately reduces neuronal excitability and neurotransmitter release, producing potent analgesia[6][8].

  • β-Arrestin-2 Signaling Pathway: Following activation, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2, a scaffolding protein that leads to receptor desensitization, internalization, and the initiation of separate signaling cascades[8][9]. The β-arrestin-2 pathway is strongly associated with the development of tolerance and adverse effects, including respiratory depression, constipation, and nausea[1][3][6].

Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another[9][10]. This compound is a biased agonist designed to selectively favor the G-protein pathway, thereby maximizing analgesia while minimizing the recruitment of β-arrestin-2 and its associated adverse consequences[1][4].

This compound's Core Mechanism: Biased Activation of the μ-Opioid Receptor

This compound's primary mechanism of action is its function as a potent, selective, and biased agonist at the μ-opioid receptor[1][4].

  • Receptor Selectivity: this compound demonstrates strong subtype selectivity, exhibiting potent agonistic activity at the μ-opioid receptor while having much weaker effects on the δ- (delta) and κ- (kappa) opioid receptors[4][11].

  • Pathway Bias: The defining feature of this compound is its profound bias towards the G-protein signaling pathway over the β-arrestin-2 recruitment pathway[1][2][4]. This preferential activation is the cornerstone of its improved safety profile compared to conventional, non-biased opioids like morphine, which activate both pathways more indiscriminately[3].

cluster_0 This compound Interaction with μ-Opioid Receptor (MOR) cluster_1 Dominant G-Protein Pathway cluster_2 Minimized β-Arrestin Pathway This compound This compound MOR μ-Opioid Receptor (MOR) (GPCR) This compound->MOR Binds and Activates Gi Gαi/o Activation MOR->Gi Strong Activation Arrestin β-Arrestin-2 Recruitment MOR->Arrestin Weak Activation AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Levels AC->cAMP Channels Ion Channel Modulation cAMP->Channels Analgesia Analgesia Channels->Analgesia Internalization Receptor Internalization & Desensitization Arrestin->Internalization SideEffects Adverse Effects (e.g., Respiratory Depression) Internalization->SideEffects

Caption: Biased signaling pathway of this compound at the μ-opioid receptor.

Quantitative Pharmacological Profile

While specific quantitative data (e.g., Ki, EC50, Emax) from head-to-head preclinical assays are primarily detailed in patent literature such as WO2017063509A1, the public scientific literature consistently supports this compound's profile as a potent G-protein activator with minimal β-arrestin-2 recruitment[4][11]. One study notes its potency is approximately nine times that of morphine[1].

The tables below are structured to represent the key quantitative parameters used to define this compound's pharmacological profile.

Table 1: Receptor Binding Affinity of this compound This table would quantify the binding affinity (Ki) of this compound for the three classical opioid receptors to demonstrate its selectivity for the μ-opioid receptor. Lower Ki values indicate higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
This compoundData not publicly availableData not publicly availableData not publicly available
Morphine (Reference)~1-10~200-400~200-300

Table 2: Functional Activity and Bias of this compound This table would summarize the potency (EC50) and efficacy (Emax) of this compound in functional assays that measure G-protein activation and β-arrestin recruitment. A high "Bias Factor" would quantitatively confirm its preference for the G-protein pathway.

CompoundG-Protein Activation (GTPγS Assay)β-Arrestin-2 Recruitment AssayBias Factor (G-protein vs. β-arrestin)
EC50 (nM) Emax (%) EC50 (nM)
This compoundData not publicly availableData not publicly availableData not publicly available
Morphine (Reference)~50-100100%~100-300

Key Experimental Protocols for Characterization

The characterization of a biased agonist like this compound relies on a suite of in vitro functional assays to dissect its activity at the G-protein and β-arrestin pathways.

GTPγS Binding Assay (G-Protein Activation)

This assay is a direct measure of G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist[12][13]. It is a proximal measure of the first step in the G-protein signaling cascade.

General Methodology:

  • Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cultured cells or tissue.

  • Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound), and [³⁵S]GTPγS.

  • Reaction: Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

  • Termination & Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter, which is directly proportional to the level of G-protein activation[12].

A Prepare cell membranes expressing MOR B Incubate membranes with: - this compound - GDP - [³⁵S]GTPγS A->B C Agonist binding promotes [³⁵S]GTPγS binding to Gαi B->C D Separate bound/unbound [³⁵S]GTPγS via filtration C->D E Quantify radioactivity with scintillation counter D->E F Determine EC50 and Emax for G-protein activation E->F

Caption: General experimental workflow for a GTPγS binding assay.
β-Arrestin Recruitment Assay

These assays directly measure the recruitment of β-arrestin to the activated MOR. Numerous commercial platforms exist, such as the PathHunter assay (DiscoverX), which is based on enzyme fragment complementation (EFC)[14][15].

General Methodology (PathHunter EFC):

  • Cell Line: Use an engineered cell line co-expressing the MOR fused to a small enzyme fragment (ProLink, or PK) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, or EA).

  • Compound Addition: The cells are treated with varying concentrations of this compound.

  • Recruitment: Agonist-induced MOR activation and phosphorylation causes the β-arrestin-EA fusion protein to be recruited to the MOR-PK fusion protein.

  • Complementation: The proximity of PK and EA allows them to combine and form a fully active β-galactosidase enzyme.

  • Signal Generation: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

  • Quantification: The light output is measured with a luminometer and is directly proportional to the extent of β-arrestin recruitment[9][15].

A Use engineered cells: - MOR fused to ProLink (PK) - β-arrestin fused to Enzyme Acceptor (EA) B Add this compound to stimulate cells A->B C β-arrestin-EA is recruited to activated MOR-PK B->C D PK and EA fragments combine, forming an active enzyme C->D E Add substrate and measure chemiluminescent signal D->E F Determine EC50 and Emax for β-arrestin recruitment E->F

Caption: Workflow for a PathHunter β-arrestin recruitment assay.
cAMP Accumulation Assay

This assay measures the functional downstream consequence of Gαi-protein activation. Since Gαi inhibits adenylyl cyclase, activation of the MOR by an agonist leads to a decrease in intracellular cAMP levels[16][17].

General Methodology:

  • Cell Culture: Cells expressing the MOR are cultured in assay plates.

  • Stimulation: Cells are first treated with an adenylyl cyclase stimulator (e.g., forskolin) to raise basal cAMP levels.

  • Compound Addition: Concurrently or subsequently, cells are treated with varying concentrations of this compound.

  • Incubation: The cells are incubated to allow the agonist to inhibit adenylyl cyclase and reduce cAMP production.

  • Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[18][19]. The resulting signal is inversely proportional to the amount of cAMP present.

Conclusion

The mechanism of action of this compound on the μ-opioid receptor is a prime example of rational drug design targeting functional selectivity. By acting as a biased agonist, this compound potently activates the G-protein signaling pathway responsible for its strong central analgesic effects while minimally recruiting the β-arrestin-2 pathway implicated in many of the debilitating side effects of traditional opioids[1][2]. This unique pharmacological profile, confirmed through functional assays, positions this compound as a promising therapeutic option for managing moderate to severe postoperative pain with a potentially improved benefit-risk profile[3][4].

References

An In-depth Technical Guide to Tegileridine's G-protein Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (also known as SHR8554) is a novel, potent, and selective small molecule agonist of the μ-opioid receptor (MOR). A significant body of preclinical and clinical evidence has demonstrated that this compound exhibits G-protein biased agonism. This property is characterized by the preferential activation of the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway, which is implicated in typical opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction. This technical guide provides a comprehensive overview of the G-protein biased agonism of this compound, including its in vitro pharmacological profile, detailed experimental methodologies, and a visual representation of its signaling mechanism.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, such as morphine, are non-biased agonists at the μ-opioid receptor (MOR), activating both the G-protein and β-arrestin-2 signaling pathways. While G-protein activation is crucial for mediating the desired analgesic effects, the recruitment of β-arrestin-2 is linked to the undesirable side effects that limit the clinical utility of these drugs.

Biased agonism at G-protein coupled receptors (GPCRs), such as the MOR, offers a promising therapeutic strategy. Biased agonists selectively engage one signaling pathway over another, thereby decoupling the therapeutic effects from the adverse effects. This compound has emerged as a leading example of a G-protein biased MOR agonist, demonstrating a favorable preclinical and clinical profile.

In Vitro Pharmacological Profile of this compound

This compound's biased agonism has been characterized through a series of in vitro pharmacological assays. The data, primarily derived from patent literature (WO2017063509A1), demonstrates its high affinity for the μ-opioid receptor and its functional selectivity for the G-protein pathway.

ParameterThis compound (SHR8554)Morphine (Reference)Assay Type
μ-Opioid Receptor Binding Affinity (Ki, nM) Data not publicly availableData not publicly availableRadioligand Binding Assay
G-protein Activation (EC50, nM) Specific value not disclosedSpecific value not disclosedcAMP Accumulation Assay
G-protein Activation (Emax, %) Specific value not disclosed100% (Full Agonist)cAMP Accumulation Assay
β-arrestin-2 Recruitment (EC50, nM) Significantly higher than G-protein EC50Comparable to G-protein EC50β-arrestin Recruitment Assay
β-arrestin-2 Recruitment (Emax, %) Significantly lower than Morphine100% (Full Recruitment)β-arrestin Recruitment Assay

Note: While specific quantitative values for this compound's in vitro pharmacology are not publicly available in detail, the patent literature (WO2017063509A1) and subsequent publications consistently describe its strong agonistic activity at the G-protein pathway and significantly weaker activity at the β-arrestin pathway, indicating a strong bias towards G-protein signaling.[1]

Signaling Pathways of this compound

This compound's mechanism of action at the cellular level is centered on its biased agonism at the μ-opioid receptor. The following diagram illustrates the differential signaling pathways activated by a traditional opioid agonist like morphine versus a G-protein biased agonist like this compound.

This compound's G-protein Biased Signaling at the μ-Opioid Receptor cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to Morphine Morphine Morphine->MOR Binds to Morphine->MOR G_protein G-protein Activation (Gi/o) MOR->G_protein Strongly Activates MOR->G_protein Activates Beta_arrestin β-arrestin-2 Recruitment MOR->Beta_arrestin Weakly Activates MOR->Beta_arrestin Strongly Activates Analgesia Analgesia G_protein->Analgesia Leads to Side_effects Adverse Effects (Respiratory Depression, Constipation) Beta_arrestin->Side_effects Leads to

Caption: this compound preferentially activates the G-protein pathway leading to analgesia, while minimizing β-arrestin-2 recruitment associated with adverse effects.

Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the patent literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow A Prepare cell membranes expressing μ-opioid receptor B Incubate membranes with a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for determining the binding affinity of this compound to the μ-opioid receptor.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human μ-opioid receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO) and a range of concentrations of this compound.

    • Incubation is typically carried out at room temperature for 60-90 minutes in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid, such as naloxone.

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

G-protein Activation Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gi/o-protein signaling pathway, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

cAMP Accumulation Assay Workflow A Seed CHO cells expressing μ-opioid receptor in 96-well plates B Pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels A->B C Add varying concentrations of this compound B->C D Incubate to allow for inhibition of adenylyl cyclase C->D E Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) D->E F Generate dose-response curves and calculate EC50 and Emax values E->F

Caption: Workflow for assessing G-protein activation by measuring the inhibition of cAMP production.

Detailed Methodology:

  • Cell Culture:

    • CHO-K1 cells stably co-expressing the human μ-opioid receptor and a luminescent cAMP biosensor are cultured in F-12 medium supplemented with 10% FBS and appropriate antibiotics.

  • cAMP Assay:

    • Cells are seeded into 384-well plates and grown to confluence.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.

    • The plate is incubated at room temperature for a defined period (e.g., 30 minutes).

  • Detection:

    • Intracellular cAMP levels are measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. This involves the addition of a lysis buffer and detection reagents.

  • Data Analysis:

    • The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound.

    • Dose-response curves are generated, and the EC50 (potency) and Emax (efficacy) values are determined using non-linear regression.

β-arrestin-2 Recruitment Assay

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin-2 to the activated μ-opioid receptor.

Experimental Workflow:

β-arrestin-2 Recruitment Assay Workflow A Use engineered cell line co-expressing MOR fused to a reporter fragment and β-arrestin-2 fused to a complementary reporter fragment (e.g., PathHunter assay) B Add varying concentrations of this compound A->B C Incubate to allow for receptor activation and β-arrestin-2 recruitment B->C D Add substrate for the reporter enzyme C->D E Measure the resulting signal (e.g., chemiluminescence) D->E F Generate dose-response curves and calculate EC50 and Emax values E->F

Caption: Workflow for measuring β-arrestin-2 recruitment to the μ-opioid receptor.

Detailed Methodology:

  • Cell Line:

    • A commercially available cell line, such as the PathHunter® β-arrestin CHO-K1 cells from DiscoverX, is used. These cells are engineered to co-express the human μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Recruitment Assay:

    • Cells are plated in 384-well plates.

    • Varying concentrations of this compound are added to the wells.

    • The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and subsequent recruitment of β-arrestin-2.

  • Detection:

    • Upon recruitment, the two enzyme fragments complement each other to form an active β-galactosidase enzyme.

    • A detection reagent containing a chemiluminescent substrate is added, and the plate is incubated at room temperature.

    • The resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the extent of β-arrestin-2 recruitment.

    • Dose-response curves are plotted, and the EC50 and Emax values for β-arrestin-2 recruitment are determined.

Conclusion

This compound represents a significant advancement in opioid pharmacology. Its G-protein biased agonism at the μ-opioid receptor provides a clear mechanistic rationale for its observed potent analgesic effects with a potentially improved safety and tolerability profile compared to traditional opioids. The in vitro assays detailed in this guide are fundamental to characterizing the biased agonism of this compound and other novel opioid compounds. A thorough understanding of these methodologies and the resulting pharmacological data is crucial for the continued development of safer and more effective pain therapeutics. Further research and the public release of more detailed quantitative data will continue to refine our understanding of this compound's unique mechanism of action.

References

In-Depth Technical Guide to the Discovery and Synthesis of Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine, also known as SHR8554, is a novel, potent, and intravenously administered analgesic agent developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd.[1] It was first approved in China in January 2024 for the management of moderate to severe postoperative pain following abdominal surgery.[2][3][4][5] this compound represents a significant advancement in pain management through its unique mechanism of action as a biased agonist of the μ-opioid receptor (MOR).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on the core data and methodologies relevant to researchers and drug development professionals.

Discovery and Rationale: Biased Agonism at the μ-Opioid Receptor

Traditional opioid analgesics, such as morphine and fentanyl, exert their effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] This activation triggers two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is linked to many of the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.[2][3][4]

The discovery of this compound was driven by the principle of "biased agonism" or "functional selectivity," which aims to develop ligands that preferentially activate one signaling pathway over another.[3][6] this compound was designed to be a biased agonist that selectively activates the G-protein-coupled pathway while only weakly engaging the β-arrestin-2 pathway.[1][2][3][4] This biased signaling profile is intended to provide potent analgesia with a reduced burden of opioid-related adverse events.[2][7] Preclinical and clinical studies have suggested that this compound possesses an analgesic potency approximately nine times that of morphine, with a favorable safety profile.[2][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2017063509A1, filed by Jiangsu Hengrui Medicine Co., Ltd. The synthesis is a multi-step process involving the preparation of key intermediates. While the full, step-by-step experimental protocol from the patent is extensive, a general overview of the synthetic strategy is provided below. The IUPAC name for this compound is ((3-methoxythiophen-2-yl)methyl)((2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl))amine.[2]

Please refer to the aforementioned patent for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

In Vitro Pharmacology

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its potency and efficacy at the μ-opioid receptor and its bias towards the G-protein signaling pathway.

Quantitative Data
AssayParameterThis compound (SHR8554)Morphine (Comparator)Reference
μ-Opioid Receptor Binding Ki (nM)Data not availableData not available
G-Protein Activation ([³⁵S]GTPγS Binding) EC₅₀ (nM)Data not availableData not available
Eₘₐₓ (%)Data not availableData not available
β-Arrestin 2 Recruitment EC₅₀ (nM)Data not availableData not available
Eₘₐₓ (%)Data not availableData not available
Bias Factor (Calculated)Data not availableData not available

Note: Specific quantitative data (Ki, EC₅₀, Eₘₐₓ, and Bias Factor) for this compound from publicly available, peer-reviewed sources are limited. The table structure is provided for when such data becomes available.

Experimental Protocols

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins upon agonist binding to the μ-opioid receptor. A common method is the [³⁵S]GTPγS binding assay.

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-K1 cells) are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: Membranes are incubated with varying concentrations of this compound or a reference agonist (e.g., DAMGO) in the presence of [³⁵S]GTPγS.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor. A widely used method is the PathHunter® β-arrestin recruitment assay.

  • Cell Line: A cell line co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

  • Cell Plating: Cells are plated in a multi-well plate and incubated.

  • Compound Addition: Varying concentrations of this compound or a reference agonist are added to the wells.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: A detection reagent containing the substrate for β-galactosidase is added. The complementation of the ProLink™ and EA tags upon β-arrestin 2 recruitment forms a functional β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.

  • Signal Measurement: The chemiluminescent signal is read using a plate reader.

  • Data Analysis: The data are analyzed to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Biased Signaling at the μ-Opioid Receptor

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Strongly Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Weakly Recruits Analgesia Analgesia G_protein->Analgesia Leads to Side_effects Adverse Effects (Respiratory Depression, Constipation) beta_arrestin->Side_effects Mediates

Caption: Biased agonism of this compound at the μ-opioid receptor.

Experimental Workflow for In Vitro Characterization

Tegileridine_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of this compound (WO2017063509A1) G_protein_assay G-Protein Activation Assay ([³⁵S]GTPγS) Synthesis->G_protein_assay beta_arrestin_assay β-Arrestin 2 Recruitment Assay (PathHunter®) Synthesis->beta_arrestin_assay EC50_Emax_G Determine EC₅₀ and Eₘₐₓ (G-Protein) G_protein_assay->EC50_Emax_G EC50_Emax_B Determine EC₅₀ and Eₘₐₓ (β-Arrestin) beta_arrestin_assay->EC50_Emax_B Bias_Factor Calculate Bias Factor EC50_Emax_G->Bias_Factor EC50_Emax_B->Bias_Factor

Caption: Workflow for the synthesis and in vitro characterization of this compound.

Conclusion

This compound is a promising new analgesic that exemplifies the potential of biased agonism in drug design. By selectively activating the G-protein pathway over the β-arrestin-2 pathway at the μ-opioid receptor, it aims to provide effective pain relief with a more favorable side-effect profile compared to traditional opioids. This technical guide has provided an overview of its discovery, a reference to its chemical synthesis, and a framework for its in vitro pharmacological characterization. Further research and publication of detailed quantitative data will be crucial for a complete understanding of this compound's pharmacological profile and its full clinical potential.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (formerly SHR8554) is a novel, potent, intravenously administered analgesic agent developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It is a biased agonist of the μ-opioid receptor (MOR), designed to selectively activate the G-protein signaling pathway over the β-arrestin-2 pathway. This biased agonism aims to provide strong analgesia comparable to traditional opioids like morphine, while potentially mitigating common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction. Approved in China in January 2024 for the treatment of moderate to severe postoperative pain, this compound represents a significant advancement in pain management.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies of this compound.

Pharmacodynamics

Mechanism of Action

This compound is a small molecule that acts as a biased agonist at the μ-opioid receptor (MOR).[4] The MOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is predominantly associated with the desired analgesic effects of opioids.[5][6] Conversely, the recruitment of β-arrestin-2 to the receptor is implicated in mediating adverse effects, including respiratory depression, constipation, and the development of tolerance.[5][6]

This compound's pharmacological innovation lies in its preferential activation of the G-protein signaling cascade while only weakly engaging the β-arrestin-2 recruitment pathway.[7][8] This "biased agonism" is hypothesized to uncouple the therapeutic analgesic effects from the undesirable side effects associated with conventional opioid agonists.[6]

Receptor Selectivity

Preclinical data indicates that this compound exhibits strong subtype selectivity for the μ-opioid receptor, with weaker agonistic activity at the δ- and κ-opioid receptors.[5]

In Vitro Pharmacology

While specific quantitative data on this compound's in vitro pharmacology, such as receptor binding affinity (Ki), potency (EC50), and efficacy (Emax) for G-protein activation and β-arrestin recruitment, are not publicly available in the reviewed literature, the following table summarizes the expected parameters based on its described activity.

ParameterReceptor/PathwayExpected Value/ActivityDescription
Binding Affinity (Ki) μ-opioid receptorHigh affinityIndicates strong binding to the target receptor.
δ-opioid receptorLow affinitySuggests selectivity for the μ-opioid receptor.
κ-opioid receptorLow affinitySuggests selectivity for the μ-opioid receptor.
Potency (EC50) G-protein activation (e.g., GTPγS assay)Low nanomolar rangeIndicates high potency in activating the therapeutic signaling pathway.
β-arrestin-2 recruitmentHigher than for G-protein activationDemonstrates weaker engagement of the pathway associated with adverse effects.
Efficacy (Emax) G-protein activationHigh efficacy (full or near-full agonist)Capable of producing a strong analgesic response.
β-arrestin-2 recruitmentLow efficacy (partial agonist)Limited ability to recruit β-arrestin-2, even at high concentrations.
Bias Factor G-protein vs. β-arrestin-2>1A quantitative measure of the preference for G-protein signaling over β-arrestin-2 recruitment, relative to a balanced agonist.
Signaling Pathways

The signaling mechanism of this compound at the μ-opioid receptor, highlighting its biased agonism, can be visualized as follows:

This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein Activation (Gi/o) MOR->G_protein Strongly Activates beta_arrestin β-arrestin-2 Recruitment MOR->beta_arrestin Weakly Activates Analgesia Analgesia G_protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) beta_arrestin->Adverse_Effects

Figure 1: Signaling pathway of this compound at the μ-opioid receptor.

Pharmacokinetics

A human mass balance study using radiolabeled [14C]SHR8554 (this compound) in healthy Chinese male subjects has provided key insights into its pharmacokinetic profile following a single intravenous administration.[7]

Absorption and Distribution

Following intravenous administration, this compound is expected to be rapidly and completely available in the systemic circulation. Preclinical and clinical studies have highlighted a rapid onset of action.

Metabolism

This compound is extensively metabolized in the human body. The primary metabolic pathways include:

  • N-dealkylation

  • O-deethylation

  • Mono-oxidation

  • Glucuronidation

Excretion

The primary route of elimination for this compound and its metabolites is through urinary excretion.[7] In the human mass balance study, approximately 99.68% of the total radioactivity was recovered within 216 hours, with 76.22% in the urine and 23.46% in the feces.[7] The parent drug accounted for only a small fraction of the excreted dose in urine, indicating extensive metabolism.[7]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound from the human mass balance study.[7]

ParameterValueUnit
Dose ~0.941mg
Half-life (t½) 6-7hours
Time to Maximum Concentration (Tmax) 0.167 (median)hours
Maximum Concentration (Cmax) 11.9 ± 3.81 (mean ± SD)ng/g

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy and safety of this compound for the management of postoperative pain.

Phase III Clinical Trial in Abdominal Surgery

A randomized, double-blind, placebo-controlled Phase III study in 526 patients with postoperative pain after abdominal surgery demonstrated the analgesic efficacy of this compound.[3] The primary endpoint was the summed pain intensity difference at rest over the first 24 hours (SPID24).

Treatment GroupMean SPID24 (SD)
Placebo-49.63 (29.35)
This compound 0.5 mg-61.15 (28.25)
This compound 0.75 mg-68.98 (30.33)
Morphine-71.16 (34.76)

This compound at both doses was significantly superior to placebo (p < 0.001) and demonstrated comparable efficacy to morphine.[3]

Phase II/III Clinical Trial in Orthopedic Surgery

A multicenter, randomized, double-blind, dose-explored, active-controlled Phase II/III clinical trial assessed the efficacy and safety of this compound for postoperative pain following orthopedic surgery.[9] In Phase III, the 0.05 mg and 0.1 mg doses of this compound were found to be effective compared to placebo.[9]

Experimental Protocols

GTPγS Binding Assay (General Protocol for MOR Agonists)

This functional assay measures the activation of G-proteins upon agonist binding to the MOR.

Workflow:

cluster_prep Membrane Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing MOR prep2 Centrifuge to isolate crude membrane fraction prep1->prep2 prep3 Resuspend and determine protein concentration prep2->prep3 assay1 Incubate membranes with This compound, GDP, and non-radioactive GTPγS (for non-specific binding) prep3->assay1 assay2 Initiate reaction by adding [35S]GTPγS assay1->assay2 assay3 Incubate to allow binding assay2->assay3 assay4 Terminate reaction by rapid filtration assay3->assay4 assay5 Measure radioactivity using scintillation counting assay4->assay5 analysis1 Calculate specific binding assay5->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Determine EC50 and Emax analysis2->analysis3

Figure 2: General workflow for a GTPγS binding assay.

Key Steps:

  • Membrane Preparation: Isolate cell membranes expressing the μ-opioid receptor.

  • Assay Incubation: Incubate the membranes with varying concentrations of this compound, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

  • Filtration: Rapidly filter the reaction mixture to separate bound from unbound [35S]GTPγS.

  • Detection: Quantify the amount of bound [35S]GTPγS using scintillation counting.

  • Data Analysis: Plot the specific binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

β-arrestin-2 Recruitment Assay (General Protocol)

This assay quantifies the recruitment of β-arrestin-2 to the activated MOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Culture cells co-expressing MOR-enzyme fragment 1 and β-arrestin-2-enzyme fragment 2 prep2 Plate cells in microplate prep1->prep2 assay1 Add varying concentrations of this compound to cells prep2->assay1 assay2 Incubate to allow for β-arrestin-2 recruitment and enzyme complementation assay1->assay2 assay3 Add substrate for the complemented enzyme assay2->assay3 assay4 Measure chemiluminescent signal assay3->assay4 analysis1 Plot dose-response curve assay4->analysis1 analysis2 Determine EC50 and Emax analysis1->analysis2

Figure 3: General workflow for a β-arrestin-2 recruitment assay.

Key Steps:

  • Cell Culture: Use a cell line engineered to co-express the MOR fused to a small enzyme fragment and β-arrestin-2 fused to a larger, complementary enzyme fragment.

  • Compound Addition: Treat the cells with a range of this compound concentrations.

  • Recruitment and Complementation: Agonist binding induces the recruitment of the β-arrestin-2 fusion protein to the MOR, bringing the two enzyme fragments together to form an active enzyme.

  • Detection: Add a substrate that is converted by the active enzyme into a chemiluminescent product.

  • Data Analysis: Measure the light output to quantify β-arrestin-2 recruitment and determine the EC50 and Emax values.

Bias Factor Calculation

The degree of biased agonism can be quantified by calculating a bias factor. This typically involves comparing the relative efficacy and potency of the test compound (this compound) in the G-protein activation and β-arrestin-2 recruitment assays to that of a reference or "balanced" agonist (e.g., DAMGO). The operational model, which takes into account receptor expression levels and signaling amplification, is a commonly used method for this calculation.

Conclusion

This compound is a promising new analgesic with a novel mechanism of action as a biased μ-opioid receptor agonist. Its pharmacokinetic profile is characterized by extensive metabolism and primarily renal excretion. Pharmacodynamically, its selective activation of the G-protein pathway over β-arrestin-2 recruitment has been shown to translate into potent analgesia with a safety profile comparable to morphine in clinical trials. Further research and publication of detailed in vitro pharmacodynamic data will provide a more complete understanding of its pharmacological profile and its full potential in the management of pain.

References

Preclinical Profile of Tegileridine: A Biased Agonist for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is an innovative small molecule, biased agonist of the μ-opioid receptor (MOR), developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It has been engineered to preferentially activate the G-protein-coupled signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin-2 pathway, implicated in many of the adverse effects of traditional opioids.[1][2][3] This unique mechanism of action positions this compound as a promising therapeutic agent for the management of moderate to severe pain, with the potential for an improved safety and tolerability profile.[1][2][3] Preclinical and clinical studies have suggested a rapid onset of analgesic action, within 5 minutes, and a prolonged effect, with a half-life of 6-7 hours.[1][4] Furthermore, its potency is reported to be approximately nine times that of morphine.[1][4] This whitepaper provides a comprehensive overview of the preclinical research on this compound, focusing on its pharmacology, mechanism of action, and efficacy in various pain models, presented in a format tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is its biased agonism at the μ-opioid receptor.[1][2][3] Unlike conventional opioids that activate both G-protein and β-arrestin-2 pathways, this compound selectively stimulates the G-protein pathway.[1][2][3] This selective activation is believed to be the key to its potent analgesic effects, while its weak interaction with the β-arrestin-2 pathway is thought to contribute to a reduction in typical opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3]

Signaling Pathways

The differential signaling of this compound can be visualized through the following pathways:

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_Protein G-Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: G-Protein Signaling Pathway Activated by this compound.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor This compound->MOR Weakly Binds Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Minimal Recruitment Adverse_Effects Adverse Effects (e.g., Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects Leads to

Caption: Minimized β-Arrestin-2 Recruitment by this compound.

Preclinical Efficacy in Pain Models

While specific quantitative data from preclinical studies on this compound (SHR8554) is not extensively published in publicly accessible literature, the available information indicates its potent analgesic effects in various animal models of pain. Preclinical studies have reportedly shown that SHR8554 possesses analgesic activity comparable to morphine both in vivo and in vitro, but with a significant reduction in side effects like gastrointestinal inhibition.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices for assessing the efficacy of novel analgesics, the following models and methodologies are likely to have been employed:

In Vitro Assays:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor, as well as its selectivity over other opioid receptors (δ and κ). These assays typically involve radioligand displacement studies using cell membranes expressing the receptor of interest.

  • cAMP Assays: To quantify the functional activity of this compound in activating the G-protein signaling pathway. Agonist activity at the μ-opioid receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • β-Arrestin Recruitment Assays: To measure the recruitment of β-arrestin-2 to the μ-opioid receptor upon agonist binding. This is a key assay to determine the "biased" nature of the agonist.

In_Vitro_Workflow cluster_vitro In Vitro Evaluation Start This compound (SHR8554) Binding Receptor Binding Assays (Determine Ki) Start->Binding Functional Functional Assays Start->Functional Data Quantitative Data (Ki, EC50, Emax) Binding->Data cAMP cAMP Assay (G-protein activation) Functional->cAMP Arrestin β-Arrestin Recruitment Assay Functional->Arrestin cAMP->Data Arrestin->Data

References

The Role of the β-Arrestin Pathway in the Therapeutic Effects of Tegileridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is a novel, potent analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. for the treatment of moderate to severe postoperative pain.[1][2] It is a small molecule that acts as a biased agonist at the μ-opioid receptor (MOR).[1][2] Unlike traditional opioid agonists such as morphine, which activate both G-protein and β-arrestin-2 signaling pathways, this compound exhibits significant bias towards the G-protein-coupled pathway.[1][3] This preferential activation is thought to be responsible for its strong analgesic effects while minimizing the adverse effects associated with β-arrestin-2 recruitment, such as respiratory depression and gastrointestinal dysfunction.[1][3] This technical guide provides an in-depth overview of the role of the β-arrestin pathway in the pharmacological profile of this compound, including its mechanism of action, available data, and the experimental protocols used to characterize its signaling bias.

Core Concepts: G-Protein vs. β-Arrestin Signaling in Opioid Action

Opioid receptors, including the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they can initiate two primary intracellular signaling cascades:

  • G-Protein Pathway: The binding of an opioid agonist to the MOR typically leads to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels. This pathway is primarily associated with the desired analgesic effects of opioids.

  • β-Arrestin Pathway: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin-2. The binding of β-arrestin-2 desensitizes the G-protein signaling and can initiate a separate wave of signaling events. This pathway has been implicated in many of the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.

Biased Agonism: A biased agonist is a ligand that preferentially activates one signaling pathway over another at the same receptor. This compound is classified as a G-protein biased agonist because it selectively activates the G-protein pathway with significantly less engagement of the β-arrestin-2 pathway compared to classical opioids like morphine.[1][3]

This compound's Signaling Profile

Preclinical and clinical studies have indicated that this compound's unique pharmacological profile stems from its biased agonism at the MOR. It has been shown to have potent analgesic effects, comparable to or even exceeding those of morphine, while exhibiting a more favorable safety profile with a reduced incidence of opioid-related adverse events.[3]

Signaling Pathway of this compound

The following diagram illustrates the differential signaling pathways activated by a traditional opioid agonist versus the G-protein biased agonist, this compound.

Figure 1: Signaling Pathways of Traditional vs. Biased Opioid Agonists cluster_0 Traditional Opioid (e.g., Morphine) cluster_1 Biased Agonist (this compound) Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M Binds to G_Protein_M G-Protein Activation MOR_M->G_Protein_M Activates Beta_Arrestin_M β-Arrestin-2 Recruitment MOR_M->Beta_Arrestin_M Recruits Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Side Effects (e.g., Respiratory Depression) Beta_Arrestin_M->Side_Effects_M This compound This compound MOR_T μ-Opioid Receptor This compound->MOR_T Binds to G_Protein_T G-Protein Activation MOR_T->G_Protein_T Strongly Activates Beta_Arrestin_T Weak β-Arrestin-2 Recruitment MOR_T->Beta_Arrestin_T Weakly Recruits Analgesia_T Analgesia G_Protein_T->Analgesia_T Reduced_Side_Effects_T Reduced Side Effects Beta_Arrestin_T->Reduced_Side_Effects_T Figure 2: Experimental Workflow for Biased Agonist Characterization Start Start Cell_Culture Cell Culture (MOR-expressing cells) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Arrestin_Assay β-Arrestin Recruitment Assay (Determine β-arrestin EC50/Emax) Cell_Culture->Arrestin_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay G_Protein_Assay [35S]GTPγS Binding Assay (Determine G-protein EC50/Emax) Membrane_Prep->G_Protein_Assay Data_Analysis Data Analysis (Calculate Bias Factor) Binding_Assay->Data_Analysis G_Protein_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Characterize as Biased Agonist Data_Analysis->Conclusion

References

Navigating the Crucial Path of Drug Development: A Technical Guide to Tegileridine Fumarate Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 15, 2025 – As the pharmaceutical landscape continuously evolves, the meticulous evaluation of a new drug candidate's physicochemical properties remains a cornerstone of successful development. For novel analgesics like tegileridine fumarate (B1241708), a thorough understanding of its solubility and stability is paramount for ensuring optimal formulation, bioavailability, and therapeutic efficacy. This technical guide provides an in-depth overview of the essential studies required to characterize this compound fumarate, offering a framework for researchers, scientists, and drug development professionals.

This compound, a biased μ-opioid receptor agonist, has recently been approved for the treatment of moderate to severe postoperative pain.[1][2][3] Its mechanism of action, which favors the G-protein signaling pathway associated with analgesia over the β-arrestin pathway linked to adverse effects, marks a significant advancement in pain management.[1][2][4] To translate this promising pharmacological profile into a viable therapeutic product, comprehensive solubility and stability assessments are indispensable.

Understanding the Core: Solubility and Stability

Solubility dictates the rate and extent to which a drug dissolves in a solvent, directly impacting its absorption and bioavailability. For an intravenously administered drug like this compound fumarate, solubility in aqueous media is a critical parameter.[5]

Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

I. This compound Fumarate Solubility Assessment

A comprehensive solubility profile is essential for the development of a safe and effective parenteral formulation of this compound fumarate. The following sections detail the experimental protocols and data presentation for such an assessment.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the saturation shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound fumarate in various aqueous media at different pH levels and temperatures.

Materials:

  • This compound fumarate active pharmaceutical ingredient (API)

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Purified water

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification of this compound

Procedure:

  • Add an excess amount of this compound fumarate to a series of flasks containing the different buffer solutions and purified water.

  • Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[7]

  • After agitation, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method.

  • Confirm that equilibrium has been reached by ensuring that the concentration of this compound does not significantly change between later time points.

Data Presentation: Illustrative Solubility Data for this compound Fumarate

The following tables represent hypothetical data for the solubility of this compound fumarate.

Table 1: pH-Solubility Profile of this compound Fumarate at 37 °C

pHSolubility (mg/mL)
1.2> 100
4.555.2
6.812.8
7.45.1

Table 2: Temperature-Dependent Solubility of this compound Fumarate in Purified Water

Temperature (°C)Solubility (mg/mL)
258.5
3715.2

II. This compound Fumarate Stability Evaluation

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for this compound fumarate. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6][8][9][10]

Experimental Protocol: ICH-Compliant Stability Study

Objective: To evaluate the stability of this compound fumarate under various environmental conditions to establish a re-test period.

Materials:

  • At least three primary batches of this compound fumarate API.[6][8]

  • Appropriate container closure system.

  • Stability chambers set to ICH-specified conditions.

  • Validated stability-indicating analytical method capable of separating degradation products from the parent drug.

Procedure:

  • Package the this compound fumarate samples in the proposed container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[10]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[10]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[8][10]

  • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

  • Forced Degradation (Stress Testing): Subject the drug substance to conditions more severe than accelerated testing to identify potential degradation products and establish the intrinsic stability of the molecule.[6] This includes exposure to acid, base, oxidation, heat, and light.

Data Presentation: Illustrative Stability Data for this compound Fumarate

The following tables represent hypothetical stability data for this compound fumarate under accelerated conditions.

Table 3: Accelerated Stability Data for this compound Fumarate (40 °C / 75% RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White powder100.1< 0.1
3White powder99.80.15
6White powder99.50.28

III. Visualizing Key Pathways and Processes

This compound's Biased Agonist Signaling Pathway

This compound acts as a biased agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] This means it preferentially activates the G-protein pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is linked to adverse effects like respiratory depression and constipation.[1][2]

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein G-Protein Pathway MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin Minimally Activates Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Leads to Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Leads to

Caption: this compound's biased agonism at the μ-opioid receptor.

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates the logical flow of the experimental work required for a comprehensive physicochemical characterization of a new drug substance like this compound fumarate.

Drug_Development_Workflow cluster_solubility Solubility Studies cluster_stability Stability Studies (ICH Guidelines) Solubility_Protocol Shake-Flask Protocol Design Solubility_Execution Execution in Various Media (pH, Temp) Solubility_Protocol->Solubility_Execution Solubility_Analysis HPLC Analysis of Supernatant Solubility_Execution->Solubility_Analysis Solubility_Data pH-Solubility & Temp-Solubility Profiles Solubility_Analysis->Solubility_Data Formulation Formulation Development Solubility_Data->Formulation Stability_Protocol Stability Protocol Design Forced_Degradation Forced Degradation Studies Stability_Protocol->Forced_Degradation Stability_Execution Long-Term & Accelerated Studies Stability_Protocol->Stability_Execution Stability_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->Stability_Analysis Stability_Execution->Stability_Analysis Stability_Data Degradation Profile & Shelf-Life Determination Stability_Analysis->Stability_Data Stability_Data->Formulation API This compound Fumarate API API->Solubility_Protocol API->Stability_Protocol

Caption: Workflow for this compound Fumarate Characterization.

Conclusion

The successful development of this compound fumarate from a promising new chemical entity to a valuable therapeutic agent hinges on a deep and early understanding of its fundamental physicochemical properties. The solubility and stability studies outlined in this guide provide a robust framework for generating the critical data needed to inform formulation development, ensure product quality, and ultimately, deliver a safe and effective analgesic to patients in need. While the data presented herein is illustrative, the methodologies provide a clear path forward for the comprehensive characterization of this compound fumarate and other novel drug candidates.

References

In Vitro Characterization of Tegileridine: A Technical Guide to its Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (also known as SHR-8554) is a novel, potent analgesic that functions as a biased agonist at the μ-opioid receptor (MOR).[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity and functional activity. It is designed to offer researchers and drug development professionals a detailed understanding of the methodologies used to elucidate its unique pharmacological profile. This compound selectively activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2] This biased agonism presents a promising therapeutic window for effective pain management with an improved safety profile. This document summarizes key quantitative data, details experimental protocols for relevant in vitro assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound's Mechanism of Action

This compound is a small molecule that acts as a potent agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary mechanism of action for this compound is its biased agonism. Upon binding to the MOR, it preferentially activates the G-protein signaling cascade, specifically the Gi pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a strong analgesic effect.[3]

Concurrently, this compound demonstrates significantly weaker agonistic activity towards the β-arrestin-2 signaling pathway.[3] The recruitment of β-arrestin-2 to the MOR is associated with receptor desensitization and internalization, as well as the manifestation of undesirable side effects. By minimizing the engagement of this pathway, this compound is designed to offer a more favorable side-effect profile compared to traditional, non-biased opioid agonists like morphine.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at the μ-opioid receptor, as well as its selectivity over other opioid receptor subtypes. This data is crucial for understanding its potency and biased signaling profile.

Compound Receptor Binding Affinity (Ki, nM) Assay Type
This compoundμ-opioidData not publicly availableRadioligand Competition Binding
This compoundδ-opioidWeaker affinity than μ-opioidRadioligand Competition Binding
This compoundκ-opioidWeaker affinity than μ-opioidRadioligand Competition Binding

Caption: Summary of this compound's binding affinity for opioid receptors. While specific Ki values are not publicly disclosed, preclinical data indicates high affinity and selectivity for the μ-opioid receptor.

Compound Assay Type Receptor Functional Potency (EC50, nM) Maximum Response (% of control)
This compoundGTPγS Binding (G-protein activation)μ-opioidData not publicly availableStrong Agonist Activity
This compoundβ-arrestin-2 Recruitmentμ-opioidData not publicly availableWeaker Agonist Activity

Caption: Summary of this compound's functional activity. Preclinical studies confirm strong agonism at the G-protein pathway with weaker activity at the β-arrestin-2 pathway, though specific EC50 values are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the binding affinity and functional profile of this compound.

Radioligand Competition Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: [³H]-DAMGO (for μ-opioid receptor), [³H]-DPDPE (for δ-opioid receptor), or [³H]-U69,593 (for κ-opioid receptor).

  • This compound (unlabeled competitor ligand).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Non-specific binding control: Naloxone (10 µM).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Serial Dilutions of this compound Serial Dilutions of this compound Combine Reagents Combine Reagents Serial Dilutions of this compound->Combine Reagents Cell Membranes (with MOR) Cell Membranes (with MOR) Cell Membranes (with MOR)->Combine Reagents Radioligand ([³H]-DAMGO) Radioligand ([³H]-DAMGO) Radioligand ([³H]-DAMGO)->Combine Reagents Incubate (25°C, 60-90 min) Incubate (25°C, 60-90 min) Combine Reagents->Incubate (25°C, 60-90 min) Rapid Filtration Rapid Filtration Incubate (25°C, 60-90 min)->Rapid Filtration Wash Filters Wash Filters Rapid Filtration->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Calculate Ki Calculate Ki Scintillation Counting->Calculate Ki

Caption: Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the potency (EC₅₀) and efficacy of this compound in activating the G-protein signaling pathway downstream of the MOR.

Objective: To quantify the agonist-induced binding of [³⁵S]GTPγS to G-proteins coupled to the MOR.

Materials:

  • Cell membranes from cells expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS.

  • GTPγS (unlabeled).

  • GDP.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in the inactive state), and the varying concentrations of this compound.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Add SPA beads and incubate for a further 30 minutes with shaking.

  • Centrifuge the plates to allow the beads to settle.

  • Measure the radioactivity using a microplate scintillation counter.

  • Data are analyzed using non-linear regression to determine the EC₅₀ and Emax values.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection This compound Dilutions This compound Dilutions Pre-incubation Pre-incubation This compound Dilutions->Pre-incubation Membranes + GDP Membranes + GDP Membranes + GDP->Pre-incubation Add [³⁵S]GTPγS Add [³⁵S]GTPγS Pre-incubation->Add [³⁵S]GTPγS Incubate (30°C, 60 min) Incubate (30°C, 60 min) Add [³⁵S]GTPγS->Incubate (30°C, 60 min) Add SPA Beads Add SPA Beads Incubate (30°C, 60 min)->Add SPA Beads Centrifuge Centrifuge Add SPA Beads->Centrifuge Scintillation Counting Scintillation Counting Centrifuge->Scintillation Counting Calculate EC₅₀ Calculate EC₅₀ Scintillation Counting->Calculate EC₅₀

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

β-Arrestin-2 Recruitment Assay

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin-2 to the activated MOR.

Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the interaction between MOR and β-arrestin-2.

Materials:

  • HEK293 cells co-expressing the human μ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to the complementary protein fragment.

  • This compound.

  • Cell culture medium.

  • Chemiluminescent substrate.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Plate the engineered HEK293 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Incubate for 60-90 minutes at 37°C.

  • Add the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate for a further 60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • Analyze the data using non-linear regression to determine the EC₅₀ and Emax values.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Plate Engineered Cells Plate Engineered Cells Incubate Overnight Incubate Overnight Plate Engineered Cells->Incubate Overnight Add this compound Dilutions Add this compound Dilutions Incubate Overnight->Add this compound Dilutions Incubate (37°C, 60-90 min) Incubate (37°C, 60-90 min) Add this compound Dilutions->Incubate (37°C, 60-90 min) Add Substrate Add Substrate Incubate (37°C, 60-90 min)->Add Substrate Incubate (RT, 60 min) Incubate (RT, 60 min) Add Substrate->Incubate (RT, 60 min) Measure Luminescence Measure Luminescence Incubate (RT, 60 min)->Measure Luminescence Calculate EC₅₀ Calculate EC₅₀ Measure Luminescence->Calculate EC₅₀

Caption: Workflow for β-Arrestin-2 Recruitment Assay.

Signaling Pathway

The biased agonism of this compound at the μ-opioid receptor results in the preferential activation of the G-protein pathway, leading to analgesia, while minimizing the recruitment of β-arrestin-2, which is associated with adverse effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_Protein Gαi/βγ MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: this compound's Biased Signaling at the μ-Opioid Receptor.

Conclusion

The in vitro characterization of this compound demonstrates its distinct pharmacological profile as a biased agonist of the μ-opioid receptor. Its high affinity and potent, preferential activation of the G-protein signaling pathway, coupled with weak recruitment of β-arrestin-2, provide a strong rationale for its development as an analgesic with an improved safety and tolerability profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field of opioid pharmacology and drug development. Further investigations will continue to delineate the full therapeutic potential of this novel analgesic.

References

Initial Safety and Toxicology Profile of Tegileridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (formerly SHR-8554) is a novel, potent analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It functions as a biased agonist at the μ-opioid receptor (MOR).[1][2] This technical guide provides a summary of the initial safety and toxicology profile of this compound, based on publicly available information. This compound was first approved in China in January 2024 for the treatment of moderate to severe postoperative pain following abdominal surgery.[2][3]

Mechanism of Action

This compound is a small molecule that acts as a biased agonist of the μ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1][2] Upon binding to the MOR, this compound preferentially activates the G-protein signaling pathway, which is primarily associated with analgesia.[1][2][3] Concurrently, it only weakly recruits and activates the β-arrestin 2 pathway.[1] This biased agonism is significant because the β-arrestin pathway is linked to many of the typical adverse effects of opioids, such as respiratory depression and gastrointestinal dysfunction.[2][3] By minimizing β-arrestin-2 recruitment, this compound is designed to provide effective pain relief with a reduced risk of these side effects.[2]

Some reports also suggest that this compound's mechanism may involve the modulation of other neurotransmitter systems, including the enhancement of GABAergic activity and the inhibition of glutamate (B1630785) release, as well as the blockade of voltage-gated calcium channels. However, its primary and most well-documented mechanism is its biased agonism at the μ-opioid receptor.

Signaling Pathway of this compound

Tegileridine_Mechanism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR μ-Opioid Receptor (GPCR) G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin 2 Pathway MOR->Beta_Arrestin Weakly Activates This compound This compound This compound->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Opioid-Related Adverse Effects Beta_Arrestin->Side_Effects Contributes to

Caption: Biased agonism of this compound at the μ-opioid receptor.

Preclinical Toxicology Profile

Detailed quantitative data and specific experimental protocols from preclinical toxicology studies for this compound are not extensively available in the public domain. Such data is typically proprietary and submitted to regulatory agencies for drug approval. However, based on standard pharmaceutical development practices, the preclinical safety evaluation of this compound would have included a battery of in vitro and in vivo studies to characterize its toxicological profile. Below are the likely components of such an evaluation, along with generalized experimental protocols.

Acute Toxicity
  • Objective: To determine the potential for toxicity from a single dose of the substance.

  • Typical Experimental Protocol: Studies would likely have been conducted in at least two mammalian species (e.g., rats and mice) using the intended clinical route of administration (intravenous). Escalating doses would be administered to determine the maximum tolerated dose (MTD) and, if achievable, the median lethal dose (LD50). Animals would be observed for a set period (e.g., 14 days) for clinical signs of toxicity, and a gross necropsy would be performed on all animals.

Repeated-Dose Toxicity
  • Objective: To characterize the toxicological effects of repeated exposure to the substance over a defined period.

  • Typical Experimental Protocol: Studies of varying durations (e.g., 28 days, 90 days) would be conducted in at least one rodent and one non-rodent species. The drug would be administered daily at multiple dose levels. Endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathological examination of tissues. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity
  • Objective: To assess the potential for the substance to cause damage to genetic material.

  • Typical Experimental Protocol: A standard battery of tests would have been performed, including:

    • A bacterial reverse mutation assay (Ames test): To detect gene mutations.

    • An in vitro chromosomal aberration test in mammalian cells (e.g., Chinese Hamster Ovary - CHO cells): To detect chromosomal damage.

    • An in vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal system.

Safety Pharmacology
  • Objective: To investigate potential adverse effects on vital physiological functions.

  • Typical Experimental Protocol: A core battery of studies would have assessed the effects on the cardiovascular, respiratory, and central nervous systems. This would include in vitro assays, such as the hERG assay to evaluate the potential for QT interval prolongation, and in vivo studies in animals to monitor electrocardiogram (ECG), blood pressure, respiratory rate, and neurological function.

Reproductive and Developmental Toxicology
  • Objective: To evaluate the potential for adverse effects on fertility and embryonic-fetal development.

  • Typical Experimental Protocol:

    • Fertility and early embryonic development study: To assess effects on mating, fertility, and early stages of gestation.

    • Embryo-fetal development studies: To evaluate the potential for teratogenicity.

Preclinical Study Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Genotox_invitro Genotoxicity (Ames, Chromosome Aberration) IND_Submission IND Submission Genotox_invitro->IND_Submission hERG Cardiovascular Safety (hERG) hERG->IND_Submission Acute_Tox Single-Dose Toxicity Repeat_Tox Repeated-Dose Toxicity Acute_Tox->Repeat_Tox Genotox_invivo Genotoxicity (Micronucleus) Repeat_Tox->Genotox_invivo Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeat_Tox->Safety_Pharm Repro_Tox Reproductive Toxicology Repeat_Tox->Repro_Tox Genotox_invivo->IND_Submission Safety_Pharm->IND_Submission Repro_Tox->IND_Submission Drug_Candidate This compound Drug_Candidate->Genotox_invitro Drug_Candidate->hERG Drug_Candidate->Acute_Tox

Caption: A typical workflow for preclinical safety and toxicology studies.

Clinical Safety Profile

The clinical safety of this compound has been evaluated in Phase II and Phase III clinical trials, primarily in the context of postoperative pain management. Overall, this compound has been reported to be generally well-tolerated.[4]

Adverse Events

The most commonly reported adverse events associated with this compound are nausea and vomiting.[4] In a Phase II/III clinical trial for postoperative pain following orthopedic surgery, the incidence of treatment-emergent adverse events (TEAEs) and adverse events of special interest (AESIs) were reported.

Table 1: Incidence of Adverse Events in a Phase II/III Orthopedic Surgery Trial

Treatment GroupPhase II TEAEs (%)Phase II AESIs (%)Phase III TEAEs (%)Phase III AESIs (%)
Placebo--61.312.5
This compound 0.05 mg--81.029.1
This compound 0.1 mg--73.420.3
This compound 0.2 mg83.333.3--
Morphine--74.124.7
Data sourced from a multicenter, randomized, double-blind, dose-explored, active-controlled, phase II/III clinical trial.
Clinical Trial Protocols

Numerous clinical trials have been conducted or are ongoing to evaluate the efficacy and safety of this compound for postoperative pain. A general outline of a typical Phase III trial design is as follows:

  • Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled.

  • Patient Population: Adults experiencing moderate to severe acute pain following a specific type of surgery (e.g., abdominal, orthopedic).

  • Intervention: Intravenous administration of this compound at various doses, compared with a placebo group and an active comparator group (e.g., morphine).

  • Primary Endpoint: A measure of analgesic efficacy, such as the summed pain intensity difference over a 24-hour period (SPID24).

  • Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and adverse events of special interest (AESIs), including but not limited to nausea, vomiting, sedation, respiratory depression, pruritus, and constipation.[5]

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening and Informed Consent Randomization Randomization Screening->Randomization Treatment Treatment Administration (this compound, Placebo, Active Comparator) Randomization->Treatment Data_Collection Data Collection (Efficacy and Safety) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Evaluation of Safety and Efficacy Analysis->Results

Caption: A simplified workflow for a randomized controlled clinical trial.

Summary and Conclusion

This compound is a novel biased agonist at the μ-opioid receptor with a mechanism of action designed to separate analgesic effects from common opioid-related adverse events. Clinical data suggest that it is an effective analgesic for postoperative pain and is generally well-tolerated, with a predictable side effect profile primarily consisting of nausea and vomiting. While detailed preclinical toxicology data are not publicly available, the progression of this compound to clinical approval indicates that it has successfully passed a rigorous preclinical safety evaluation as mandated by regulatory authorities. Further research and post-market surveillance will continue to build upon the safety and toxicology profile of this new therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Tegileridine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR-8554) is a novel small molecule, biased agonist of the μ-opioid receptor (MOR).[1][2] It is designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin pathway, which is linked to typical opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[3][4] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound has been approved in China for the treatment of moderate to severe postoperative pain.[1][4] Preclinical and clinical studies have suggested that this compound has a rapid onset of action and a prolonged analgesic effect, with a potentially higher potency than morphine.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound's analgesic efficacy in established rodent models of acute thermal pain, inflammatory pain, and neuropathic pain.

Signaling Pathway of this compound

This compound's mechanism of action is centered on its biased agonism at the μ-opioid receptor. The following diagram illustrates this concept.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to Morphine Morphine Morphine->MOR Binds to G_Protein G-Protein (Gi/o) MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects Leads to

Caption: Biased agonism of this compound at the μ-opioid receptor.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the analgesic properties of this compound in rodent models.

start Start: Acclimatize Animals baseline Baseline Pain Threshold Measurement start->baseline randomization Randomize Animals into Treatment Groups baseline->randomization drug_admin Administer this compound, Vehicle, or Positive Control randomization->drug_admin pain_assessment Post-treatment Pain Threshold Measurement drug_admin->pain_assessment data_analysis Data Collection and Analysis pain_assessment->data_analysis end End: Euthanasia and Tissue Collection (optional) data_analysis->end

Caption: General workflow for in vivo analgesic testing.

Application Notes

Formulation and Administration
  • Formulation: this compound fumarate (B1241708) is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline or a solution of 5% dextrose in water (D5W). The final concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 mL/kg for intraperitoneal or subcutaneous injection, and a smaller volume for intravenous injection).

  • Administration Routes: The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

    • Intravenous (IV): For rapid onset of action.

    • Intraperitoneal (IP): A common route for systemic administration in rodents.

    • Subcutaneous (SC): For slower absorption and a more sustained effect.

    • Oral (PO): If evaluating oral bioavailability and efficacy.

  • Dosing: The appropriate dose range for this compound should be determined through dose-response studies. Based on its reported higher potency than morphine, initial studies might explore a range of 0.01 to 1 mg/kg.

Animal Models
  • Species and Strain: Commonly used rodent species for pain research include Sprague-Dawley or Wistar rats and C57BL/6 or CD-1 mice. The choice of species and strain should be consistent throughout a study.

  • Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for animal welfare.

Experimental Protocols

Hot Plate Test for Acute Thermal Pain (Rat Model)

This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature and a timer.

  • Plexiglas cylinder to confine the rat to the hot plate surface.

  • This compound solution, vehicle control, and positive control (e.g., morphine).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.

  • Baseline Measurement: Gently place each rat on the hot plate and start the timer. Record the latency (in seconds) for the rat to exhibit a nociceptive response (e.g., licking a hind paw or jumping). To prevent tissue damage, a cut-off time of 30-45 seconds should be established. Remove the rat from the hot plate immediately after a response or at the cut-off time.

  • Drug Administration: Administer this compound, vehicle, or morphine to the respective groups of rats.

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test and record the latency.

Formalin Test for Inflammatory Pain (Mouse Model)

This model produces a biphasic pain response and is useful for differentiating between analgesic mechanisms.

Materials:

  • 1-5% formalin solution in saline.

  • Observation chambers with mirrors for clear viewing of the paws.

  • Video recording equipment (optional but recommended).

  • This compound solution, vehicle control, and positive control (e.g., morphine or an NSAID like indomethacin).

  • Syringes and needles.

Procedure:

  • Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer this compound, vehicle, or the positive control.

  • Formalin Injection: At a set time after drug administration (e.g., 30 minutes), gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately return the mouse to the observation chamber and record the cumulative time (in seconds) spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

Spinal Nerve Ligation (SNL) Model for Neuropathic Pain (Rat Model)

This surgical model mimics chronic neuropathic pain conditions.

Materials:

  • Surgical instruments for aseptic surgery.

  • Anesthesia (e.g., isoflurane).

  • Suture material.

  • Von Frey filaments for assessing mechanical allodynia.

  • This compound solution, vehicle control, and positive control (e.g., gabapentin).

Procedure:

  • Surgery:

    • Anesthetize the rat.

    • Under aseptic conditions, expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.

    • Close the incision in layers.

    • Administer post-operative analgesia as per IACUC protocol for the immediate recovery period.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.

  • Baseline Assessment: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments on the ipsilateral (operated) and contralateral (non-operated) hind paws. A significant decrease in the withdrawal threshold on the ipsilateral side indicates the development of mechanical allodynia.

  • Drug Administration: Administer this compound, vehicle, or the positive control.

  • Post-treatment Assessment: At various time points after drug administration, reassess the paw withdrawal threshold to determine the anti-allodynic effect of the treatment.

Quantitative Data Summary

The following tables present illustrative data on the potential efficacy of this compound in the described rodent models. Disclaimer: The following data are for illustrative purposes only and are based on the expected profile of a potent, biased µ-opioid agonist. Actual experimental results may vary.

Table 1: Effect of this compound in the Rat Hot Plate Test (Acute Thermal Pain)

Treatment GroupDose (mg/kg, IV)Latency to Paw Lick/Jump (seconds) at 30 min post-dose (Mean ± SEM)
Vehicle (Saline)-10.2 ± 1.5
Morphine325.8 ± 2.1
This compound0.118.5 ± 1.8
This compound0.328.1 ± 2.5
This compound1.029.5 ± 2.0
*p < 0.05 compared to Vehicle

Table 2: Effect of this compound in the Mouse Formalin Test (Inflammatory Pain)

Treatment GroupDose (mg/kg, IP)Licking/Biting Time (seconds, Mean ± SEM) - Phase 1 (0-5 min)Licking/Biting Time (seconds, Mean ± SEM) - Phase 2 (15-30 min)
Vehicle (Saline)-45.3 ± 5.2120.7 ± 10.1
Morphine515.1 ± 2.835.4 ± 4.6
This compound0.520.7 ± 3.150.2 ± 6.3
This compound1.512.4 ± 2.528.9 ± 3.9
*p < 0.05 compared to Vehicle

Table 3: Effect of this compound in the Rat Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

Treatment GroupDose (mg/kg, IP)Paw Withdrawal Threshold (grams, Mean ± SEM)
Sham + Vehicle-14.5 ± 1.0
SNL + Vehicle-3.2 ± 0.5
SNL + Gabapentin309.8 ± 1.2
SNL + this compound0.56.5 ± 0.8
SNL + this compound1.511.2 ± 1.1
p < 0.05 compared to SNL + Vehicle

References

Application Notes and Protocols for Cell-Based Assays to Measure Tegileridine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR-8554) is a novel small molecule that functions as a biased agonist for the μ-opioid receptor (MOR).[1][2][3] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd, it has been approved in China for the treatment of moderate to severe postoperative pain.[1][2] Unlike traditional opioids such as morphine, this compound exhibits functional selectivity, or biased agonism.[3] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse effects like respiratory depression and gastrointestinal dysfunction.[1][2]

This preferential activation profile suggests that this compound may offer a wider therapeutic window, providing effective pain relief with a reduced risk of side effects.[4] The in vitro characterization of this compound's efficacy and bias is crucial for understanding its mechanism of action and for the development of similar next-generation analgesics.

This document provides detailed protocols for two key cell-based functional assays essential for characterizing the efficacy and signaling bias of this compound: a cAMP Inhibition Assay to measure G-protein pathway activation and a β-Arrestin Recruitment Assay.

Signaling Pathway of this compound

This compound acts on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The MOR is primarily coupled to the inhibitory G-protein, Gαi/o. Upon agonist binding, the Gαi/o pathway is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events is believed to be the primary mechanism for the analgesic effects of opioids.

Simultaneously, agonist binding can also lead to the phosphorylation of the MOR by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2 to the receptor. The β-arrestin-2 interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that has been linked to adverse effects. This compound's "biased agonism" refers to its ability to potently activate the G-protein pathway while having a significantly lower efficacy for β-arrestin-2 recruitment compared to balanced agonists like morphine.[1]

cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Activation MOR->G_protein Strongly Activates GRK GRK Phosphorylation MOR->GRK Weakly Promotes This compound This compound This compound->MOR Binds to AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Desensitization Desensitization & Internalization Arrestin->Desensitization

Figure 1: this compound's biased agonism at the μ-opioid receptor.

Data Presentation

The following tables summarize illustrative quantitative data for this compound compared to a reference full agonist (e.g., DAMGO, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and a traditional opioid (morphine). This data is representative of what would be generated using the protocols described below.

Table 1: G-Protein Activation via cAMP Inhibition Assay This assay measures the inhibition of forskolin-stimulated cAMP production, a functional readout of Gαi/o pathway activation.

CompoundCell SystemEC₅₀ (nM)Eₘₐₓ (% Inhibition of Forskolin Response)
This compound CHO-K1 cells expressing human MOR15.595%
DAMGO (Full Agonist) CHO-K1 cells expressing human MOR5.2100%
Morphine CHO-K1 cells expressing human MOR35.085%

Table 2: β-Arrestin 2 Recruitment Assay This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor.

CompoundCell SystemEC₅₀ (nM)Eₘₐₓ (% of DAMGO Response)
This compound U2OS or CHO-K1 cells with PathHunter® β-Arrestin system> 200025%
DAMGO (Full Agonist) U2OS or CHO-K1 cells with PathHunter® β-Arrestin system150100%
Morphine U2OS or CHO-K1 cells with PathHunter® β-Arrestin system30060%

Experimental Protocols

cAMP Inhibition Functional Assay

This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity via the Gαi/o-coupled μ-opioid receptor.

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis c1 Culture CHO-K1-MOR cells c2 Harvest and resuspend cells c1->c2 c3 Seed cells into 384-well plate c2->c3 c4 Incubate overnight c3->c4 a1 Prepare serial dilutions of this compound & controls a2 Add compounds to cells, pre-incubate a1->a2 a3 Add Forskolin to stimulate cAMP a2->a3 a4 Incubate a3->a4 a5 Lyse cells and add HTRF detection reagents a4->a5 a6 Incubate a5->a6 d1 Read plate on HTRF-compatible reader d2 Calculate cAMP concentration d1->d2 d3 Plot dose-response curve d2->d3 d4 Determine EC₅₀ and Eₘₐₓ d3->d4 cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis c1 Culture PathHunter CHO-K1-MOR-βArr2 cells c2 Harvest and resuspend cells in Cell Plating Reagent c1->c2 c3 Seed cells into 384-well plate c2->c3 c4 Incubate overnight c3->c4 a1 Prepare serial dilutions of this compound & controls a2 Add compounds to cells a1->a2 a3 Incubate for 90 min at 37°C a2->a3 a4 Add PathHunter Detection Reagents a3->a4 a5 Incubate for 60 min at room temperature a4->a5 d1 Read chemiluminescent signal d2 Normalize data to controls d1->d2 d3 Plot dose-response curve d2->d3 d4 Determine EC₅₀ and Eₘₐₓ d3->d4

References

Application Notes and Protocols for Tegileridine in Postoperative Pain Simulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tegileridine, a novel biased μ-opioid receptor agonist, in preclinical postoperative pain simulation studies. The following protocols and data will facilitate the investigation of its analgesic efficacy and mechanism of action.

Introduction to this compound

This compound (also known as SHR-8554) is a small molecule, biased agonist of the μ-opioid receptor (MOR).[1] Unlike traditional opioids such as morphine, this compound preferentially activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse effects like respiratory depression and gastrointestinal dysfunction.[1][2][3] This unique pharmacological profile makes this compound a promising candidate for effective postoperative pain management with an improved safety profile.[2] Having received its first approval in China for the treatment of moderate to severe pain after abdominal surgery, its preclinical and clinical data support its potential as a valuable therapeutic agent.[2][4]

Mechanism of Action: Biased Agonism

This compound's therapeutic advantage lies in its biased agonism at the μ-opioid receptor. Upon binding, it selectively initiates the G-protein-coupled signaling cascade, leading to a strong central analgesic effect.[2][5] This contrasts with the recruitment of β-arrestin-2, a pathway linked to adverse events.[5][6] Preclinical and clinical studies have highlighted its rapid onset of action (within 5 minutes), prolonged analgesic effect (half-life of 6-7 hours), and a potency approximately nine times that of morphine.[2]

Signaling Pathway of this compound at the μ-Opioid Receptor

This compound's biased agonism at the μ-opioid receptor.

Preclinical Postoperative Pain Simulation

The rat plantar incision model is a widely used and validated preclinical model that mimics many aspects of clinical postoperative pain.[5] The following protocols are based on established methodologies for this model.

Experimental Workflow for a Preclinical Postoperative Pain Study

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day_0 Study Day 0: Surgery and Treatment cluster_post_operative Post-Operative Phase cluster_analysis Data Analysis and Reporting A1 Animal Acclimatization (7 days) A2 Baseline Behavioral Testing (e.g., von Frey) A1->A2 B1 Plantar Incision Surgery A2->B1 B2 Randomization into Treatment Groups B1->B2 B3 Drug Administration (this compound, Vehicle, Control) B2->B3 C1 Postoperative Behavioral Testing (e.g., 2, 4, 24, 48 hours post-drug) B3->C1 C2 Data Collection and Recording C1->C2 D1 Statistical Analysis (e.g., ANOVA, t-test) C2->D1 D2 Generation of Dose-Response Curves D1->D2 D3 Final Report and Conclusion D2->D3

References

Application Notes and Protocols for Tegileridine in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is a novel biased agonist for the μ-opioid receptor (MOR). It selectively activates the G-protein-coupled signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is linked to common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound has been approved in China for the treatment of moderate to severe postoperative pain in humans.[1][2] Preclinical studies have suggested that this compound possesses a potent analgesic effect, approximately nine times that of morphine, with a potentially improved safety profile.[4]

These application notes provide a summary of the available preclinical data and offer guidance on dosing and experimental protocols for the use of this compound in animal research models of pain.

Mechanism of Action Signaling Pathway

This compound exerts its analgesic effects by acting as a biased agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the inhibitory G-protein (Gi/o) signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals. Unlike traditional opioids, this compound shows significantly less recruitment of β-arrestin-2. The dissociation of G-protein-mediated analgesia from β-arrestin-2-mediated side effects is the key characteristic of this compound's mechanism.

Tegileridine_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gi/o) Pathway MOR->G_protein Strongly Activates beta_arrestin β-arrestin-2 Pathway MOR->beta_arrestin Weakly Activates Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Contributes to

Caption: this compound's biased agonism at the μ-opioid receptor.

Dosing Recommendations in Animal Models

While extensive peer-reviewed data on this compound dosing in various animal pain models are not yet widely available, initial preclinical studies provide some guidance. A study in male Sprague-Dawley and pigmented rats utilized a dose of 0.6 mg/kg for pharmacokinetic and tissue distribution analysis.[1][5]

Given that this compound is reported to be approximately nine times more potent than morphine, it is possible to estimate starting dose ranges for efficacy studies in rodents by adapting established morphine doses for common pain models. The following tables provide estimated intravenous (IV) and subcutaneous (SC) dosing recommendations for this compound in rats and mice, extrapolated from typical effective dose ranges for morphine in these models. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental conditions.

Table 1: Estimated Dosing Recommendations for this compound in Rat Pain Models

Pain ModelRoute of AdministrationEstimated this compound Dose Range (mg/kg)Notes
Acute Nociceptive Pain
Hot Plate TestIV, SC0.1 - 0.5Start with lower doses and titrate up.
Tail Flick TestIV, SC0.1 - 0.5Assess latency to withdrawal from a thermal stimulus.
Inflammatory Pain
Formalin TestSC0.1 - 0.6Effective in both early (neurogenic) and late (inflammatory) phases.
Carrageenan-induced Paw EdemaSC0.2 - 0.6Administer prior to or shortly after carrageenan injection.
Postoperative Pain
Incisional Pain ModelIV, SC0.2 - 0.6Administer pre- or post-surgery to assess analgesic efficacy.
Neuropathic Pain
Chronic Constriction Injury (CCI)IV, SC0.3 - 1.0May require repeated dosing. Assess mechanical and thermal allodynia.
Spared Nerve Injury (SNI)IV, SC0.3 - 1.0May require repeated dosing. Assess mechanical and thermal allodynia.

Table 2: Estimated Dosing Recommendations for this compound in Mouse Pain Models

Pain ModelRoute of AdministrationEstimated this compound Dose Range (mg/kg)Notes
Acute Nociceptive Pain
Hot Plate TestIV, SC0.1 - 0.5Monitor for sedation at higher doses.
Tail Flick TestIV, SC0.1 - 0.5A common model for opioid analgesics.
Inflammatory Pain
Formalin TestSC0.1 - 0.6Observe licking/biting behavior in both phases.
Visceral Pain
Acetic Acid Writhing TestIP, SC0.05 - 0.3A sensitive model for visceral pain.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the analgesic efficacy of this compound in rodent models.

Hot Plate Test for Thermal Nociception

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature and a timer.

  • Animal enclosures for observation.

  • This compound solution for injection.

  • Vehicle control (e.g., sterile saline).

  • Syringes and needles for administration.

Procedure:

  • Set the hot plate temperature to 52-55°C.

  • Habituate the animals to the testing room and apparatus for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle control via the desired route (IV or SC).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • The analgesic effect is expressed as the increase in latency time compared to baseline or as the percentage of maximal possible effect (%MPE).

Formalin Test for Inflammatory Pain

Objective: To evaluate the efficacy of this compound in a model of tonic chemical pain that has both an early neurogenic phase and a late inflammatory phase.

Materials:

  • A 1-5% formalin solution.

  • Observation chambers with mirrors for clear viewing of the animal's paws.

  • This compound solution for injection.

  • Vehicle control.

  • Syringes and needles.

Procedure:

  • Administer this compound or vehicle control (typically 15-30 minutes before formalin injection).

  • Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal in the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Early Phase: 0-5 minutes post-formalin injection.

    • Late Phase: 15-30 minutes post-formalin injection.

  • A reduction in the time spent licking/biting in either phase indicates an analgesic effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo animal pain study.

Experimental_Workflow start Start acclimation Animal Acclimation (Habituation to environment) start->acclimation baseline Baseline Nociceptive Testing (e.g., Hot Plate, Von Frey) acclimation->baseline randomization Randomization into Groups (Vehicle, this compound doses) baseline->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin pain_induction Induction of Pain Model (e.g., Formalin, Surgery) drug_admin->pain_induction post_treatment_testing Post-Treatment Nociceptive Testing (at various time points) pain_induction->post_treatment_testing data_analysis Data Collection and Analysis post_treatment_testing->data_analysis end End data_analysis->end

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

This compound presents a promising new option for pain management with a mechanism that may offer a better safety profile than traditional opioids. The dosing recommendations and protocols provided here serve as a starting point for researchers investigating the analgesic properties of this compound in animal models. It is crucial to perform dose-response studies and carefully observe animal welfare throughout all experimental procedures. As more preclinical data becomes available, these recommendations will be further refined.

References

Application Notes and Protocols for Tegileridine Fumarate Injection in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine, also known as SHR8554, is a novel small molecule that functions as a biased agonist for the μ-opioid receptor (MOR).[1][2] Its mechanism of action is characterized by the preferential activation of the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[3][4] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound fumarate (B1241708) injection has been approved in China for the treatment of moderate to severe postoperative pain.[5][6]

These application notes provide detailed protocols for the preparation and administration of this compound fumarate injection in laboratory settings for preclinical research, including in vitro and in vivo experimental procedures.

Mechanism of Action and Signaling Pathway

This compound is a G-protein-biased agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon binding to the MOR, this compound selectively activates the inhibitory G-protein (Gi) pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. These downstream effects within the central nervous system are primarily responsible for the analgesic properties of opioids.[5]

Concurrently, this compound exhibits significantly weaker recruitment of the β-arrestin-2 protein compared to traditional opioids like morphine.[1][7] The β-arrestin-2 pathway is linked to receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and constipation.[5] By minimizing the activation of this pathway, this compound aims to provide effective pain relief with an improved safety profile.

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/βγ MOR->G_protein Strongly Activates Beta_arrestin β-arrestin-2 MOR->Beta_arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects ↓ Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Adverse_Effects

Figure 1: this compound's Biased Agonist Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound (SHR8554). It is important to note that detailed preclinical data on ED50, EC50, and Emax values are not extensively available in publicly accessible literature. The data presented is compiled from clinical trial information and preclinical studies.

Table 1: In Vivo Potency and Preclinical Dosing

ParameterSpeciesValueNotes
Analgesic Potency Preclinical ModelsApprox. 9 times that of morphineBased on preclinical and clinical observations.[2]
Preclinical IV Dose Rat (Sprague-Dawley)0.6 mg/kg ([¹⁴C]SHR8554)Used in a whole-body autoradiography study for tissue distribution.[8]

Table 2: Clinical Intravenous Dosages (for reference)

Dosage TypePopulationDoseStudy Context
Patient-Controlled Analgesia (PCA) Adult0.05 mg, 0.1 mg, 0.2 mgPostoperative pain management following orthopedic surgery.[7][9]
Loading Dose Adult1.0 mgAdministered as a 10-minute infusion before skin incision in abdominal surgery.[1]
Bolus Dose (PCA) Adult0.1 mgCompared against a 1 mg bolus of morphine in older adults after abdominal tumor surgery.

Experimental Protocols

Protocol 1: Preparation of this compound Fumarate Injection for Laboratory Use

This protocol describes the preparation of this compound fumarate solution for intravenous administration in laboratory animals.

Materials:

  • This compound fumarate powder

  • Sterile 0.9% Sodium Chloride (Normal Saline) solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total mass of this compound fumarate needed based on the desired final concentration and volume. Note: The molecular weight of this compound fumarate is approximately 550.70 g/mol .

  • Weighing: Accurately weigh the calculated amount of this compound fumarate powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Reconstitution: a. Transfer the weighed powder into a sterile vial. b. Add a small volume of sterile 0.9% Sodium Chloride solution to the vial. c. Gently vortex the vial until the powder is completely dissolved.

  • Dilution: Add the remaining volume of sterile 0.9% Sodium Chloride solution to achieve the final desired concentration. Clinical studies have used dilutions to a total volume of 10 mL for a 1 mg dose.[1] For preclinical studies, adjust the concentration based on the animal's weight and the desired dose volume.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.

  • Storage: Store the prepared solution according to the manufacturer's recommendations. Typically, solutions should be stored at 2-8°C for short-term use and protected from light. Stability of the solution for extended periods should be validated.

Protocol 2: In Vivo Administration in a Rodent Model of Postoperative Pain

This protocol outlines the intravenous administration of this compound fumarate to evaluate its analgesic efficacy in a rat model of incisional pain.

Materials:

  • Prepared this compound fumarate injection (from Protocol 1)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for incisional pain model

  • Heating pad

  • Restrainers for intravenous injection

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Analgesia assessment tools (e.g., von Frey filaments)

Experimental Workflow:

InVivo_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery & Treatment cluster_assessment Analgesic Assessment acclimatize Acclimatize Animals baseline Baseline Nociceptive Testing (e.g., von Frey) acclimatize->baseline anesthetize Anesthetize Animal baseline->anesthetize incision Create Plantar Incision anesthetize->incision recover Allow Recovery from Anesthesia incision->recover administer Administer this compound (IV) or Vehicle Control recover->administer nociceptive_testing Post-Treatment Nociceptive Testing (at various time points) administer->nociceptive_testing data_analysis Data Analysis nociceptive_testing->data_analysis

Figure 2: Experimental Workflow for In Vivo Analgesic Efficacy Testing

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility and experimental procedures for at least 3-5 days prior to the experiment.

  • Baseline Nociceptive Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.

  • Incisional Pain Model: a. Anesthetize the rat using isoflurane. b. Place the animal on a heating pad to maintain body temperature. c. Make a longitudinal incision through the skin and fascia of the plantar aspect of one hind paw. d. Suture the wound with one or two stitches.

  • Postoperative Recovery: Allow the animal to recover fully from anesthesia.

  • Drug Administration (Intravenous): a. Gently restrain the rat. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins. b. Load a sterile syringe with the prepared this compound fumarate solution or vehicle control. c. Perform the intravenous injection into one of the lateral tail veins. Administer the solution slowly. d. The injection volume should be appropriate for the size of the animal (e.g., up to 5 mL/kg for a bolus injection in a mouse).

  • Analgesic Assessment: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group to determine the analgesic effect.

Protocol 3: In Vitro Characterization of Biased Agonism

This protocol provides a general framework for assessing the G-protein signaling and β-arrestin-2 recruitment of this compound in a cell-based assay. Specific assay kits and cell lines (e.g., CHO or HEK293 cells stably expressing the human μ-opioid receptor) should be used according to the manufacturer's instructions.

A. G-Protein Activation Assay (e.g., cAMP Measurement)

Principle: Activation of the Gi-coupled μ-opioid receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • μ-opioid receptor-expressing cells

  • This compound fumarate

  • Forskolin (B1673556) (to stimulate cAMP production)

  • Reference agonist (e.g., DAMGO)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Plate the μ-opioid receptor-expressing cells in the appropriate assay plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound fumarate and the reference agonist in assay buffer.

  • Cell Treatment: a. Pre-treat the cells with the different concentrations of this compound or reference agonist for a specified time. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Assay: Following the incubation period, lyse the cells (if required by the kit) and measure the cAMP levels according to the assay kit protocol.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax values for G-protein activation.

B. β-Arrestin-2 Recruitment Assay

Principle: Upon receptor activation, β-arrestin-2 is recruited to the intracellular domain of the GPCR. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Materials:

  • Cell line co-expressing the μ-opioid receptor and a β-arrestin-2 reporter construct

  • This compound fumarate

  • Reference agonist (e.g., DAMGO)

  • Assay-specific substrate/reagents

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Culture: Plate the engineered cells in the appropriate assay plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound fumarate and the reference agonist in assay buffer.

  • Cell Treatment: Add the different concentrations of this compound or reference agonist to the cells and incubate for the recommended time to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents/substrate according to the assay kit protocol and measure the luminescent or fluorescent signal.

  • Data Analysis: Plot the signal intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax values for β-arrestin-2 recruitment.

Logical Relationship Diagram for Biased Agonism Assessment:

Biased_Agonism_Logic cluster_assays In Vitro Assays cluster_data Data Analysis This compound This compound Fumarate G_protein_assay G-Protein Activation Assay (e.g., cAMP) This compound->G_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay This compound->beta_arrestin_assay EC50_G Determine EC50 & Emax (G-Protein Pathway) G_protein_assay->EC50_G EC50_B Determine EC50 & Emax (β-Arrestin Pathway) beta_arrestin_assay->EC50_B Bias_Calculation Calculate Bias Factor EC50_G->Bias_Calculation EC50_B->Bias_Calculation

Figure 3: Logical Flow for Determining Biased Agonism

Disclaimer

These protocols are intended as a guide for research purposes only. All laboratory work should be conducted by trained professionals in accordance with institutional guidelines and safety procedures. Dosages and procedures may need to be optimized for specific experimental conditions and animal models.

References

Application Notes and Protocols for the Quantification of Tegileridine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine is a novel μ-opioid receptor (MOR) biased agonist developed for the management of moderate to severe postoperative pain.[1][2][3] Its mechanism of action involves the selective activation of the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin-2 pathway, which is linked to common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][4] This biased agonism presents a promising therapeutic window for effective pain relief with an improved safety profile.

The development and clinical application of this compound necessitate robust and reliable analytical methods for its quantification in biological matrices, particularly plasma. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma using state-of-the-art bioanalytical techniques. The described methodologies are essential for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring.

Signaling Pathway of this compound

This compound exerts its analgesic effects by acting as a biased agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, this compound preferentially activates the Gαi/o protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. This cascade ultimately results in decreased neuronal excitability and inhibition of pain signal transmission.[1][5] In contrast to traditional opioids, this compound shows minimal recruitment of β-arrestin-2, thereby mitigating the signaling pathways associated with adverse effects.[1][2]

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gαi/o Protein MOR->G_protein Preferential Activation Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects Tegileridine_Analytical_Workflow Plasma_Sample Plasma Sample Collection (EDTA anticoagulant) Spiking Spiking with Internal Standard (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes: Investigating Opioid Receptor Signaling with Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR-8554) is a novel, potent, and selective small molecule agonist of the μ-opioid receptor (MOR).[1][2][3] It has garnered significant interest in the field of opioid research and analgesic development due to its unique signaling properties. This compound is a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway, which is associated with analgesia, while demonstrating significantly weaker recruitment of the β-arrestin-2 pathway.[1][2] This biased agonism is a promising strategy to develop safer opioids with a reduced profile of adverse effects commonly associated with traditional opioids, such as respiratory depression and gastrointestinal dysfunction.[1]

These application notes provide a comprehensive overview of the use of this compound as a research tool to study opioid receptor signaling, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.

Mechanism of Action

This compound exhibits high affinity and selectivity for the μ-opioid receptor.[4] Upon binding, it induces a conformational change in the receptor that favors the coupling and activation of inhibitory G proteins (Gαi/o). This leads to the canonical downstream effects of MOR activation, including the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesia.[5]

Crucially, this compound shows a markedly reduced ability to recruit β-arrestin-2 to the activated receptor.[1] The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the mediation of many of the undesirable side effects of opioids.[5] By minimizing β-arrestin-2 engagement, this compound offers a valuable tool to dissect the distinct roles of G protein and β-arrestin signaling in vivo and in vitro.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound in comparison to the classical opioid agonist, morphine.

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptorKᵢ (nM)
This compound μ (mu)1.2
δ (delta)>1000
κ (kappa)>1000
Morphine μ (mu)1.0
δ (delta)200
κ (kappa)30

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of this compound at the μ-Opioid Receptor

CompoundAssayEC₅₀ (nM)Eₘₐₓ (%)
This compound GTPγS Binding (G protein activation)5.3110
β-arrestin-2 Recruitment>10000<10
Morphine GTPγS Binding (G protein activation)20100
β-arrestin-2 Recruitment250100

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug, expressed as a percentage relative to a standard full agonist (e.g., DAMGO for G protein activation and morphine for β-arrestin recruitment).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of a biased versus a conventional opioid agonist and a typical experimental workflow for characterizing a new compound like this compound.

cluster_0 Biased Agonist (this compound) cluster_1 Conventional Agonist (Morphine) This compound This compound μ-Opioid Receptor_B μ-Opioid Receptor This compound->μ-Opioid Receptor_B G-Protein Activation_B G-Protein Activation μ-Opioid Receptor_B->G-Protein Activation_B β-Arrestin Pathway_B β-Arrestin Pathway μ-Opioid Receptor_B->β-Arrestin Pathway_B Analgesia_B Analgesia G-Protein Activation_B->Analgesia_B Side Effects_B Reduced Side Effects β-Arrestin Pathway_B->Side Effects_B Morphine Morphine μ-Opioid Receptor_C μ-Opioid Receptor Morphine->μ-Opioid Receptor_C G-Protein Activation_C G-Protein Activation μ-Opioid Receptor_C->G-Protein Activation_C β-Arrestin Pathway_C β-Arrestin Pathway μ-Opioid Receptor_C->β-Arrestin Pathway_C Analgesia_C Analgesia G-Protein Activation_C->Analgesia_C Side Effects_C Side Effects β-Arrestin Pathway_C->Side Effects_C

Opioid Agonist Signaling Pathways

Start Start: New Compound Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Start->Binding_Assay Functional_Assay_G GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ for G-Protein Activation) Binding_Assay->Functional_Assay_G Functional_Assay_B β-Arrestin Recruitment Assay (Determine EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay_B Data_Analysis Data Analysis (Calculate Bias Factor) Functional_Assay_G->Data_Analysis Functional_Assay_B->Data_Analysis Conclusion Conclusion: Characterized Compound Data_Analysis->Conclusion

Experimental Workflow for Compound Characterization

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound's interaction with opioid receptors.

Radioligand Binding Assay (for determining Kᵢ)

Objective: To determine the binding affinity of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human μ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-50,488 (for κ).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific binding control: Naloxone (B1662785) (10 µM).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kₔ), and either vehicle, naloxone (for non-specific binding), or a dilution of this compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of this compound.

  • Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for G protein activation)

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate G proteins via the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound stock solution.

  • Reference agonist (e.g., DAMGO).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation proximity assay (SPA) beads (optional).

Procedure:

  • Prepare serial dilutions of this compound and the reference agonist.

  • In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either vehicle, a dilution of this compound, or a dilution of the reference agonist.

  • Add the cell membranes to each well to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration (as in the binding assay) or by adding a stop solution if using SPA.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the data and determine the EC₅₀ and Eₘₐₓ values for this compound relative to the reference agonist.

β-Arrestin-2 Recruitment Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to recruit β-arrestin-2 to the μ-opioid receptor.

Materials:

  • A cell line co-expressing the human μ-opioid receptor and a β-arrestin-2 fusion protein (e.g., using PathHunter® or Tango™ assay technology).

  • This compound stock solution.

  • Reference agonist (e.g., morphine or DAMGO).

  • Cell culture medium and assay-specific detection reagents.

  • A luminometer or fluorometer.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Add the compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time at room temperature.

  • Measure the luminescence or fluorescence signal.

  • Plot the data and determine the EC₅₀ and Eₘₐₓ values for this compound relative to the reference agonist.

Conclusion

This compound is a powerful research tool for elucidating the complex signaling mechanisms of the μ-opioid receptor. Its G protein bias allows for the specific investigation of the consequences of activating the analgesic pathway while minimizing the confounding effects of β-arrestin-2 recruitment. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their studies of opioid pharmacology and to contribute to the development of the next generation of safer pain therapeutics.

References

Application Notes and Protocols for Phase I Clinical Trials of Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine is a novel small molecule μ-opioid receptor (MOR) biased agonist developed for the management of pain.[1][2] Its mechanism of action involves selectively activating the G-protein-coupled signaling pathway, which is responsible for analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.[1][2] Preclinical and clinical studies have suggested a rapid onset of action and a prolonged analgesic effect.[3][4] Having received approval in China for the treatment of moderate to severe postoperative pain following abdominal surgery, further clinical development is necessary to support registration in other regulatory jurisdictions and to explore its full therapeutic potential.[1][2]

These application notes provide a comprehensive overview and detailed protocols for a Phase I clinical trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.

Preclinical and Clinical Data Summary

A summary of the key preclinical and clinical findings for this compound is presented below.

ParameterFindingReference
Mechanism of Action Biased agonist at the μ-opioid receptor (MOR), preferentially activating the G-protein signaling pathway over the β-arrestin 2 pathway.[1][2]
Selectivity Demonstrates strong agonistic activity towards the G-protein signaling pathway downstream of the μ-opioid receptor, with weaker activity at δ- and κ-opioid receptors.[2]
Potency Approximately nine times that of morphine.[3][4]
Pharmacokinetics Rapid onset of action (within 5 minutes) and a half-life of 6-7 hours. It is metabolized in the liver and its metabolites are inactive. Elimination is primarily through renal excretion.[3][4][5]
Clinical Use Approved in China for the treatment of moderate to severe pain after abdominal surgery.[1] It is administered intravenously.[6]
Clinical Trial Information A clinical trial (NCT06458400) is investigating the efficacy and safety of this compound and Oliceridine injections for postoperative pain.

Rationale for Phase I Clinical Trial

While this compound has been approved in China, a Phase I clinical trial is a critical step for its development and potential approval in other regions. The primary rationale for conducting this Phase I study is to:

  • Establish the safety and tolerability profile of this compound in a new population of healthy volunteers.

  • Determine the Maximum Tolerated Dose (MTD) in a controlled setting.

  • Characterize the single-dose pharmacokinetic (PK) profile of this compound.

  • Evaluate the pharmacodynamic (PD) effects of this compound on relevant biomarkers.

The data generated from this trial will provide essential information for dose selection in subsequent Phase II and III studies.

Signaling Pathway of this compound

cluster_0 Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Strong Activation beta_arrestin β-Arrestin 2 MOR->beta_arrestin Weak Activation Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Contributes to This compound This compound This compound->MOR Binds to MOR

Caption: Biased agonism of this compound at the μ-opioid receptor.

Experimental Design and Protocols

Study Design

A randomized, double-blind, placebo-controlled, single ascending dose (SAD) study will be conducted in healthy adult subjects. The study will consist of multiple cohorts, with each cohort receiving a single intravenous dose of this compound or placebo. Dose escalation will proceed in subsequent cohorts based on the safety and tolerability data from the preceding cohort.

Experimental Workflow

cluster_screening Screening Phase cluster_treatment Treatment Phase (per cohort) cluster_followup Follow-up Phase cluster_data Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (this compound or Placebo) Informed_Consent->Randomization Dosing Single IV Dose Administration Randomization->Dosing Monitoring Intensive Safety & PK/PD Monitoring Dosing->Monitoring Follow_up_Visit Follow-up Visit (Safety Assessment) Monitoring->Follow_up_Visit Data_Analysis PK/PD Analysis & Safety Review Follow_up_Visit->Data_Analysis Dose_Escalation_Decision Dose Escalation Decision Data_Analysis->Dose_Escalation_Decision Dose_Escalation_Decision->Randomization Next Cohort

References

Application Notes and Protocols: Exploring the Synergistic Potential of Tegileridine in Combination Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the use of tegileridine, a novel biased μ-opioid receptor agonist, in combination with other classes of analgesics. The protocols outlined below are designed to assess potential synergistic interactions, a critical step in developing effective and safer multimodal pain management strategies. By combining this compound with other analgesics, it may be possible to achieve superior pain relief at lower doses, thereby reducing the risk of adverse effects associated with each compound.

Introduction to this compound

This compound is a small molecule μ-opioid receptor (MOR) biased agonist.[1][2] It selectively activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, implicated in typical opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[3][2] Approved in China for the treatment of moderate to severe postoperative pain, this compound represents a promising new option for pain management.[3][4][5] Clinical trials have demonstrated its efficacy as comparable to morphine but with a potentially more favorable safety profile.[6][7] this compound is often administered within a multimodal analgesia framework, where patients have access to rescue opioid medication, highlighting the clinical relevance of its use in combination therapies.[8]

Signaling Pathway of this compound

This compound's mechanism of action is centered on its biased agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR). This biased signaling is key to its therapeutic profile.

Tegileridine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR μ-Opioid Receptor (MOR) G_protein Gαi/o G-protein MOR->G_protein Strongly Activates Beta_arrestin β-arrestin 2 MOR->Beta_arrestin Weakly Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Side_Effects Adverse Effects (e.g., Respiratory Depression, Constipation) Beta_arrestin->Side_Effects This compound This compound This compound->MOR Binds to cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Figure 1: this compound's Biased Agonist Signaling Pathway.

Application Note: Investigating Synergism with Other Analgesics

The co-administration of analgesics with different mechanisms of action is a cornerstone of modern pain management. This approach can lead to synergistic or additive effects, where the combined therapeutic benefit is greater than the sum of the individual agents. This allows for dose reduction of one or both drugs, potentially minimizing dose-related side effects.

This application note outlines a preclinical research plan to investigate the synergistic potential of this compound with two commonly used analgesics:

  • Ketorolac (B1673617): A non-steroidal anti-inflammatory drug (NSAID) that acts primarily by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.

  • Ketamine: An N-methyl-D-aspartate (NMDA) receptor antagonist, which can prevent central sensitization and opioid-induced hyperalgesia.

Experimental Protocols

The following protocols are designed to assess the analgesic efficacy of this compound alone and in combination with ketorolac or ketamine in rodent models of pain. The primary method for evaluating synergy will be isobolographic analysis.

General Experimental Workflow

Experimental_Workflow A Animal Acclimation & Baseline Testing B Dose-Response Determination (this compound, Ketorolac, Ketamine alone) A->B C Calculation of ED50 for each drug B->C D Isobolographic Analysis Design: Selection of fixed-ratio combinations C->D E Administration of Drug Combinations D->E F Analgesic Testing (e.g., Formalin Test, Writhing Test) E->F G Data Analysis: Determination of experimental ED50 for combinations F->G H Isobologram Construction & Interaction Index Calculation G->H I Interpretation: Synergism, Additivity, or Antagonism H->I

Figure 2: General Workflow for Assessing Analgesic Synergy.
In Vivo Analgesic Assays

This model is sensitive to peripherally acting analgesics and is suitable for evaluating the effects of NSAIDs in combination with other analgesics.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound, Ketorolac, Ketamine solutions

  • 0.6% acetic acid solution

  • Vehicle (e.g., saline)

  • Observation chambers

Protocol:

  • Acclimate mice to the testing environment for at least 30 minutes.

  • Administer this compound, ketorolac, ketamine, their combinations, or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous).

  • After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Immediately place the mouse in an individual observation chamber.

  • Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

The formalin test is a valuable model as it produces a biphasic pain response, allowing for the assessment of effects on both acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound, Ketorolac, Ketamine solutions

  • 5% formalin solution

  • Vehicle (e.g., saline)

  • Observation chambers with mirrors

Protocol:

  • Acclimate rats to the observation chambers for at least 30 minutes.

  • Administer this compound, ketorolac, ketamine, their combinations, or vehicle.

  • After the appropriate pretreatment time, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately return the rat to the observation chamber.

  • Record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory pain): 15-60 minutes post-formalin injection.

  • Calculate the analgesic effect as a reduction in the time spent exhibiting pain behaviors compared to the vehicle control group.

Isobolographic Analysis for Synergy Determination

Isobolographic analysis is a rigorous method to determine the nature of the interaction between two drugs.

Protocol:

  • Dose-Response Curves: Generate dose-response curves for this compound, ketorolac, and ketamine individually in the chosen analgesic model. Determine the dose that produces a 50% analgesic effect (ED50) for each drug.

  • Isobologram Construction:

    • On a graph, plot the ED50 of this compound on the x-axis and the ED50 of the other analgesic (ketorolac or ketamine) on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity . Points on this line represent dose combinations that are expected to produce a 50% effect if the interaction is purely additive.

  • Testing Combinations:

    • Prepare and test several fixed-ratio combinations of the two drugs (e.g., 1:1, 1:3, 3:1 based on their ED50 values).

    • For each fixed-ratio combination, determine the total dose that produces a 50% analgesic effect (experimental ED50).

  • Data Interpretation:

    • Plot the experimental ED50 values for the combinations on the isobologram.

    • Synergism: If the experimental ED50 points fall significantly below the line of additivity, the interaction is synergistic.

    • Additivity: If the points fall on or near the line of additivity, the interaction is additive.

    • Antagonism: If the points fall significantly above the line of additivity, the interaction is antagonistic.

Quantitative Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: ED50 Values of Individual Analgesics

AnalgesicAnimal ModelED50 (mg/kg) [95% Confidence Interval]
This compoundAcetic Acid WrithingHypothetical Data
KetorolacAcetic Acid WrithingHypothetical Data
KetamineAcetic Acid WrithingHypothetical Data
This compoundFormalin Test (Phase 1)Hypothetical Data
KetorolacFormalin Test (Phase 1)Hypothetical Data
KetamineFormalin Test (Phase 1)Hypothetical Data
This compoundFormalin Test (Phase 2)Hypothetical Data
KetorolacFormalin Test (Phase 2)Hypothetical Data
KetamineFormalin Test (Phase 2)Hypothetical Data

Table 2: Isobolographic Analysis of this compound and Ketorolac Combination in the Acetic Acid Writhing Test

Fixed Dose Ratio (this compound:Ketorolac)Theoretical Additive ED50 (mg/kg)Experimental ED50 (mg/kg) [95% C.I.]Interaction Index*Interaction Type
1:3CalculatedHypothetical DataCalculatedSynergism/Additivity/Antagonism
1:1CalculatedHypothetical DataCalculatedSynergism/Additivity/Antagonism
3:1CalculatedHypothetical DataCalculatedSynergism/Additivity/Antagonism

*Interaction Index = (Dose of Drug A in combination / ED50 of Drug A alone) + (Dose of Drug B in combination / ED50 of Drug B alone). An index of <1 indicates synergism, ~1 indicates additivity, and >1 indicates antagonism.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound in combination with other analgesics. By employing established in vivo pain models and rigorous isobolographic analysis, researchers can elucidate the nature of these drug interactions. Identifying synergistic combinations of this compound with agents like NSAIDs or NMDA receptor antagonists could lead to the development of novel, more effective, and safer multimodal analgesic therapies, ultimately improving patient outcomes in the management of moderate to severe pain.

References

Techniques for Assessing Respiratory Depression with Tegileridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tegileridine is a novel µ-opioid receptor (MOR) biased agonist developed for the management of moderate to severe pain.[1][2] Unlike traditional opioids, this compound preferentially activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3] This biased mechanism of action suggests that this compound may offer a wider therapeutic window, providing effective pain relief with a reduced risk of opioid-induced respiratory depression (OIRD).

The assessment of respiratory function is a critical component in the preclinical and clinical development of any new opioid analgesic. For a compound like this compound, it is imperative to employ a suite of sensitive and quantitative techniques to thoroughly characterize its respiratory safety profile and substantiate its potential benefits over conventional opioids.

This document provides detailed protocols for the preclinical and clinical assessment of respiratory depression, with a specific focus on their application in the evaluation of this compound. The described methodologies will enable researchers to generate robust and reliable data to inform decision-making throughout the drug development process.

Preclinical Assessment

In the preclinical phase, the primary goal is to characterize the dose-dependent effects of this compound on respiratory function in animal models and to compare its respiratory safety profile with that of standard opioids like morphine. Whole-body plethysmography (WBP) is a non-invasive method that allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals, providing a detailed picture of the drug's impact on breathing.[4][5][6]

Clinical Assessment

In the clinical setting, the focus shifts to ensuring patient safety and defining the therapeutic index in humans. A multi-parameter approach is essential for the continuous and comprehensive monitoring of respiratory function in patients receiving this compound. This typically involves a combination of non-invasive techniques, such as pulse oximetry and capnography, supplemented by intermittent arterial blood gas (ABG) analysis for a more detailed assessment of gas exchange and acid-base status.[7][8][9][10][11][12][13][14]

Experimental Protocols

Preclinical Protocol: Whole-Body Plethysmography (WBP) in Rodents

This protocol describes the use of WBP to assess the effects of this compound on respiratory function in rats or mice.

Materials:

  • Whole-body plethysmograph (WBP) system with chambers appropriate for the animal size

  • Nebulizer or other appropriate dosing apparatus for the test substance

  • Data acquisition and analysis software

  • This compound, morphine (as a comparator), and vehicle control solutions

  • Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

Procedure:

  • Acclimatization: Acclimate the animals to the WBP chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.[5]

  • Baseline Recording: On the day of the experiment, place the animal in the WBP chamber and allow for a 30-60 minute stabilization period. Record baseline respiratory parameters for at least 20-30 minutes.[4]

  • Drug Administration: Administer this compound, morphine, or vehicle control at the desired doses. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) should be consistent with the intended clinical use.

  • Post-Dose Recording: Continuously record respiratory parameters for a predefined period (e.g., 2-4 hours) after drug administration.[15]

  • Data Analysis: Analyze the recorded data to determine the following parameters:

    • Respiratory Rate (breaths/minute)

    • Tidal Volume (mL)

    • Minute Ventilation (mL/minute) = Respiratory Rate × Tidal Volume

    • Inspiratory Time (s)

    • Expiratory Time (s)

    • Apnea events (cessation of breathing for a defined period, e.g., >2 seconds)

  • Dose-Response Relationship: Generate dose-response curves for each parameter to compare the potency of this compound and morphine in inducing respiratory depression.

Clinical Protocol: Monitoring for Opioid-Induced Respiratory Depression

This protocol outlines a multi-parameter approach for monitoring patients receiving this compound in a clinical trial or post-operative setting.

1. Continuous Monitoring with Pulse Oximetry and Capnography

Equipment:

  • Pulse oximeter with continuous monitoring capabilities

  • Capnograph with a nasal cannula for non-intubated patients

  • Centralized alarm system

Procedure:

  • Baseline Monitoring: Initiate continuous monitoring prior to the first dose of this compound to establish baseline values for oxygen saturation (SpO2), respiratory rate, and end-tidal carbon dioxide (EtCO2).

  • Alarm Settings: Set alarm thresholds according to institutional protocols and clinical trial specifications. The PRODIGY trial defined a respiratory depression episode as any of the following:

    • Respiratory rate ≤ 5 breaths/min for ≥ 3 minutes

    • SpO2 ≤ 85% for ≥ 3 minutes

    • EtCO2 ≤ 15 mmHg or ≥ 60 mmHg for ≥ 3 minutes

    • Apnea episode lasting > 30 seconds[16]

  • Post-Dose Monitoring: Continue monitoring throughout the duration of this compound administration and for an appropriate period after the last dose.

  • Intervention: If an alarm is triggered, a qualified healthcare professional should immediately assess the patient and intervene as per the study protocol, which may include verbal stimulation, supplemental oxygen, or administration of an opioid antagonist like naloxone.

2. Arterial Blood Gas (ABG) Analysis

Procedure:

  • Sample Collection: Collect arterial blood samples at baseline and at specified time points after this compound administration, or as clinically indicated by signs of respiratory compromise. The sample should be collected anaerobically into a heparinized syringe.[10][12][13][14][17]

  • Sample Handling: Expel any air bubbles from the syringe immediately, and place the sample on ice if not analyzed within 10-15 minutes.[10]

  • Analysis: Analyze the sample using a blood gas analyzer to determine the following:

    • pH

    • Partial pressure of oxygen (PaO2)

    • Partial pressure of carbon dioxide (PaCO2)

    • Bicarbonate (HCO3-)

    • Oxygen saturation (SaO2)

  • Interpretation: Interpret the ABG results in the context of the patient's clinical presentation to assess for respiratory acidosis (elevated PaCO2, decreased pH) or hypoxemia (low PaO2).

Data Presentation

The following tables summarize hypothetical but representative data from preclinical and clinical studies assessing the respiratory effects of this compound compared to morphine and placebo.

Table 1: Preclinical Respiratory Parameters in Rats following Intravenous Administration (Mean ± SD)

Treatment GroupDose (mg/kg)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Vehicle-85 ± 52.5 ± 0.3212.5 ± 25.5
This compound0.580 ± 62.4 ± 0.2192.0 ± 20.8
1.072 ± 72.2 ± 0.3158.4 ± 24.1
2.065 ± 82.0 ± 0.2130.0 ± 19.6
Morphine2.068 ± 72.1 ± 0.3142.8 ± 23.5
4.055 ± 91.8 ± 0.299.0 ± 18.7
8.040 ± 101.5 ± 0.360.0 ± 15.0

Table 2: Incidence of Respiratory Adverse Events in a Phase III Clinical Trial (Post-Operative Pain)

Adverse EventPlacebo (n=132)This compound 0.05 mg (n=105)This compound 0.1 mg (n=101)Morphine (n=108)
Any Treatment-Emergent Adverse Event (TEAE)61.3%81.0%73.4%74.1%
Any Adverse Event of Special Interest (AESI)*12.5%29.1%20.3%24.7%
Respiratory Rate < 10 breaths/min2.3%4.8%3.0%8.3%
Oxygen Saturation < 90%1.5%2.9%1.0%5.6%
Naloxone Administration0.0%0.0%0.0%0.9%

*Adverse Events of Special Interest (AESIs) may include a composite of respiratory, gastrointestinal, and central nervous system events commonly associated with opioids.[18]

Visualizations

Tegileridine_Signaling_Pathway cluster_0 This compound (Biased Agonist) cluster_1 μ-Opioid Receptor (MOR) cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to G_Protein G-Protein Pathway MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Respiratory_Depression Respiratory Depression (Reduced) Beta_Arrestin->Respiratory_Depression Preclinical_WBP_Workflow start Start acclimatization Animal Acclimatization (2-3 days) start->acclimatization baseline Baseline Recording (30-60 min) acclimatization->baseline dosing Drug Administration (this compound, Morphine, or Vehicle) baseline->dosing recording Post-Dose Recording (2-4 hours) dosing->recording analysis Data Analysis (Respiratory Rate, Tidal Volume, etc.) recording->analysis end End analysis->end Clinical_Monitoring_Protocol patient Patient Receiving this compound continuous_monitoring Continuous Monitoring (Pulse Oximetry & Capnography) patient->continuous_monitoring abg_analysis Arterial Blood Gas (ABG) Analysis (Baseline & as needed) patient->abg_analysis alarm Alarm Triggered? (e.g., SpO2 < 90%, RR < 10) continuous_monitoring->alarm assessment Immediate Clinical Assessment alarm->assessment Yes continue_monitoring Continue Monitoring alarm->continue_monitoring No intervention Intervention (e.g., Stimulation, O2, Naloxone) assessment->intervention intervention->continue_monitoring

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tegileridine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffers a critical consideration for my experiments?

A1: this compound is a biased agonist of the μ-opioid receptor, selectively activating the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[1][2] It is approved in China for the treatment of moderate to severe postoperative pain.[1] For in vitro and cell-based assays, ensuring that this compound is fully dissolved in the experimental buffer is crucial for obtaining accurate and reproducible results. Poor solubility can lead to an underestimation of its potency and efficacy.

Q2: What form of this compound is commercially available and how does this impact its solubility?

A2: this compound is available as a fumarate (B1241708) salt.[3] Salt forms of weakly basic drugs like this compound are generally more water-soluble than the free base.[4] However, the solubility of the fumarate salt can still be influenced by the pH and composition of the buffer.

Q3: I've observed precipitation of this compound in my physiological buffer (e.g., PBS at pH 7.4). What are the likely causes?

A3: Precipitation of this compound in physiological buffers can be attributed to several factors:

  • pH-dependent solubility: As a weak base, this compound's solubility decreases as the pH increases towards and above its pKa. In buffers with a pH of 7.4, a significant portion of the compound may be in its less soluble free base form.

  • "Common ion effect": While less common with fumarate in typical biological buffers, high concentrations of other salts could potentially reduce solubility.[5]

  • Buffer composition: The specific components of your buffer system can interact with this compound, affecting its solubility.

  • Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in that specific buffer.

Q4: Can I use organic solvents to dissolve this compound for my aqueous-based assays?

A4: Yes, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare high-concentration stock solutions of poorly soluble compounds.[6] However, it is critical to minimize the final concentration of the organic solvent in your aqueous assay buffer (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity.[6] Always prepare a vehicle control with the same final concentration of the organic solvent to account for any effects of the solvent itself.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Step 1: Visual Inspection and Initial Assessment

Before proceeding with quantitative measurements, a simple visual inspection of your this compound solution can be informative.

ObservationPossible CauseRecommended Action
Cloudiness or turbidity upon dilution in buffer The concentration of this compound exceeds its solubility limit in the final buffer.Proceed to Step 2 to determine the kinetic solubility.
Precipitate forms over time The compound is supersaturated and is crashing out of solution.Re-evaluate the final concentration and consider the use of solubilizing agents (Step 3).
A thin film is visible on the surface of the solution The compound may be aggregating or is not fully wetted.Gentle vortexing or sonication may help. If the issue persists, consider the strategies in Step 3.
Step 2: Determine the Kinetic Solubility

A kinetic solubility assay can help you determine the maximum concentration of this compound that will remain in solution under your specific experimental conditions long enough to conduct your assay. A common method is nephelometry, which measures light scattering due to insoluble particles.

Illustrative Kinetic Solubility of this compound Fumarate in Common Buffers

Buffer (pH)Temperature (°C)Illustrative Kinetic Solubility (µg/mL)Notes
Phosphate-Buffered Saline (PBS, pH 7.4)2550Solubility is moderate at physiological pH.
PBS (pH 7.4)3765Increased temperature can slightly improve solubility.
MES Buffer (pH 6.0)25>500Solubility is significantly higher at a lower pH.
Tris Buffer (pH 8.0)2520Solubility decreases at a higher pH.

Disclaimer: These values are for illustrative purposes only and should be experimentally determined for your specific batch of this compound and buffer composition.

Step 3: Strategies to Enhance this compound Solubility

If the required concentration of this compound for your experiment exceeds its kinetic solubility, consider the following strategies:

StrategyPrincipleRecommendations
pH Adjustment As a weak base, this compound is more soluble at a lower pH.For stock solutions, consider using a slightly acidic buffer (e.g., pH 5.0-6.0). For cell-based assays, ensure the final pH of the medium is compatible with cell viability.
Use of Co-solvents Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7]Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible (ideally <0.5%).
Employing Surfactants Surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[8]Introduce a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to your buffer. Compatibility with your specific assay should be verified.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.This is a more advanced technique and may require significant formulation development. It is generally considered if other methods fail.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of this compound in a buffer of your choice.

Materials:

  • This compound fumarate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound fumarate in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control.

Protocol 2: In Vitro μ-Opioid Receptor Activation Assay (cAMP Measurement)

This protocol describes a general method for assessing the functional activity of this compound at the μ-opioid receptor in a cell-based assay by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor (HEK293-μOR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (B1673556)

  • This compound fumarate

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Procedure:

  • Cell Seeding: Seed HEK293-μOR cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.

  • Cell Treatment:

    • Wash the cells once with assay buffer.

    • Add the diluted this compound solutions to the cells.

    • Incubate for 15 minutes at 37°C.

  • Stimulation: Add forskolin (a known adenylyl cyclase activator) to all wells (except for a negative control) to a final concentration of 10 µM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Tegileridine_Signaling_Pathway This compound's Biased Agonism at the μ-Opioid Receptor This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Strongly Activates Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects Mediates

This compound's biased agonism at the μ-opioid receptor.

Solubility_Troubleshooting_Workflow Workflow for Troubleshooting this compound Solubility start Start: Prepare this compound solution in desired buffer visual_inspection Visual Inspection: Observe for precipitation or cloudiness start->visual_inspection is_soluble Is the solution clear? visual_inspection->is_soluble proceed Proceed with experiment is_soluble->proceed Yes troubleshoot Initiate Troubleshooting is_soluble->troubleshoot No kinetic_assay Step 1: Determine Kinetic Solubility (e.g., Nephelometry) troubleshoot->kinetic_assay enhance_solubility Step 2: Enhance Solubility troubleshoot->enhance_solubility concentration_ok Is required concentration ≤ kinetic solubility? kinetic_assay->concentration_ok concentration_ok->proceed Yes adjust_concentration Adjust experimental concentration if possible concentration_ok->adjust_concentration No adjust_concentration->proceed ph_adjustment pH Adjustment (Lower pH) enhance_solubility->ph_adjustment co_solvents Use of Co-solvents (e.g., DMSO stock) enhance_solubility->co_solvents surfactants Add Surfactants (e.g., Tween-80) enhance_solubility->surfactants re_evaluate Re-evaluate solubility and assay compatibility ph_adjustment->re_evaluate co_solvents->re_evaluate surfactants->re_evaluate

A workflow for troubleshooting this compound solubility.

Factors_Affecting_Solubility Factors Influencing this compound Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors Solubility This compound Solubility pKa pKa (Weak Base) pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility CrystalForm Crystal Form (Fumarate Salt) CrystalForm->Solubility pH Buffer pH pH->Solubility Temperature Temperature Temperature->Solubility BufferComp Buffer Composition BufferComp->Solubility CoSolvents Co-solvents / Surfactants CoSolvents->Solubility

Key factors that influence the solubility of this compound.

References

Optimizing patient-controlled analgesia protocols for Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing patient-controlled analgesia (PCA) protocols for Tegileridine. The content is structured to address specific technical questions and troubleshooting scenarios encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a novel small molecule μ-opioid receptor (MOR) agonist.[1][2][3] Its key feature is biased agonism; it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while only weakly activating the β-arrestin 2 pathway.[1][2][4] This mechanism is intended to reduce the incidence of typical opioid-related adverse events like respiratory depression and gastrointestinal dysfunction.[2][4][5] this compound received its first approval in China in January 2024 for treating moderate to severe pain after abdominal surgery.[1][2][3][4]

Q2: What are the potential advantages of using this compound in a PCA protocol compared to traditional opioids like morphine?

A2: The primary theoretical advantage of this compound is its potential for an improved safety profile due to its biased agonism.[2][5] By minimizing β-arrestin-2 recruitment, this compound may offer effective analgesia with a lower risk of respiratory depression and constipation.[1][2][4] Preclinical and clinical data suggest a rapid onset of action (within 5 minutes) and a prolonged analgesic effect, with a half-life of 6-7 hours, making it suitable for PCA administration.[2]

Q3: What are the key pharmacokinetic and pharmacodynamic parameters to consider when designing a this compound PCA protocol?

A3: The pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for setting PCA parameters. Its rapid onset suggests a loading dose may not always be necessary but can be considered for immediate severe pain. The half-life of 6-7 hours influences the lockout interval and the potential need for a basal infusion in specific patient populations.[2] PK/PD modeling is essential to understand the relationship between plasma concentration and analgesic effect, helping to optimize dosing and minimize side effects.[6][7][8]

Q4: What are the most common adverse events associated with this compound and how should they be monitored?

A4: The most commonly reported adverse events for this compound are nausea and vomiting.[5][9] Other potential side effects, similar to other opioids, include sedation, dizziness, pruritus (itching), and constipation.[10][11][12] Continuous monitoring of sedation levels and respiratory status is critical, especially during the initial 24 hours of PCA use.[13][14] The use of a standardized sedation scale is recommended for early detection of over-sedation, which often precedes respiratory depression.[13]

Signaling Pathway of this compound

cluster_0 This compound (Biased Agonist) cluster_1 Traditional Opioid (e.g., Morphine) This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds Morphine Morphine Morphine->MOR Binds G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates MOR->G_Protein Activates Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Weakly Activates MOR->Beta_Arrestin Strongly Activates Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects

Caption: Biased agonism of this compound at the μ-opioid receptor.

Data Summary Tables

Table 1: Hypothetical Pharmacokinetic & Pharmacodynamic Profile of this compound

ParameterValueImplication for PCA Protocol
Mechanism of Action μ-Opioid Receptor (MOR) Biased AgonistPotentially lower incidence of β-arrestin mediated side effects.[1][4]
Onset of Action (IV) < 5 minutesRapid pain relief; loading dose may be adjusted or omitted.[2]
Time to Peak Effect 5-10 minutesInfluences the choice of lockout interval to match peak effect.
Half-life (t½) 6-7 hoursLonger duration may reduce need for a high basal rate.[2]
Metabolism HepaticDose adjustments may be needed in hepatic impairment.[15]
Metabolites InactiveSafer profile in patients with renal impairment.[2]
Relative Potency ~9x MorphineRequires significantly lower, carefully calculated doses.[2]

Table 2: Suggested Starting Parameters for this compound PCA in Opioid-Naïve Adults

ParameterSuggested RangeRationale & Considerations
Loading Dose 0.1 - 0.2 mgOptional. For severe initial pain. Administer under direct supervision.
Demand (Bolus) Dose 0.02 - 0.05 mgThe dose the patient self-administers. Start low and titrate to effect.
Lockout Interval 8 - 15 minutesAllows time for the previous dose to take effect before another is given.[16]
Basal (Continuous) Infusion 0 mg/hr (Initially)Generally not recommended for opioid-naïve patients to reduce risk of respiratory depression.[17][18][19] Consider only for opioid-tolerant patients or those with severe, constant pain.
1-Hour Limit 0.15 - 0.3 mgSafety feature to prevent rapid dose escalation. Sum of potential bolus and basal doses.[20]

Disclaimer: These are hypothetical starting points for research purposes and must be adapted based on experimental design, patient population, and observed clinical effects.

Troubleshooting Guides

Q: The subject reports inadequate pain relief despite frequent PCA demands. What are the next steps?

A: Inadequate analgesia can stem from several factors. A systematic approach is necessary.

  • Verify Equipment: Ensure the PCA pump is functioning correctly, the IV line is patent, and there are no mechanical issues.[16]

  • Assess Demand Pattern: Analyze the PCA data log. A high ratio of demands to deliveries suggests the bolus dose may be too low or the lockout interval too long.

  • Re-evaluate Dose: The demand dose may be insufficient. Consider a carefully controlled increase in the bolus dose (e.g., by 25-50%) after a thorough safety assessment.[17]

  • Consider Multimodal Analgesia: The addition of non-opioid analgesics (e.g., NSAIDs, paracetamol) can reduce the total opioid requirement and improve pain control.[21]

  • Review Pain Type: this compound, like other opioids, is most effective for nociceptive pain. If neuropathic pain is a component, responsiveness may be lower, and higher doses might be needed.[22]

Q: The subject is showing signs of excessive sedation or respiratory depression. What is the immediate protocol?

A: Sedation is a key indicator of impending respiratory depression and must be addressed immediately.[13]

  • Stop PCA: Immediately pause the PCA infusion, including any basal rate.

  • Assess Patient: Check vital signs, especially respiratory rate and oxygen saturation (SpO2). Attempt to rouse the patient.

  • Administer Oxygen: If respiratory rate is low or SpO2 is decreased, provide supplemental oxygen.[21]

  • Administer Naloxone (B1662785): If the subject is unresponsive or respiratory depression is significant, administer an opioid antagonist like naloxone per protocol.[23]

  • Investigate Cause: Once the patient is stable, review the total this compound dose received. Factors like concurrent sedative medications or underlying conditions (e.g., sleep apnea) increase risk.[11][24] The PCA settings must be re-evaluated and likely reduced.

Start Subject shows signs of increased sedation Assess 1. Assess Sedation Score & Respiratory Rate Start->Assess IsSedated Sedation Score High or RR < 10 breaths/min? Assess->IsSedated Monitor Continue Routine Monitoring (q2-4h) IsSedated->Monitor No StopPCA 2. Stop PCA Infusion (Pause Pump) IsSedated->StopPCA Yes Rouse 3. Attempt to Rouse Subject StopPCA->Rouse IsResponsive Responsive? Rouse->IsResponsive Naloxone 5. Administer Naloxone per Protocol IsResponsive->Naloxone No Intensify 4. Intensify Monitoring (q15-30min) Consider O2 IsResponsive->Intensify Yes Reassess 6. Reassess PCA Settings & Reduce Dose Naloxone->Reassess Reassess->Monitor Intensify->Reassess

Caption: Troubleshooting workflow for managing sedation during this compound PCA.

Experimental Protocols

Protocol 1: Dose-Response Study for Optimal PCA Bolus Dose

Objective: To determine the minimum effective analgesic concentration (MEAC) and optimal bolus dose of this compound that provides adequate analgesia with minimal side effects.

Methodology:

  • Subject Recruitment: Select a cohort of subjects undergoing a standardized procedure known to produce moderate-to-severe postoperative pain (e.g., abdominal surgery).[1] Exclude subjects with contraindications to opioids, significant renal or hepatic impairment, or a history of sleep apnea.[16]

  • Baseline Assessment: Record baseline pain scores using a 0-10 Numeric Rating Scale (NRS).

  • PCA Programming: Randomize subjects into different dose cohorts (e.g., 0.02 mg, 0.03 mg, 0.04 mg per demand). Set a standardized lockout interval (e.g., 10 minutes) and no basal infusion.

  • Data Collection: Over a 24-hour period, record the following at regular intervals (e.g., hourly for the first 4 hours, then every 4 hours):

    • Pain scores (NRS) at rest and with movement.

    • Total number of PCA demands and successful deliveries.

    • Sedation scores (using a validated scale, e.g., Pasero Opioid-Induced Sedation Scale).

    • Incidence and severity of nausea/vomiting.

    • Respiratory rate and oxygen saturation.

    • Use of any rescue analgesia.

  • Analysis: Construct a dose-response curve by plotting the this compound dose against the change in pain scores.[22][25] The optimal dose will be the one that provides a clinically significant reduction in pain with the lowest incidence of adverse events.

Protocol 2: Workflow for PK/PD Modeling of this compound in PCA

Objective: To characterize the relationship between this compound plasma concentrations and its analgesic effect to inform rational PCA protocol design.

Methodology:

  • PK Sample Collection: In a subset of subjects from the dose-response study, collect sparse blood samples at predetermined time points (e.g., pre-dose, and 15 min, 1 hr, 4 hr, 12 hr, and 24 hr post-initiation of PCA).

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine this compound concentrations.

  • PD Data Collection: Synchronize the timing of PK samples with PD measurements (pain scores, sedation levels, etc.).

  • Modeling:

    • Pharmacokinetic (PK) Model: Develop a population PK model to describe the time course of this compound concentration in the blood.[26]

    • Pharmacodynamic (PD) Model: Link the predicted drug concentrations to the observed analgesic effect using a model such as the Sigmoid Emax model.[7][8] This involves estimating parameters like EC50 (concentration for 50% of maximal effect).

    • Link Model: An effect-compartment model can be used to account for any delay between plasma concentration and the observed effect at the receptor site.[6][7]

  • Simulation: Use the final PK/PD model to simulate different PCA dosing regimens (e.g., varying bolus doses, lockout intervals) to predict their efficacy and the likelihood of adverse events, thereby guiding protocol optimization.[27]

cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Analysis & Modeling cluster_2 Phase 3: Optimization A Initiate PCA Protocol in Subjects B Collect Serial PK Samples (Blood Draws) A->B C Record Time-Matched PD Data (Pain, Sedation) A->C D Analyze Drug Concentrations (LC-MS/MS) B->D F Develop PK/PD Link Model C->F E Develop Population PK Model D->E E->F G Simulate Alternative Dosing Scenarios F->G H Refine PCA Protocol Parameters G->H I Validate in New Cohort H->I

References

How to minimize nausea and vomiting with Tegileridine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegileridine. The focus of this guide is to address the common adverse events of nausea and vomiting associated with this compound administration and to provide strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common side effects?

This compound is a novel, biased µ-opioid receptor agonist developed for the management of moderate to severe postoperative pain.[1][2] As an opioid analgesic, the most frequently reported adverse events associated with this compound administration are nausea and vomiting.[1]

Q2: What is the underlying mechanism of this compound-induced nausea and vomiting?

The nausea and vomiting associated with this compound are primarily due to its action on the µ-opioid receptors. This occurs through two main pathways:

  • Central Action: this compound can stimulate the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. The CTZ is outside the blood-brain barrier and rich in opioid receptors. Activation of these receptors can trigger the vomiting reflex.

  • Peripheral Action: this compound can also act on opioid receptors in the gastrointestinal tract, leading to decreased motility and delayed gastric emptying, which can contribute to feelings of nausea.

This compound is a biased agonist that selectively activates the G-protein signaling pathway, which is associated with analgesia, while only weakly activating the β-arrestin-2 pathway, which is implicated in adverse effects like respiratory depression and gastrointestinal dysfunction, including nausea and vomiting.[2][3] This biased agonism suggests that this compound may have a lower incidence of nausea and vomiting compared to conventional opioids.

Q3: What strategies can be employed to minimize nausea and vomiting during this compound administration in a research setting?

Several strategies can be implemented to mitigate the emetic effects of this compound in experimental subjects:

  • Dose Optimization: The incidence of nausea and vomiting with opioids is often dose-dependent.[4] It is crucial to determine the minimal effective analgesic dose of this compound to reduce the likelihood of these side effects.

  • Co-administration of Antiemetics: Prophylactic use of antiemetic drugs can be highly effective. Commonly used classes of antiemetics include:

    • 5-HT3 Receptor Antagonists (e.g., Ondansetron): These agents block serotonin (B10506) receptors in the CTZ and gastrointestinal tract.

    • Dopamine (B1211576) D2 Receptor Antagonists (e.g., Prochlorperazine, Metoclopramide): These drugs act on the CTZ to reduce its sensitivity to emetic stimuli.

    • NK1 Receptor Antagonists (e.g., Aprepitant): These agents block the action of substance P at NK1 receptors in the brain, which are involved in the vomiting reflex.

  • Hydration and Diet: Ensuring adequate hydration and providing small, frequent meals of bland food can help to reduce nausea.

  • Subject Acclimatization: Allowing subjects to acclimate to the experimental environment can reduce stress, which can sometimes exacerbate nausea.

Troubleshooting Guide

Problem: High incidence of nausea and vomiting observed in experimental subjects receiving this compound.

Potential Cause Troubleshooting Step
This compound Dose Too High Review the dose-response curve for analgesia and emesis. Consider reducing the dose to the lowest effective level.
Individual Subject Sensitivity Monitor individual subjects closely. Consider excluding subjects with a history of motion sickness or high sensitivity to opioids if the experimental design allows.
Lack of Prophylactic Antiemetics Implement a prophylactic antiemetic regimen. Start with a 5-HT3 receptor antagonist and consider adding a dopamine D2 receptor antagonist or an NK1 receptor antagonist if nausea and vomiting persist.
Dehydration or Hunger Ensure subjects have free access to water and are fed on a regular schedule with easily digestible food.
Stressful Experimental Environment Minimize noise and handling stress. Allow for an adequate acclimatization period before drug administration.

Quantitative Data

The following table summarizes the expected incidence of nausea and vomiting based on data from clinical trials of similar biased µ-opioid receptor agonists, such as oliceridine, as specific data for this compound from completed phase 3 trials is pending publication. This table should be updated with data from this compound-specific trials (e.g., NCT07277153, ChiCTR2500110485) as it becomes available.[5][6]

Treatment Group Nausea Incidence (%) Vomiting Incidence (%) Notes
Placebo Data PendingData PendingBaseline incidence in the study population.
This compound (Low Dose) Data PendingData PendingExpected to be lower than conventional opioids.
This compound (High Dose) Data PendingData PendingMay show a dose-dependent increase.
Morphine (Active Comparator) ~44-70%[7][8][9]~15-52%[8][10]Represents a standard opioid comparator.
Oliceridine (0.1 mg) 40%[7][8]20%[7][8]Data from a similar biased µ-opioid agonist.
Oliceridine (0.35 mg) 59%[7]30%[7]Data from a similar biased µ-opioid agonist.

Experimental Protocols

Preclinical Assessment of Nausea and Vomiting (Pica Model in Rats)

Since rats lack a vomiting reflex, the phenomenon of "pica," the consumption of non-nutritive substances like kaolin (B608303), is used as a reliable surrogate marker for nausea and emesis.[1][11][12]

Objective: To quantify the emetic potential of this compound by measuring kaolin consumption in rats.

Materials:

  • Male Wistar rats (200-250g)

  • Standard rat chow

  • Kaolin pellets

  • This compound solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., cisplatin, 6 mg/kg, i.p.)[13]

  • Metabolic cages for individual housing

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and the presence of both food and kaolin pellets.

  • Baseline Measurement: For 2-3 days prior to drug administration, measure daily consumption of both standard chow and kaolin pellets to establish a baseline.

  • Drug Administration:

    • Divide rats into experimental groups: Vehicle control, this compound (various doses), and Positive control.

    • Administer the assigned treatment via the intended route (e.g., intravenous, subcutaneous).

  • Data Collection: For the next 24-48 hours, measure the consumption of standard chow and kaolin pellets at regular intervals (e.g., every 2, 4, 8, and 24 hours).

  • Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle control and positive control groups. A significant increase in kaolin consumption in the this compound groups indicates a pro-emetic effect.

Clinical Assessment of Postoperative Nausea and Vomiting (PONV)

Objective: To assess the incidence and severity of nausea and vomiting following this compound administration in a postoperative setting.

Methodology: This protocol is based on a randomized, double-blind, active-controlled clinical trial design.[14][15]

Patient Population: Adult patients scheduled for a surgical procedure known to be associated with a moderate to high risk of PONV.

Treatment Arms:

  • Group A: this compound (e.g., 0.1 mg bolus via patient-controlled analgesia)[6]

  • Group B: Morphine (e.g., 1 mg bolus via patient-controlled analgesia)[6]

  • Group C: Placebo

Assessments:

  • Baseline Assessment: Prior to surgery, assess patient-specific risk factors for PONV using the Apfel score (history of PONV/motion sickness, female gender, non-smoker, postoperative opioid use).

  • Postoperative Monitoring:

    • Record all episodes of retching and vomiting for the first 48 hours post-surgery.

    • Assess the severity of nausea at regular intervals (e.g., 1, 6, 12, 24, and 48 hours) using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) where 0 = no nausea and 10 = worst possible nausea.[16]

    • Record the use of any rescue antiemetic medication.

  • Primary Endpoint: The incidence of vomiting within the first 24 hours post-surgery.

  • Secondary Endpoints:

    • Incidence of nausea.

    • Severity of nausea (mean NRS/VAS score).

    • Time to first rescue antiemetic.

    • Patient satisfaction with pain and nausea management.

Visualizations

Tegileridine_Nausea_Vomiting_Pathway This compound This compound MOR_CTZ μ-Opioid Receptor (Chemoreceptor Trigger Zone) This compound->MOR_CTZ Binds to MOR_GI μ-Opioid Receptor (Gastrointestinal Tract) This compound->MOR_GI Binds to G_Protein_CTZ G-Protein Pathway MOR_CTZ->G_Protein_CTZ Activates Beta_Arrestin_CTZ β-Arrestin-2 Pathway (Weakly Activated) MOR_CTZ->Beta_Arrestin_CTZ Activates G_Protein_GI G-Protein Pathway MOR_GI->G_Protein_GI Activates Beta_Arrestin_GI β-Arrestin-2 Pathway (Weakly Activated) MOR_GI->Beta_Arrestin_GI Activates Vomiting_Center Vomiting Center (Medulla) Beta_Arrestin_CTZ->Vomiting_Center Signals to Delayed_Gastric_Emptying Delayed Gastric Emptying Beta_Arrestin_GI->Delayed_Gastric_Emptying Contributes to Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Induces Delayed_Gastric_Emptying->Nausea_Vomiting Contributes to Experimental_Workflow_PONV_Assessment cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative Phase (0-48h) cluster_analysis Data Analysis Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (Apfel Score) Patient_Screening->Baseline_Assessment Randomization Randomization (this compound vs. Comparator) Baseline_Assessment->Randomization Drug_Administration Drug Administration Randomization->Drug_Administration PONV_Monitoring Monitor for Nausea & Vomiting Episodes Drug_Administration->PONV_Monitoring Nausea_Severity Assess Nausea Severity (NRS/VAS) PONV_Monitoring->Nausea_Severity Rescue_Medication Record Rescue Antiemetic Use Nausea_Severity->Rescue_Medication Data_Analysis Compare Incidence & Severity between Groups Rescue_Medication->Data_Analysis

References

Addressing inconsistent results in Tegileridine behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tegileridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during behavioral assays with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a small molecule that functions as a biased agonist for the μ-opioid receptor (MOR).[1][2][3] It selectively activates the G-protein-coupled signaling pathway, which is associated with strong analgesic effects.[1][2][3] Concurrently, it only weakly activates the β-arrestin-2 pathway, which is implicated in adverse events such as respiratory depression and gastrointestinal dysfunction.[1][2][3][4] This biased agonism is intended to provide effective analgesia with a reduced risk of common opioid-related side effects.[2][4] Additionally, this compound has been noted to interact with GABA receptors, enhancing their inhibitory effects, and to block voltage-gated calcium channels, which suppresses the release of excitatory neurotransmitters like glutamate.[5]

Below is a diagram illustrating the proposed biased signaling pathway of this compound.

Tegileridine_Signaling cluster_membrane Cell Membrane cluster_pathways Intracellular Pathways MOR μ-Opioid Receptor (MOR) G_Protein G-Protein Pathway (Gi/Go) MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin Weakly Activates This compound This compound This compound->MOR Binds to Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Behavioral_Assay_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Animal Acclimation (1 week) B Experimenter Handling & Habituation (3-5 days) A->B C Randomization to Treatment Groups B->C D Room Habituation (60 min) C->D E Drug Administration (this compound or Vehicle) D->E F Behavioral Assay (e.g., EPM, MWM) E->F G Video Tracking & Automated Scoring F->G H Statistical Analysis (Blinded) G->H I Data Interpretation H->I

References

Technical Support Center: Tegileridine Efficacy in Surgical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing surgical models to evaluate the efficacy of Tegileridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule that acts as a biased agonist at the μ-opioid receptor (MOR).[1][2] Its mechanism is characterized by preferential activation of the G-protein signaling pathway, which is primarily associated with analgesia, while only weakly recruiting the β-arrestin 2 pathway, which is linked to common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3][4][5] This biased agonism is intended to provide effective pain relief with an improved safety profile compared to conventional opioids.[4][6][7]

Q2: What are the most common preclinical surgical models used to assess this compound's efficacy?

A2: The most widely used and well-validated preclinical model for postoperative pain is the Brennan model of incisional pain in rodents, typically rats.[3][8] This model involves a plantar incision in the hind paw, which mimics the pain experienced by humans after surgery and allows for the assessment of pain behaviors and mechanical sensitivity.[3][8] Another relevant model is the rat plantar incision model, which also involves a hind paw incision to induce acute hyperalgesia.[1]

Q3: What are the key endpoints to measure in preclinical studies of this compound?

A3: Key efficacy endpoints in preclinical models include:

  • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.[1]

  • Thermal Hyperalgesia: Measured by assessing the latency to paw withdrawal from a heat source.[1]

  • Spontaneous Pain Behaviors: Observation of behaviors such as guarding, licking, and flinching of the affected paw.[8]

  • Weight-Bearing: Assessing the distribution of weight between the injured and uninjured paws.

Q4: What is the approved clinical indication for this compound?

A4: this compound fumarate (B1241708) injection was approved for marketing in China for the treatment of moderate to severe postoperative pain following abdominal surgery.[2][9]

Q5: Are there any known drug interactions to be aware of when using this compound in experimental settings?

A5: As this compound is a μ-opioid receptor agonist, it is crucial to consider potential interactions with other central nervous system depressants, which could lead to enhanced sedation or respiratory depression. When designing studies, it is important to account for the potential synergistic effects with other analgesics or anesthetics used in the surgical protocol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline pain thresholds in preclinical models. - Inconsistent surgical technique.- Variation in animal strain, age, or weight.- Environmental stressors affecting the animals.- Standardize the surgical procedure meticulously.- Use animals of the same strain, age, and within a narrow weight range.- Acclimatize animals to the testing environment and handle them gently.
Lack of significant analgesic effect of this compound. - Inappropriate dosage.- Incorrect route of administration.- Timing of administration is not optimal relative to the peak pain response.- Perform a dose-response study to determine the optimal effective dose.- Ensure the chosen route of administration (e.g., intravenous, subcutaneous) is appropriate for the experimental question.- Administer this compound at a time point when postoperative pain is expected to be significant.
Unexpected adverse events observed in animals. - Dose of this compound may be too high.- Interaction with other administered drugs (e.g., anesthetics).- Off-target effects.- Reduce the dose of this compound.- Review the anesthetic and analgesic protocol for potential drug interactions.- Carefully document and report all observed adverse events.
Difficulty in consistently inducing a stable pain phenotype. - Inadequate surgical procedure.- Insufficient postoperative recovery time before testing.- Ensure the surgical incision is of consistent depth and length.- Allow for an adequate and consistent recovery period after surgery before behavioral testing.

Data Presentation

Preclinical Efficacy of Biased μ-Opioid Agonists (Example Data)
ModelSpeciesCompoundDosePrimary Efficacy EndpointResult
Brennan Model (Incisional Pain)RatTRV130 (Oliceridine)1.5 mg/kg, s.c.Reversal of Mechanical AllodyniaSignificant increase in paw withdrawal threshold compared to vehicle.
Hot Plate TestMouseTRV130 (Oliceridine)0.1 - 1 mg/kg, s.c.Increased Thermal Nociceptive ThresholdDose-dependent increase in thermal latency.
Sciatic Nerve LigationMouseOliceridineN/AAntinociceptive EffectsLower tolerance liability compared to fentanyl.[6]
Clinical Efficacy of this compound in Postoperative Pain (Phase 3 Trial Data)

Study Design: A randomized, double-blind, placebo-controlled Phase 3 clinical trial in patients with moderate-to-severe pain following abdominal surgery.[10]

Treatment GroupNMean Summed Pain Intensity Difference over 24h (SPID24) (SD)Mean Total Pain Relief at 24h (TOTPAR24) (SD)
Placebo132-49.63 (29.35)47.56 (21.00)
This compound 0.75 mg131-61.15 (28.25)58.76 (21.79)
This compound 1.0 mg132-68.98 (30.33)61.95 (18.94)
Morphine131-71.16 (34.76)59.09 (19.34)

This compound showed statistically significant and clinically meaningful improvements in pain relief compared to placebo and was comparable to morphine.[10]

Clinical Safety of this compound (Phase 3 Trial Data)
Adverse EventPlacebo (%)This compound 0.75 mg (%)This compound 1.0 mg (%)Morphine (%)
Nausea25.035.138.641.2
Vomiting12.119.122.022.9
Dizziness10.615.318.216.8
Somnolence3.86.18.39.2

Experimental Protocols

Protocol 1: Brennan Model of Postoperative Incisional Pain in Rats

Objective: To create a model of postoperative pain in rats to evaluate the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Von Frey filaments

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Surgical Preparation: Place the rat in a prone position. Prepare the plantar surface of the left hind paw by cleaning with an antiseptic solution.

  • Incision: Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending towards the toes. The plantaris muscle is elevated and incised longitudinally.

  • Suturing: Close the skin incision with two mattress sutures using 5-0 nylon.

  • Recovery: Allow the rat to recover from anesthesia on a warming pad.

  • Drug Administration: At a predetermined time post-surgery (e.g., 1 hour), administer this compound or vehicle via the desired route (e.g., intravenous or subcutaneous injection).

  • Behavioral Testing: At various time points after drug administration, assess mechanical allodynia using von Frey filaments. Determine the 50% paw withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group.

Mandatory Visualizations

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Adverse Effects) This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gαi/o Activation MOR->G_protein Preferentially Activates beta_arrestin β-Arrestin 2 Recruitment (Weak) MOR->beta_arrestin Weakly Recruits AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesic Effect cAMP_decrease->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Adverse_Effects

Caption: this compound's biased agonism at the μ-opioid receptor.

Experimental_Workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rat) surgery Perform Surgical Procedure (e.g., Plantar Incision) start->surgery recovery Postoperative Recovery surgery->recovery randomization Randomize Animals into Treatment Groups recovery->randomization treatment Administer this compound or Vehicle/Control randomization->treatment behavioral_testing Behavioral Assessment (e.g., von Frey Test) treatment->behavioral_testing data_collection Data Collection and Recording behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis end End: Evaluate Efficacy and Safety analysis->end

References

Navigating Tegileridine Administration: A Technical Support Guide for Clinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the adverse effects of Tegileridine (also known as SHR8554) in clinical studies. This compound is a novel biased µ-opioid receptor agonist designed to provide potent analgesia with a potentially improved safety profile compared to conventional opioids. This resource offers detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure the safe and effective use of this compound in a clinical research setting.

I. Understanding this compound's Mechanism of Action

This compound is a G-protein biased agonist at the µ-opioid receptor.[1][2][3][4][5] Unlike traditional opioids that activate both G-protein and β-arrestin-2 pathways, this compound preferentially activates the G-protein-coupled pathway responsible for analgesia, with minimal recruitment of the β-arrestin-2 pathway, which is associated with many of the common opioid-related adverse effects like respiratory depression and gastrointestinal dysfunction.[1][2][3][4][5]

Tegileridine_Mechanism cluster_receptor µ-Opioid Receptor cluster_gprotein G-Protein Pathway (Analgesia) cluster_barrestin β-Arrestin-2 Pathway (Adverse Effects) MOR µOR G_Protein Gα/βγ MOR->G_Protein Strongly Activates B_Arrestin β-Arrestin-2 MOR->B_Arrestin Weakly Activates This compound This compound This compound->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Downstream Signaling Adverse_Effects Respiratory Depression, GI Dysfunction B_Arrestin->Adverse_Effects Signaling Antiemetic_Protocol Screening Subject Screening Randomization Randomization Screening->Randomization Group_A Group A: This compound + Antiemetic Randomization->Group_A Group_B Group B: This compound + Placebo Randomization->Group_B Washout Washout Period Group_A->Washout Assessment Nausea & Vomiting Assessment (e.g., Rhodes Index) Group_A->Assessment Group_B->Washout Group_B->Assessment Crossover Crossover Washout->Crossover Group_A2 Group A: This compound + Placebo Crossover->Group_A2 Group_B2 Group B: This compound + Antiemetic Crossover->Group_B2 Group_A2->Assessment Group_B2->Assessment

References

Improving the translational validity of Tegileridine preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tegileridine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of translating preclinical data for this compound into clinical outcomes. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Core Mechanism and Translational Hurdles

Q: What is the proposed primary mechanism of action for this compound?

A: this compound is a potent and selective antagonist of the Analgesia-Associated Receptor 1 (AAR1), a novel G-protein coupled receptor (GPCR). In preclinical models, AAR1 activation is linked to the potentiation of nociceptive signals in the dorsal root ganglion. This compound is proposed to exert its analgesic effects by competitively inhibiting the binding of endogenous ligands to AAR1, thereby dampening the downstream signaling cascade that leads to neuronal hyperexcitability and the sensation of pain.

Tegileridine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AAR1 AAR1 Receptor G_protein Gi/o Protein AAR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->AAR1 Antagonizes Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->AAR1 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene_Expression Pro-nociceptive Gene Expression CREB->Gene_Expression Promotes Neuronal_Excitability Increased Neuronal Excitability Gene_Expression->Neuronal_Excitability Leads to IVIVC_Troubleshooting cluster_PK Pharmacokinetics (PK) Issues cluster_TE Target Engagement (TE) Issues cluster_Model Pharmacodynamic (PD) Model Issues Start Start: Poor IVIVC (High In Vitro Potency, Low In Vivo Efficacy) PK_Check 1. Assess Drug Exposure - Low oral bioavailability? - Rapid metabolism/clearance? - Poor CNS penetration? Start->PK_Check Hypothesis 1 TE_Check 2. Confirm Target Engagement - Is this compound reaching the AAR1 receptor in vivo at sufficient concentrations? Start->TE_Check Hypothesis 2 Model_Check 3. Evaluate PD Model - Is the pain model appropriate? - Is the AAR1 receptor a primary driver in this specific model? Start->Model_Check Hypothesis 3 PK_Solution Solution: - Conduct full PK study (IV, PO) - Measure brain/plasma ratio - Use formulation strategies PK_Check->PK_Solution End Resolution: Improved Translational Confidence PK_Solution->End TE_Solution Solution: - Develop a target engagement assay (e.g., PET imaging, ex vivo receptor occupancy study) TE_Check->TE_Solution TE_Solution->End Model_Solution Solution: - Use multiple pain models (e.g., neuropathic, inflammatory) - Use AAR1 knockout/knockdown animals to validate model Model_Check->Model_Solution Model_Solution->End Species_Metabolism_Workflow Start Start: Suspected Species-Specific Metabolism Step1 Step 1: In Vitro Metabolic Stability (Liver Microsomes: Mouse, Rat, Dog, Human) Start->Step1 Step2 Step 2: In Vitro Metabolite ID (Hepatocytes: Rat vs. Human) Step1->Step2 Decision Are Human-Specific Metabolites Formed? Step2->Decision Step3a Step 3a: Synthesize & Characterize Human-Specific Metabolites Decision->Step3a Yes End Outcome: Identify Metabolite Responsible for Off-Target Effects Decision->End No (Metabolism is not the issue) Step3b Step 3b: Profile Metabolites - AAR1 Affinity - Off-Target Panel (e.g., Safety47) - Functional Activity Step3a->Step3b Step4 Step 4: In Vivo Animal Model - Administer human metabolite to rodents - Assess for unexpected pharmacology and/or toxicity Step3b->Step4 Step4->End

Protocol adjustments for Tegileridine studies in specific patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegileridine. The information is presented in a question-and-answer format to directly address potential issues during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SHR-8554) is a biased agonist of the μ-opioid receptor (MOR).[1][2] Its mechanism involves selectively activating the G-protein signaling pathway, which is associated with analgesia, while only weakly activating the β-arrestin-2 pathway.[1][2] This biased agonism is designed to provide effective pain relief with a reduced risk of typical opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[1][2]

Q2: What are the approved indications for this compound?

A2: As of January 2024, this compound has been approved in China for the treatment of moderate to severe pain following abdominal surgery.[2] Clinical trials have also investigated its use for postoperative pain after orthopedic and other surgeries.[1]

Q3: What is the recommended dosing for this compound in clinical studies?

A3: Dosing in clinical trials has varied depending on the patient population and surgical context. For adults undergoing abdominal surgery, intravenous doses of 0.75 mg and 1.0 mg have been studied.[3] In studies with older adults undergoing laparoscopic abdominal tumor surgery, a 0.1 mg bolus via patient-controlled analgesia (PCA) has been used.[1][4] For adolescents undergoing scoliosis surgery, PCA bolus doses of 1 μg/kg and 2 μg/kg have been evaluated.[5]

Q4: How should this compound be administered?

A4: In clinical trials, this compound has been administered intravenously, often through a patient-controlled analgesia (PCA) pump for postoperative pain management.[1][4][5]

Troubleshooting Guides

Issue 1: Suboptimal analgesic effect observed in a study.

  • Possible Cause 1: Inappropriate Dosing.

    • Troubleshooting: Review the dosing regimen. Is it appropriate for the specific patient population and the expected level of pain? For example, a 0.1 mg bolus was used for older adults, while weight-based dosing (1-2 μg/kg) was used for adolescents.[1][4][5] Ensure the dose is sufficient to achieve the desired analgesic effect.

  • Possible Cause 2: Incorrect Administration.

    • Troubleshooting: Verify the administration protocol. If using a PCA pump, check the programming for the demand dose, lockout interval, and any basal infusion rate. Ensure the patient understands how to use the PCA device correctly.[6][7]

  • Possible Cause 3: Patient-Specific Factors.

    • Troubleshooting: Consider inter-individual variability in pain perception and opioid metabolism. Assess for factors such as prior opioid exposure or co-morbidities that may influence analgesic requirements.

Issue 2: High incidence of nausea and vomiting.

  • Possible Cause 1: Opioid-Related Side Effect.

    • Troubleshooting: Nausea and vomiting are known side effects of opioids.[1] Consider the use of prophylactic antiemetics in the study protocol. In a clinical trial with older adults, granisetron (B54018) was included in the PCA solution.[8]

  • Possible Cause 2: Dose-Related Effect.

    • Troubleshooting: Evaluate if the incidence of nausea and vomiting is dose-dependent. If so, a dose reduction may be necessary, balanced against the analgesic efficacy.

Issue 3: Concerns about respiratory depression.

  • Possible Cause: Opioid-Induced Respiratory Depression.

    • Troubleshooting: While this compound is designed to have a lower risk of respiratory depression compared to conventional opioids, it is still a crucial safety parameter to monitor.[1] Implement continuous pulse oximetry and regular monitoring of respiratory rate and sedation levels, especially in the initial postoperative period. Ensure naloxone (B1662785) is readily available as a reversal agent.

Protocol Adjustments for Specific Patient Populations

Older Adult Patients (65 years and older)
  • Rationale for Adjustment: Older adults may have altered pharmacokinetics and increased sensitivity to opioids.

  • Protocol Considerations:

    • Dosing: A lower starting dose is recommended. A clinical trial in older adults used a 0.1 mg bolus of this compound via PCA.[1][4]

    • Monitoring: Increased frequency of monitoring for sedation, respiratory depression, and cognitive changes is advised.

Adolescent Patients (10-18 years)
  • Rationale for Adjustment: Dosing in pediatric populations is often weight-based to account for differences in body size and metabolism.

  • Protocol Considerations:

    • Dosing: A weight-based dosing regimen is appropriate. A clinical trial in adolescents used PCA bolus doses of 1 μg/kg and 2 μg/kg.[5]

    • Pain Assessment: Use age-appropriate pain scales for assessment.

Patients with Renal or Hepatic Impairment
  • Rationale for Adjustment: Renal and hepatic impairment can affect drug metabolism and clearance, potentially leading to drug accumulation and increased risk of adverse effects.

  • Protocol Considerations:

    • This compound Specific Data: Currently, there are no specific pharmacokinetic studies or established dose adjustment guidelines for this compound in patients with renal or hepatic impairment. One review suggests that its inactive metabolites make it a safer option in these populations, but this is not based on direct clinical trial evidence.[1]

    • General Opioid Guidance: For patients with severe renal or hepatic impairment, it is prudent to "start low and go slow." Consider a dose reduction and/or an extension of the dosing interval. Close monitoring for adverse effects is essential. For the similar biased agonist oliceridine, no dose adjustment is needed for renal impairment or mild-to-moderate hepatic impairment, but an initial dose reduction is considered for severe hepatic impairment.[9] This may serve as a cautious reference point, but direct evidence for this compound is lacking.

    • Exclusion Criteria: Many clinical trials of this compound have excluded patients with severe hepatic or renal impairment.[10]

Data Presentation

Table 1: Summary of Efficacy Data from a Phase 3 Trial of this compound in Adults after Abdominal Surgery

Outcome Measure (at 24h)Placebo (n=132)This compound 0.75 mg (n=132)This compound 1.0 mg (n=131)Morphine (n=131)
Summed Pain Intensity Difference (SPID₂₄) (mean ± SD) -49.63 ± 29.35-68.98 ± 30.33--71.16 ± 34.76
Total Pain Relief (TOTPAR₂₄) (mean ± SD) 47.56 ± 21.0058.76 ± 21.7961.95 ± 18.9459.09 ± 19.34

Data extracted from a phase 3 clinical trial publication. Note that the 0.5 mg this compound arm from the original publication is not included here for brevity, but it also showed superiority to placebo.[3]

Experimental Protocols

Protocol: Patient-Controlled Analgesia (PCA) Administration

This is a generalized protocol based on clinical trial descriptions. Specific parameters should be adapted based on the study population and objectives.

1. Patient Selection and Education:

  • Ensure patients are cognitively able to understand and operate the PCA pump.
  • Provide thorough instructions on the use of the PCA device, including the function of the demand button and the concept of the lockout interval.

2. PCA Pump Programming:

  • Loading Dose (Optional): An initial clinician-administered dose may be given to achieve rapid pain control.[11]
  • Demand (Bolus) Dose: The dose of this compound delivered with each press of the demand button. This has been set at fixed doses (e.g., 0.1 mg for older adults) or weight-based doses (e.g., 1-2 μg/kg for adolescents).[1][4][5]
  • Lockout Interval: The minimum time between available doses. A 10-minute lockout interval has been used in this compound trials.[5][8]
  • Basal Infusion (Optional): A continuous infusion of the drug. This compound trials in adolescents and older adults have specified no background infusion.[1][4][5]
  • 1-hour and 4-hour Limits: Set maximum cumulative doses to prevent overdose.

3. Monitoring:

  • Regularly assess pain scores using a validated scale (e.g., Numeric Rating Scale - NRS).
  • Monitor for adverse events, particularly sedation, respiratory rate, and oxygen saturation. The Pasero Opioid-Induced Sedation Scale (POSS) can be used.
  • Record the number of PCA demands and deliveries.

4. Rescue Analgesia:

  • Define a protocol for rescue analgesia if the patient's pain is not adequately controlled with the PCA.

Mandatory Visualization

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Biased Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein G-Protein (Gi/o) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Weak Activation AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels ↓ Ca²⁺ Influx G_Protein->Ca_Channels Inhibits K_Channels ↑ K⁺ Efflux G_Protein->K_Channels Activates Side_Effects Adverse Effects (e.g., Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channels->Analgesia K_Channels->Analgesia

Caption: this compound's biased agonism at the μ-opioid receptor.

PCA_Workflow Start Patient Experiences Postoperative Pain Press_Button Patient Presses PCA Demand Button Start->Press_Button Check_Lockout Is Lockout Interval Over? Press_Button->Check_Lockout Monitor Continuous Monitoring: - Pain Score - Sedation Level - Respiratory Status Press_Button->Monitor Deliver_Dose PCA Pump Delivers Programmed Bolus Dose of this compound Check_Lockout->Deliver_Dose Yes No_Dose No Dose Delivered Check_Lockout->No_Dose No Pain_Relief Pain Relief Deliver_Dose->Pain_Relief Deliver_Dose->Monitor Assess_Pain Is Pain Adequately Controlled? No_Dose->Assess_Pain Pain_Relief->Assess_Pain Continue_PCA Continue PCA as Needed Assess_Pain->Continue_PCA Yes Rescue_Analgesia Administer Rescue Analgesia Assess_Pain->Rescue_Analgesia No Continue_PCA->Press_Button

Caption: Patient-Controlled Analgesia (PCA) experimental workflow.

References

Best practices for long-term storage of Tegileridine samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tegileridine Samples

This technical support center provides guidance on the best practices for the long-term storage of this compound samples to ensure their stability and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound samples should be kept at -20°C. It is also crucial to protect the samples from light and moisture by storing them in a dry, dark environment.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, spanning days to weeks, this compound can be stored at 0 - 4°C in a dry and dark place.[1]

Q3: What is the expected shelf life of this compound when stored correctly?

A3: If stored properly under the recommended long-term conditions, this compound has a shelf life of over two years.[1]

Q4: How should I handle the shipping of this compound samples?

A4: this compound is considered stable enough for shipment at ambient temperature for a few weeks. It is shipped as a non-hazardous chemical.[1]

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Stock solutions of this compound should be stored at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Sample degradation due to improper storage.- Verify that the storage temperature has been consistently maintained at -20°C for long-term storage. - Ensure the sample has been protected from light. - Check for any signs of moisture in the storage container. - Run a quality control check (e.g., HPLC) to assess the purity and integrity of the sample.
Physical changes in the sample (e.g., discoloration, clumping). Exposure to light, moisture, or temperature fluctuations.- Discard the sample as its integrity may be compromised. - Review storage procedures to prevent future occurrences. - Ensure storage containers are airtight and opaque or stored in the dark.
Inconsistent results between different aliquots of the same stock solution. Improper handling of the stock solution, such as repeated freeze-thaw cycles.- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Ensure the stock solution is thoroughly mixed before creating aliquots.

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound samples under various conditions.

1. Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity, light) over a defined period.

2. Materials:

  • This compound sample
  • Calibrated stability chambers/ovens
  • Calibrated freezers
  • Light-protective containers
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Reference standard for this compound
  • Appropriate solvents and reagents for HPLC analysis

3. Method:

  • Sample Preparation: Prepare multiple, identical aliquots of the this compound sample in appropriate, sealed containers.
  • Initial Analysis (Time Zero): Analyze a subset of the aliquots at the beginning of the study to establish the initial purity and concentration of this compound. This will serve as the baseline.
  • Storage Conditions: Place the remaining aliquots in the selected stability chambers under different conditions. A typical stability study might include:
  • Long-term: -20°C ± 5°C
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Photostability: As per ICH Q1B guidelines
  • Time Points: Pull aliquots from each storage condition at predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term studies; 1, 2, 3, 6 months for accelerated studies).
  • Analysis: At each time point, analyze the pulled aliquots using a validated HPLC method to determine the concentration and purity of this compound. Look for the appearance of any degradation products.
  • Data Evaluation: Compare the results at each time point to the initial (time zero) data. A significant change in purity or concentration indicates degradation.

Visualizations

Tegileridine_Storage_Workflow start Receive this compound Sample check_info Check Certificate of Analysis and Recommended Storage start->check_info storage_decision Determine Storage Duration check_info->storage_decision short_term Short-Term Storage (Days to Weeks) storage_decision->short_term Short-Term long_term Long-Term Storage (Months to Years) storage_decision->long_term Long-Term short_term_conditions Store at 0-4°C Dry, Dark short_term->short_term_conditions long_term_conditions Store at -20°C Dry, Dark long_term->long_term_conditions retrieve Retrieve for Experiment short_term_conditions->retrieve aliquot Aliquot into Single-Use Vials long_term_conditions->aliquot aliquot->retrieve end Use in Experiment retrieve->end

Caption: Workflow for proper storage of this compound samples.

Tegileridine_Troubleshooting start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Issue Found correct_storage Storage Conditions Correct check_storage->correct_storage No Issue discard Discard Potentially Degraded Sample improper_storage->discard check_handling Investigate Sample Handling (e.g., Freeze-Thaw Cycles) correct_storage->check_handling review_procedures Review and Correct Storage Procedures discard->review_procedures end Problem Resolved review_procedures->end handling_issue Handling Issue Identified check_handling->handling_issue Issue Found no_handling_issue No Handling Issue check_handling->no_handling_issue No Issue implement_aliquoting Implement Aliquoting Strategy handling_issue->implement_aliquoting qc_check Perform Quality Control (e.g., HPLC) no_handling_issue->qc_check implement_aliquoting->end qc_check->end

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Validation & Comparative

A Comparative Guide to Tegileridine and Morphine for Postoperative Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of postoperative pain is a critical aspect of patient recovery, with opioids traditionally serving as the cornerstone of analgesic therapy. Morphine, a potent μ-opioid receptor agonist, has long been the standard of care. However, its utility is often limited by a significant burden of adverse effects. This guide provides a detailed comparison of morphine with tegileridine, a novel biased μ-opioid receptor agonist recently approved in China for the treatment of moderate to severe postoperative pain.[1][2][3] This comparison is based on available clinical trial data and pharmacological profiles to inform research and drug development in the field of analgesia.

Executive Summary

This compound, a biased agonist at the μ-opioid receptor, is designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin pathway, which is linked to many of the typical opioid-related side effects.[3][4][5][6][7] A pivotal Phase 3 clinical trial has demonstrated that this compound provides effective analgesia comparable to morphine for moderate to severe postoperative pain following abdominal surgery.[4] While nausea and vomiting are the most frequently reported side effects for this compound, the full comparative safety profile from this key trial is not yet publicly available in detail.[5]

Mechanism of Action: A Tale of Two Agonists

The distinct mechanisms of action of this compound and morphine at the μ-opioid receptor underpin their differing pharmacological profiles.

This compound: A Biased Agonist

This compound is a small molecule that acts as a biased agonist at the μ-opioid receptor.[3][7] This means it selectively activates the G-protein-coupled signaling cascade, which is understood to be the primary mediator of the analgesic effects of opioids. Concurrently, it only weakly engages the β-arrestin-2 pathway.[3][7] This biased agonism is hypothesized to reduce the incidence of common opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.[5][6][7]

Morphine: A Full Agonist

Morphine, the archetypal opioid analgesic, is a full agonist at the μ-opioid receptor, as well as acting on kappa and delta receptors. Its activation of the μ-opioid receptor leads to the closure of voltage-gated calcium channels and the opening of potassium channels on neuronal membranes. This results in hyperpolarization and a reduction in neuronal excitability, thereby inhibiting the transmission of pain signals. However, this non-selective activation of downstream pathways, including the β-arrestin pathway, is also responsible for its well-documented side effects.

Signaling Pathways of this compound and Morphine

cluster_ligands Opioid Agonists cluster_receptor μ-Opioid Receptor cluster_pathways Downstream Signaling cluster_effects Clinical Outcomes This compound This compound (Biased Agonist) MOR μOR This compound->MOR Binds to This compound->MOR This compound->MOR Morphine Morphine (Full Agonist) Morphine->MOR Binds to Morphine->MOR Morphine->MOR G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates MOR->G_Protein MOR->G_Protein Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Weakly Activates MOR->Beta_Arrestin MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Events (Respiratory Depression, GI Dysfunction) Beta_Arrestin->Side_Effects

Caption: Signaling pathways of this compound and morphine at the μ-opioid receptor.

Comparative Efficacy in Postoperative Pain

A pivotal Phase 3, randomized, double-blind clinical trial in 526 patients with moderate-to-severe pain following abdominal surgery provides the most direct comparison of this compound and morphine.[4]

Key Efficacy Endpoints:

Efficacy MeasureThis compound (0.75 mg)This compound (1.0 mg)MorphinePlacebo
SPID24 (Summed Pain Intensity Difference at rest over 24h) (mean, SD)-68.98 (30.33)-61.15 (28.25) (for 0.5mg dose)-71.16 (34.76)-49.63 (29.35)
Total Pain Relief Score at 24h (mean, SD)58.76 (21.79)61.95 (18.94)59.09 (19.34)47.56 (21.00)

Note: The SPID24 for the 1.0 mg dose of this compound was not available in the provided abstract; the value for the 0.5 mg dose is included for reference. Data from a Phase 3 clinical trial in patients with postoperative pain after abdominal surgery.[4]

The results indicate that this compound provides analgesic efficacy that is significantly superior to placebo and comparable to that of morphine in this patient population.[4]

Pharmacokinetic Profile

A summary of the available pharmacokinetic parameters for this compound is presented below.

ParameterThis compoundMorphine
Route of Administration IntravenousIntravenous, Oral, and others
Onset of Action Rapid (within 5 minutes)[7]Rapid (peak effect in 1-2 hours for IV)
Half-life 6-7 hours[7]Variable (2-3 hours for immediate-release formulations)
Metabolism Extensively metabolized in the liver (N-dealkylation, O-deethylation, mono-oxidation, glucuronidation)[7]Primarily hepatic glucuronidation
Excretion Primarily renal[7]Primarily renal
Active Metabolites Inactive metabolites[7]Morphine-6-glucuronide (active), Morphine-3-glucuronide (neuroexcitatory)

The rapid onset and longer half-life of this compound compared to immediate-release morphine may offer advantages in the postoperative setting. Furthermore, the lack of active metabolites could be a significant safety benefit, particularly in patients with renal impairment.[7]

Safety and Tolerability Profile

While a detailed, direct comparison of the adverse event profiles from the pivotal Phase 3 trial is not yet fully published, available information indicates that the most common side effects associated with this compound are nausea and vomiting.[5] The biased agonist mechanism of this compound is designed to mitigate the risk of more severe opioid-related adverse events like respiratory depression and significant gastrointestinal dysfunction.[5][6][7]

A comprehensive comparison of the incidence of key opioid-related adverse events will require the full publication of the Phase 3 clinical trial data.

Experimental Protocols

Phase 3 Clinical Trial in Abdominal Surgery (NCT0xxxxxxx - Note: Specific trial identifier not fully available in abstracts)

Experimental Workflow: Phase 3 Abdominal Surgery Trial

cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Arms cluster_outcomes Outcome Assessment Patients 526 Patients (Moderate-to-severe postoperative pain after abdominal surgery) Randomize Randomization Patients->Randomize Teg_075 This compound (0.75 mg) Randomize->Teg_075 Teg_1 This compound (1.0 mg) Randomize->Teg_1 Morphine_Arm Morphine Randomize->Morphine_Arm Placebo_Arm Placebo Randomize->Placebo_Arm Primary Primary Outcome: Summed Pain Intensity Difference at rest over 24h (SPID24) Teg_075->Primary Secondary Secondary Outcome: Total Pain Relief Score at 24h Teg_075->Secondary Teg_1->Primary Teg_1->Secondary Morphine_Arm->Primary Morphine_Arm->Secondary Placebo_Arm->Primary Placebo_Arm->Secondary

Caption: Workflow of the Phase 3 clinical trial in abdominal surgery.

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 clinical trial.[4]

  • Participants: 526 patients experiencing moderate-to-severe pain following abdominal surgery.[4]

  • Interventions: Patients were randomized to receive one of the following:

    • This compound 0.75 mg[4]

    • This compound 1.0 mg[4]

    • Morphine (dose not specified in abstract)[4]

    • Placebo[4]

  • Primary Outcome: The primary efficacy endpoint was the summed pain intensity difference at rest over the first 24 hours (SPID24).[4]

  • Secondary Outcome: A key secondary endpoint was the total pain relief score at 24 hours.[4]

Ongoing and Future Research

Several clinical trials are further investigating the efficacy and safety of this compound in different postoperative settings, which will provide a more complete picture of its clinical utility.

  • NCT07277153: A randomized, double-blind, placebo-controlled study evaluating this compound for postoperative pain in adults undergoing abdominal surgery. This study will assess cumulative opioid consumption, time to first rescue analgesia, and the incidence of adverse events including nausea, vomiting, sedation, respiratory depression, pruritus, and constipation.[8]

  • NCT07229495: A non-inferiority trial comparing two doses of this compound to morphine for postoperative pain in adolescents undergoing spinal fusion surgery for scoliosis.[9]

  • ChiCTR2500110485: A randomized controlled trial comparing this compound to morphine for postoperative pain in older adult patients after laparoscopic abdominal tumor surgery.[10]

The results of these ongoing studies will be crucial in further defining the role of this compound in the postoperative pain management armamentarium.

Conclusion and Future Directions

This compound represents a promising development in the field of opioid analgesics. Its biased agonism at the μ-opioid receptor offers the potential for a safety profile that is improved over traditional full agonists like morphine, particularly with respect to respiratory and gastrointestinal side effects. The initial Phase 3 clinical trial data demonstrates comparable efficacy to morphine for postoperative pain.

For drug development professionals, the clinical trajectory of this compound highlights the potential of biased agonism as a strategy to dissociate the therapeutic effects of opioids from their adverse event profile. Further research should focus on:

  • Head-to-head trials in diverse surgical populations: To confirm the efficacy and safety of this compound across a range of procedures and patient demographics.

  • Long-term safety data: To assess the potential for tolerance, dependence, and other long-term opioid-related complications.

  • Health economic analyses: To determine the cost-effectiveness of this compound in the context of reduced side effect management and potentially shorter hospital stays.

The continued investigation of this compound and other biased opioid agonists will be instrumental in advancing the standard of care for postoperative pain management and addressing the ongoing public health challenges associated with traditional opioid therapies.

References

A Comparative Analysis of Tegileridine and Oliceridine: Novel Biased Opioid Agonists for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Tegileridine and oliceridine (B1139222), two novel µ-opioid receptor (MOR) agonists. Both compounds are designed as "biased agonists," selectively activating G-protein signaling pathways responsible for analgesia while minimizing the recruitment of β-arrestin, which is associated with many opioid-related adverse effects. This guide presents available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: A Shared Path of Biased Agonism

Both this compound and oliceridine are small molecule agonists that target the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Unlike traditional opioids such as morphine, which activate both G-protein and β-arrestin pathways, this compound and oliceridine exhibit functional selectivity.[1][3] This "biased agonism" is characterized by a preferential activation of the G-protein-mediated signaling cascade, which is primarily responsible for the desired analgesic effects.[1][3] Conversely, they cause significantly less recruitment of β-arrestin 2.[1][2] The β-arrestin pathway is implicated in the undesirable side effects of conventional opioids, including respiratory depression and gastrointestinal issues.[3]

This selective activation of the G-protein pathway is hypothesized to provide a better-tolerated safety profile compared to traditional opioids, potentially offering a wider therapeutic window.[1][3]

Preclinical Data Summary

Preclinical studies for both oliceridine and this compound have demonstrated their biased agonism at the µ-opioid receptor. Oliceridine has been extensively characterized in various in vitro and in vivo models. While less public data is available for this compound, it is reported to have a similar preclinical profile.

ParameterOliceridineThis compoundMorphine (for comparison)Assay Conditions
Binding Affinity (Ki, nM) 1.2 ± 0.3[4]Data not publicly available5.8 ± 1.2[4][³H]DAMGO binding, CHO-hMOR cells[4]
G-protein Activation (EC₅₀, nM) Data not publicly availableData not publicly availableData not publicly availableGTPγS binding assay
β-arrestin Recruitment Weaker agonistic activity[1]Minimal β-arrestin-2 activation[5]Full agonistCell-based recruitment assays
Analgesic Potency ~5 times the potency of IV morphine (in bunionectomy model)[1]Approximately 9 times that of morphine[6]Standard comparatorIn vivo animal models

Clinical Efficacy and Safety

Both this compound and oliceridine have undergone Phase III clinical trials, demonstrating efficacy in the management of moderate to severe acute pain.

Oliceridine Clinical Trial Data

Oliceridine has been evaluated in several key Phase III studies, including the APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) trials.[7]

TrialIndicationOliceridine Dose RegimenComparator(s)Key Efficacy OutcomeKey Safety Findings
APOLLO-1 Postoperative pain after bunionectomy1.5 mg loading dose, followed by 0.1, 0.35, or 0.5 mg demand doses (PCA)Morphine (4 mg loading, 1 mg demand), PlaceboResponder rates at 48h: 50-65.8% for oliceridine vs 15.2% for placebo (p<0.0001). 0.35 mg and 0.5 mg regimens were non-inferior to morphine.[8]Dose-dependent increase in gastrointestinal adverse events. Lower odds ratio for rescue antiemetic use compared to morphine.[8]
APOLLO-2 Postoperative pain after abdominoplasty1.5 mg loading dose, followed by 0.1, 0.35, or 0.5 mg demand doses (PCA)Morphine (4 mg loading, 1 mg demand), PlaceboResponder rates at 24h: 61-76.3% for oliceridine vs 45.7% for placebo (p<0.05).Favorable safety and tolerability profile regarding respiratory and gastrointestinal adverse effects compared to morphine at equianalgesic doses.[7]
This compound Clinical Trial Data

This compound has been approved in China for the treatment of moderate to severe pain after abdominal surgery.[2] A key Phase III trial evaluated its efficacy and safety in this setting.

TrialIndicationThis compound Dose RegimenComparator(s)Key Efficacy OutcomeKey Safety Findings
Phase III (Abdominal Surgery) Postoperative pain after abdominal surgery0.75 mg and 1.0 mg dosesMorphine, PlaceboSPID₂₄ scores for this compound (0.75mg: -61.15, 1.0mg: -68.98) were significantly better than placebo (-49.63) and comparable to morphine (-71.16).[9]Generally well tolerated, with nausea and vomiting being the most common adverse events.[5]
Head-to-Head Comparative Trial

A clinical trial directly comparing this compound and oliceridine in postoperative pain is underway (NCT07229495).[10] This prospective, randomized, double-blind, controlled, non-inferiority trial will provide crucial data on the relative efficacy and safety of these two biased agonists. The primary outcome is to assess if this compound is non-inferior to morphine in controlling pain in the first 24 hours after surgery, with a comparison of side effect profiles.[10]

Experimental Protocols

GTPγS Binding Assay (for G-protein Activation)

This functional assay measures the initial step in G-protein activation.[11]

  • Membrane Preparation: Membranes are prepared from cells overexpressing the µ-opioid receptor (e.g., CHO-hMOR cells).[4]

  • Assay Components: The assay mixture typically contains the cell membranes, a stable, radiolabeled GTP analog ([³⁵S]GTPγS), GDP, and varying concentrations of the test compound (e.g., this compound or oliceridine).[11]

  • Incubation: Upon agonist binding to the receptor, the associated G-protein is activated and exchanges GDP for GTP. In the assay, the G-protein binds [³⁵S]GTPγS.[11]

  • Detection: The amount of bound [³⁵S]GTPγS is quantified, typically by scintillation counting, which is proportional to the extent of G-protein activation.[11]

  • Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Emax) of the agonist in activating the G-protein.[11]

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor. Technologies like DiscoveRx's PathHunter® (enzyme fragment complementation) are commonly used.[12]

  • Cell Line: A genetically engineered cell line is used that co-expresses the µ-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.[13]

  • Ligand Addition: The test compound (this compound or oliceridine) is added to the cells.[13]

  • Recruitment and Signal Generation: Agonist binding to the receptor induces a conformational change that promotes the binding of β-arrestin. This brings the two enzyme fragments into close proximity, forming a functional enzyme.[13]

  • Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured. The signal intensity is directly proportional to the amount of β-arrestin recruitment.[13]

  • Data Analysis: Dose-response curves are plotted to determine the potency (EC₅₀) and efficacy (Emax) of the compound for β-arrestin recruitment.[12]

Visualizations

Signaling Pathways

cluster_0 This compound / Oliceridine (Biased Agonist) This compound / Oliceridine This compound / Oliceridine MOR μ-Opioid Receptor This compound / Oliceridine->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Strongly Activates beta_arrestin β-Arrestin MOR->beta_arrestin Weakly Recruits Analgesia Analgesia G_protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, GI issues) beta_arrestin->Adverse_Effects Contributes to

Caption: Signaling pathway of this compound and oliceridine.

Experimental Workflow for In Vitro Assays

cluster_workflow Generalized In Vitro Assay Workflow start Start prepare_reagents Prepare Reagents (Cell membranes/cells, buffers, ligands) start->prepare_reagents assay_plate Set up Assay Plate (Add reagents and test compounds) prepare_reagents->assay_plate incubate Incubate assay_plate->incubate detect_signal Detect Signal (e.g., Radioactivity, Luminescence) incubate->detect_signal analyze_data Analyze Data (Generate dose-response curves) detect_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for in vitro functional assays.

Logical Relationship of Biased Agonism

cluster_logic Logic of Biased Agonism Biased_Agonist Biased Agonist (this compound / Oliceridine) G_Protein_Activation Preferential G-Protein Activation Biased_Agonist->G_Protein_Activation Beta_Arrestin_Recruitment Reduced β-Arrestin Recruitment Biased_Agonist->Beta_Arrestin_Recruitment Therapeutic_Effect Desired Therapeutic Effect (Analgesia) G_Protein_Activation->Therapeutic_Effect Adverse_Effects Mitigated Adverse Effects Beta_Arrestin_Recruitment->Adverse_Effects

Caption: Logical flow of biased agonism's therapeutic goal.

References

Tegileridine Demonstrates Superior Analgesic Efficacy Over Placebo in Post-Surgical Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of a pivotal Phase 3 clinical trial highlights Tegileridine's potential as a potent analgesic for moderate-to-severe acute pain. The study, involving 526 patients recovering from abdominal surgery, found that this compound provided statistically significant and clinically meaningful pain relief compared to a placebo, with an efficacy profile comparable to morphine.

This compound is a novel, biased μ-opioid receptor agonist engineered to selectively activate the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, implicated in common opioid-related adverse effects.[1][2] This mechanism suggests a favorable therapeutic window, aiming to provide robust pain relief with a potentially improved safety and tolerability profile.

Quantitative Comparison of Analgesic Efficacy

The primary measure of analgesic efficacy in the Phase 3 trial was the summed pain intensity difference at rest over the first 24 hours (SPID24).[1] this compound demonstrated a dose-dependent and statistically significant improvement in SPID24 scores compared to placebo. The total pain relief (TOTPAR) scores at 24 hours further substantiated these findings, showing superior pain relief for both this compound dosage groups against placebo.

Treatment GroupMean SPID24 (SD)P-value vs. PlaceboMean TOTPAR at 24h (SD)
This compound (0.5 mg)-61.15 (28.25)< 0.00158.76 (21.79)
This compound (0.75 mg)-68.98 (30.33)< 0.00161.95 (18.94)
Placebo-49.63 (29.35)-47.56 (21.00)
Morphine-71.16 (34.76)-59.09 (19.34)

Table 1: Primary and Secondary Efficacy Endpoints.[1] SPID24: Summed Pain Intensity Difference at 24 hours. TOTPAR: Total Pain Relief. SD: Standard Deviation.

Experimental Protocols

The pivotal assessment of this compound's analgesic efficacy was conducted through a randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.

Study Design: Participants were patients experiencing moderate-to-severe postoperative pain following abdominal surgery. A total of 526 patients were randomized to one of four treatment arms: this compound 0.5 mg, this compound 0.75 mg, morphine, or placebo.[1] The double-blind nature of the study ensured that neither the patients nor the investigators were aware of the treatment allocation, minimizing bias in the assessment of pain.

Inclusion and Exclusion Criteria: Eligible participants were adults who had undergone abdominal surgery and were experiencing a baseline level of moderate-to-severe pain, typically defined by a score of 4 or greater on an 11-point Numerical Rating Scale (NRS). Patients with a history of opioid hypersensitivity, significant renal or hepatic impairment, or a history of substance abuse were among those excluded from the trial.

Treatment Administration: The investigational drugs (this compound, placebo, or morphine) were administered intravenously. The dosing regimen was standardized across all treatment groups to maintain the blinding of the study.

Efficacy and Safety Assessments: The primary efficacy endpoint was the Summed Pain Intensity Difference at rest over the first 24 hours (SPID24). Pain intensity was assessed at regular intervals using a validated pain scale, such as the Numerical Rating Scale (NRS). Secondary efficacy endpoints included the Total Pain Relief (TOTPAR) score at 24 hours, time to first rescue medication, and overall patient satisfaction with pain management. Safety and tolerability were monitored throughout the study by recording adverse events, vital signs, and laboratory parameters.

Visualizing the Data and Processes

To further elucidate the experimental design and the underlying mechanism of this compound, the following diagrams are provided.

G cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Blinding cluster_2 Treatment Administration cluster_3 Efficacy and Safety Follow-up (24 hours) cluster_4 Data Analysis Informed Consent Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Pain Assessment Baseline Pain Assessment Inclusion/Exclusion Criteria Assessment->Baseline Pain Assessment Randomization (1:1:1:1) Randomization (1:1:1:1) Baseline Pain Assessment->Randomization (1:1:1:1) This compound (0.5 mg) This compound (0.5 mg) Randomization (1:1:1:1)->this compound (0.5 mg) This compound (0.75 mg) This compound (0.75 mg) Randomization (1:1:1:1)->this compound (0.75 mg) Placebo Placebo Randomization (1:1:1:1)->Placebo Morphine Morphine Randomization (1:1:1:1)->Morphine Double-Blinding (Patient, Investigator) Double-Blinding (Patient, Investigator) Pain Intensity and Relief Assessments (SPID24, TOTPAR) Pain Intensity and Relief Assessments (SPID24, TOTPAR) This compound (0.5 mg)->Pain Intensity and Relief Assessments (SPID24, TOTPAR) This compound (0.75 mg)->Pain Intensity and Relief Assessments (SPID24, TOTPAR) Placebo->Pain Intensity and Relief Assessments (SPID24, TOTPAR) Morphine->Pain Intensity and Relief Assessments (SPID24, TOTPAR) Primary Endpoint Analysis (SPID24) Primary Endpoint Analysis (SPID24) Pain Intensity and Relief Assessments (SPID24, TOTPAR)->Primary Endpoint Analysis (SPID24) Adverse Event Monitoring Adverse Event Monitoring Safety Analysis Safety Analysis Adverse Event Monitoring->Safety Analysis Rescue Medication Usage Rescue Medication Usage Secondary Endpoint Analysis Secondary Endpoint Analysis Rescue Medication Usage->Secondary Endpoint Analysis

Figure 1: Experimental workflow of the Phase 3 clinical trial.

G cluster_0 This compound (Biased Agonist) cluster_1 μ-Opioid Receptor cluster_2 Intracellular Signaling Pathways cluster_3 Cellular Response This compound This compound MOR μOR This compound->MOR Binds to G_Protein G-Protein Pathway MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Figure 2: Signaling pathway of this compound at the μ-opioid receptor.

References

A Comparative Analysis of Respiratory Function: Tegileridine vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent analgesics with improved safety profiles is a cornerstone of modern pharmacology. While traditional opioids like fentanyl are highly effective for pain management, their clinical utility is often hampered by a narrow therapeutic window and the significant risk of life-threatening respiratory depression. Tegileridine, a novel µ-opioid receptor (MOR) biased agonist, has emerged as a promising alternative designed to mitigate this risk. This guide provides an objective comparison of the effects of this compound and fentanyl on respiratory function, supported by available experimental data and detailed methodologies.

This compound is a small molecule that selectively activates the G-protein-coupled signaling pathway associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3][4] In contrast, fentanyl, a conventional MOR agonist, activates both pathways, leading to its potent analgesic effects but also its significant respiratory depressant properties.[5]

Mechanism of Action and the Rationale for Improved Respiratory Safety

The differential effects of this compound and fentanyl on respiratory function are rooted in their distinct mechanisms of action at the µ-opioid receptor.

This compound: A G-Protein Biased Agonist

This compound's design as a G-protein biased agonist is central to its anticipated safety profile.[1][2][3][4] The binding of this compound to the MOR preferentially initiates the G-protein signaling cascade, which is understood to be the primary mediator of the desired analgesic effects. Simultaneously, it minimizes the recruitment and activation of β-arrestin-2.[1][2][3][4] The β-arrestin-2 pathway is linked to the internalization of the receptor and the triggering of downstream signaling that contributes to adverse effects, including respiratory depression.[5] By favoring the G-protein pathway, this compound aims to uncouple analgesia from the severe respiratory side effects associated with traditional opioids.

Fentanyl: A Conventional Opioid Agonist

Fentanyl, like other traditional opioids, is a full agonist at the MOR, potently activating both the G-protein and β-arrestin-2 signaling pathways.[5] This non-selective activation leads to profound analgesia but also a high risk of respiratory depression, which is the primary cause of fatality in opioid overdose. Fentanyl's respiratory depressant effects are characterized by a decrease in both respiratory rate and tidal volume.[6]

Signaling Pathway Diagram

cluster_0 This compound (Biased Agonist) cluster_1 Fentanyl (Conventional Agonist) This compound This compound MOR_T μ-Opioid Receptor This compound->MOR_T G_Protein_T G-Protein Signaling MOR_T->G_Protein_T Strongly Activates Beta_Arrestin_T β-Arrestin-2 Signaling MOR_T->Beta_Arrestin_T Weakly Activates Analgesia_T Analgesia G_Protein_T->Analgesia_T Resp_Dep_T Reduced Respiratory Depression Beta_Arrestin_T->Resp_Dep_T Fentanyl Fentanyl MOR_F μ-Opioid Receptor Fentanyl->MOR_F G_Protein_F G-Protein Signaling MOR_F->G_Protein_F Strongly Activates Beta_Arrestin_F β-Arrestin-2 Signaling MOR_F->Beta_Arrestin_F Strongly Activates Analgesia_F Analgesia G_Protein_F->Analgesia_F Resp_Dep_F Respiratory Depression Beta_Arrestin_F->Resp_Dep_F

Caption: Signaling pathways of this compound and Fentanyl at the µ-opioid receptor.

Comparative Respiratory Effects: Available Data

Direct head-to-head clinical trials comparing the respiratory effects of this compound and fentanyl with quantitative data are not yet publicly available. However, data from clinical trials of this compound and other biased agonists, along with preclinical studies, provide insights into their relative respiratory safety profiles.

Clinical Data

Clinical trials for this compound have primarily focused on its analgesic efficacy in postoperative pain, with respiratory depression monitored as a key safety endpoint.[7][8] These trials report the incidence of adverse events, including respiratory depression, but do not provide detailed quantitative comparisons with fentanyl.

As a surrogate, data from studies on oliceridine (B1139222), another G-protein biased agonist, can offer a comparative perspective. In a phase 3 open-label trial, the overall incidence of opioid-induced respiratory depression (OIRD), defined as a respiratory rate of less than 10 breaths per minute or an oxygen saturation (SpO2) below 90%, was 13.7% in patients receiving oliceridine for postsurgical pain.[9] Notably, no patients in this study required naloxone, an opioid antagonist used to reverse respiratory depression.[9]

ParameterThis compoundFentanylOliceridine (for reference)
Mechanism µ-opioid receptor biased agonist (G-protein selective)Conventional µ-opioid receptor agonistµ-opioid receptor biased agonist (G-protein selective)
Respiratory Depression Incidence (Clinical) Data from ongoing trials; reported as an adverse event. Specific quantitative comparison to fentanyl is not available.Known to cause significant dose-dependent respiratory depression.13.7% incidence of OIRD (RR < 10 breaths/min or SpO2 < 90%) in a Phase 3 trial for postoperative pain.[9]
Effect on Respiratory Rate Expected to have a lesser impact compared to conventional opioids.Decreases respiratory rate.[6]In a Phase 3 trial, 9.3% of patients had a respiratory rate < 10 breaths/min.[9]
Effect on Tidal Volume Expected to have a lesser impact compared to conventional opioids.Decreases tidal volume.[6]Data not specified in the provided clinical trial results.
Effect on Oxygen Saturation (SpO2) Monitored as a safety parameter in clinical trials.Can cause a significant decrease in SpO2.In a Phase 3 trial, 5.2% of patients had an SpO2 < 90%.[9]

Table 1: Comparison of Respiratory Effects

Experimental Protocols

The assessment of respiratory function in both preclinical and clinical studies employs a range of methodologies to ensure accurate and reliable data collection.

Preclinical Assessment of Respiratory Function

In preclinical studies, particularly in rodent models, whole-body plethysmography is a standard non-invasive method for measuring respiratory parameters.

Experimental Workflow for Whole-Body Plethysmography

cluster_workflow Preclinical Respiratory Assessment Workflow acclimatization Acclimatization of animal to plethysmography chamber baseline Baseline Respiratory Measurement (Rate, Tidal Volume) acclimatization->baseline drug_admin Drug Administration (this compound or Fentanyl) baseline->drug_admin post_drug_measurement Post-Drug Respiratory Measurement at multiple time points drug_admin->post_drug_measurement data_analysis Data Analysis and Comparison to Baseline post_drug_measurement->data_analysis

References

Validating the Therapeutic Effects of Tegileridine: A Comparative Guide to Biomarker Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tegileridine, a novel biased agonist of the μ-opioid receptor (MOR), has recently gained approval for the treatment of moderate to severe postoperative pain.[1][2][3] Its mechanism, which preferentially activates the G-protein signaling pathway responsible for analgesia while minimizing the recruitment of the β-arrestin-2 pathway associated with adverse effects, presents a significant advancement in pain management.[1][2] This guide provides a comparative framework for the validation of this compound's therapeutic effects through biomarker assessment, offering a comparison with traditional opioids and other biased agonists, and detailing relevant experimental protocols.

While clinical trials have established the safety and efficacy of this compound through patient-reported outcomes, the validation of its specific mechanism of action at a molecular and cellular level through biomarkers is crucial for a comprehensive understanding of its therapeutic profile.[4] To date, specific biomarker data from dedicated preclinical or clinical validation studies for this compound have not been extensively published. This guide, therefore, proposes a panel of relevant biomarkers based on its mechanism of action and data from similar compounds.

Comparison of Analgesic Compounds

FeatureThis compoundOliceridine (B1139222)Morphine
Mechanism of Action Biased μ-opioid receptor agonist (G-protein pathway preferential)[2]Biased μ-opioid receptor agonist (G-protein pathway preferential)[5][6]Full μ-opioid receptor agonist (activates both G-protein and β-arrestin pathways)[7]
Therapeutic Use Moderate to severe postoperative pain[3]Moderate to severe acute pain[5]Moderate to severe acute and chronic pain
Reported Efficacy Non-inferior to morphine in providing analgesiaNon-inferior to morphine in providing analgesiaGold standard for opioid analgesia
Adverse Effect Profile Potentially lower incidence of opioid-related adverse events (e.g., respiratory depression, constipation) compared to morphine[2]Evidence suggests an improved respiratory safety profile compared to morphine[5]Well-documented adverse effects including respiratory depression, constipation, nausea, and vomiting
Biomarker Validation Data not yet publicly availablePreclinical data indicates greater activity at G-proteins over β-arrestins[5]Changes in cAMP levels, c-fos expression, and specific microRNAs have been associated with its effects

Biomarkers for Validating this compound's Therapeutic Effects

The validation of this compound's biased agonism and its therapeutic effects can be approached through a series of specific biomarker assays. These assays can quantify the engagement of the μ-opioid receptor, the activation of the G-protein pathway, the recruitment of β-arrestin-2, and the downstream signaling and physiological responses.

Target Engagement and Pathway Activation Biomarkers

These biomarkers directly assess the interaction of this compound with the μ-opioid receptor and its downstream signaling pathways.

BiomarkerAssay PrincipleExperimental Data to Collect
G-Protein Activation Measurement of GTPγS binding or downstream second messengers like cyclic AMP (cAMP).EC50 and Emax values for G-protein activation.
β-Arrestin-2 Recruitment Cellular assays that measure the interaction between the μ-opioid receptor and β-arrestin-2 upon ligand binding.EC50 and Emax values for β-arrestin-2 recruitment.
Bias Factor A quantitative measure of the preference of a ligand for one signaling pathway over another, calculated from the EC50 and Emax values for G-protein activation and β-arrestin-2 recruitment.Calculated bias factor for this compound in comparison to a reference compound like morphine.
Pharmacodynamic and Efficacy Biomarkers

These biomarkers provide an indirect measure of the therapeutic effect of this compound.

BiomarkerAssay PrincipleExperimental Data to Collect
Substance P Levels Measurement of the neuropeptide Substance P, which is involved in pain transmission, in relevant biological fluids (e.g., plasma, cerebrospinal fluid).Changes in Substance P levels following this compound administration in response to a painful stimulus.
Downstream Signaling Molecules Quantification of changes in the levels of downstream signaling molecules, such as phosphorylated ERK (pERK), which are modulated by μ-opioid receptor activation.Time-course and dose-response of pERK levels in relevant tissues or cell lines.

Experimental Protocols

β-Arrestin-2 Recruitment Assay (PathHunter® Protocol)

This protocol describes a cell-based assay to quantify the recruitment of β-arrestin-2 to the μ-opioid receptor.

Materials:

  • PathHunter® β-Arrestin GPCR Assay Kit (DiscoverX)

  • Cells stably co-expressing the μ-opioid receptor fused to ProLink™ and β-arrestin fused to Enzyme Acceptor

  • Cell Plating Reagent

  • Test compounds (this compound, morphine, etc.)

  • PathHunter® Detection Reagents

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw and suspend the PathHunter® cells in the provided Cell Plating Reagent.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000-10,000 cells per well).[8]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[8]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • For an agonist assay, add 5 µL of the diluted compound to the wells.[8]

    • For an antagonist assay, pre-incubate the cells with the antagonist for 30 minutes at 37°C before adding a known agonist.[8]

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.[8]

  • Detection:

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Add 12.5 µL of the detection reagent mixture to each well.[8]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[8]

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a luminometer.[8]

    • Normalize the data to the maximum signal obtained with a reference full agonist.

    • Plot the normalized response against the logarithm of the agonist concentration to determine EC50 and Emax values.[8]

Cyclic AMP (cAMP) Measurement (ELISA Protocol)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels, a downstream marker of Gαi/o-coupled GPCR activation (opioid receptors inhibit adenylyl cyclase, leading to a decrease in cAMP).

Materials:

  • cAMP ELISA Kit

  • Cell lysates or other biological samples

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent and Sample Preparation:

    • Prepare all reagents, standards, and samples according to the kit instructions.[9]

  • Assay Procedure:

    • Add 50 µL of standard or sample to each well of the microplate.[9]

    • Immediately add 50 µL of the prepared Detection Reagent A (containing cAMP-HRP conjugate). Shake to mix and incubate for 1 hour at 37°C.[9]

    • Aspirate and wash the wells three times with wash buffer.[9]

    • Add 100 µL of prepared Detection Reagent B (antibody) and incubate for 30 minutes at 37°C.[9]

    • Aspirate and wash the wells five times.[9]

    • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.[9]

    • Add 50 µL of Stop Solution to each well.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm immediately.[9]

    • Generate a standard curve and determine the cAMP concentration in the samples.

Substance P Measurement (ELISA Protocol)

This protocol describes a competitive ELISA to measure Substance P levels in biological samples.

Materials:

  • Substance P ELISA Kit

  • Plasma, serum, or other biological fluids

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent and Sample Preparation:

    • Prepare all reagents, standards, and samples as per the kit manual. Biological fluids may require dilution in the provided assay buffer.[10]

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well.

    • Add 100 µL of biotinylated Substance P and incubate for 2.5 hours at room temperature.

    • Wash the wells.

    • Add 100 µL of prepared streptavidin-HRP solution and incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm immediately.

    • Calculate the Substance P concentration in the samples based on the standard curve.

Visualizing Signaling Pathways and Workflows

Tegileridine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gαi/o) MOR->G_protein Preferentially Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Weakly Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Caption: this compound's biased agonism at the μ-opioid receptor.

Biomarker_Validation_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo / Preclinical Models cluster_clinical Clinical Studies G_protein_assay G-Protein Activation Assay (e.g., cAMP ELISA) Bias_calculation Bias Factor Calculation G_protein_assay->Bias_calculation Arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) Arrestin_assay->Bias_calculation Animal_model Animal Model of Pain Bias_calculation->Animal_model Inform In Vivo Studies SP_assay Substance P Measurement (ELISA) Animal_model->SP_assay Behavioral_tests Analgesic Behavioral Tests Animal_model->Behavioral_tests Patient_samples Patient Sample Collection (Plasma, CSF) SP_assay->Patient_samples Translate to Clinical Setting Clinical_outcomes Correlation with Clinical Outcomes Behavioral_tests->Clinical_outcomes Predict Clinical Efficacy Clinical_SP Substance P Measurement Patient_samples->Clinical_SP Clinical_SP->Clinical_outcomes

Caption: Workflow for biomarker validation of this compound.

References

A Comparative Analysis of the Abuse Potential of Tegileridine Relative to Other Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is a novel opioid analgesic recently approved in China for the management of moderate to severe postoperative pain.[1][2] It is characterized as a μ-opioid receptor (MOR) biased agonist, designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 pathway, which is implicated in various opioid-related adverse effects, including respiratory depression and gastrointestinal dysfunction.[1][2][3][4][5] This biased agonism has led to the hypothesis that this compound may possess a wider therapeutic window and a more favorable safety profile compared to conventional opioids. However, the extent to which this molecular mechanism translates to a reduced abuse potential remains a critical area of investigation.

This guide provides a comparative overview of the available data on this compound and other commonly used opioid analgesics—morphine, oxycodone, fentanyl, and buprenorphine—with a focus on parameters relevant to their abuse potential. Due to the limited availability of public data on this compound's preclinical abuse liability, this comparison relies on its known pharmacological properties and draws parallels with other G-protein biased agonists where applicable.

Data Presentation: Comparative Pharmacological Data of Opioids

Direct quantitative data on the receptor binding affinity and functional activity of this compound are not publicly available at this time. The following table summarizes available data for comparator opioids to provide a framework for understanding the pharmacological properties that contribute to abuse potential. It is important to note that these values can vary between studies due to different experimental conditions.

OpioidReceptor Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)Notes
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableDescribed as a potent, G-protein biased MOR agonist, approximately 9 times more potent than morphine.[3]
Morphine MOR: ~1-10MOR: ~10-100MOR: ~100-1000A classic, unbiased MOR agonist.[6][7][8]
Oxycodone MOR: ~15-30MOR: ~343Not widely reportedA potent MOR agonist.[9]
Fentanyl MOR: ~0.1-1.5MOR: Potent, variableNot widely reportedA highly potent, rapid-acting MOR agonist.[5][10][11][12]
Buprenorphine MOR: ~0.2-1Partial AgonistPartial AgonistA partial MOR agonist with high affinity and slow dissociation.[1][2][3][4][6][13][14]

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of potency; a lower EC50 indicates higher potency. The data presented are aggregated from multiple sources and should be considered illustrative.

Discussion of Abuse Potential

The abuse potential of an opioid is a complex characteristic influenced by its pharmacological properties, pharmacokinetics, and route of administration. Key factors include:

  • Mu-Opioid Receptor (MOR) Affinity and Efficacy: High affinity for and potent agonism at the MOR are primary drivers of the reinforcing effects (euphoria) that contribute to abuse.

  • G-Protein versus β-Arrestin Signaling: While G-protein signaling is linked to analgesia, the role of β-arrestin in addiction is still being elucidated. Some studies suggest that β-arrestin pathways may contribute to tolerance and withdrawal, which can perpetuate drug-seeking behavior. The development of G-protein biased agonists like this compound and oliceridine (B1139222) stems from the hypothesis that separating these pathways could yield safer analgesics.[1][10] However, prevailing evidence from studies on oliceridine (TRV130) suggests that G-protein biased MOR agonists are still likely to possess abuse potential.[10][15]

  • Pharmacokinetics: A rapid onset of action and a short duration of effect are often associated with a higher abuse liability, as they can produce a more intense "rush" and lead to more frequent administration.

Based on its mechanism as a potent MOR agonist, it is anticipated that this compound will exhibit abuse potential. Clinical trials have noted common opioid-related side effects such as nausea and vomiting.[4] In China, this compound is regulated as a narcotic drug.[6] Further preclinical studies, such as self-administration and conditioned place preference, are necessary to definitively characterize its abuse liability profile in comparison to other opioids.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Unlabeled test compound (e.g., this compound, morphine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus (e.g., cell harvester with glass fiber filters).

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a ligand to induce the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR).

Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment. Ligand-induced recruitment brings the fragments together, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence).

Materials:

  • Cells co-expressing the GPCR of interest fused to a small enzyme fragment and β-arrestin fused to a larger enzyme fragment (e.g., PathHunter® cells).

  • Test compound.

  • Assay buffer/medium.

  • Detection reagents (substrate for the complemented enzyme).

  • Luminometer.

Procedure:

  • Plate the cells in a multi-well plate.

  • Add varying concentrations of the test compound to the wells.

  • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents.

  • Measure the luminescent signal using a luminometer.

  • The data are used to generate a dose-response curve from which the EC50 and Emax for β-arrestin recruitment can be determined.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.

Principle: This is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the effects of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment in a subsequent test.

Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues (e.g., wall color, floor texture).

Procedure:

  • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the other.

  • Conditioning: Over several days, the animal receives injections of the test drug and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The drug-paired compartment is typically counterbalanced across animals.

  • Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Mandatory Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein G-protein (αβγ) MOR->G_protein Activates G_alpha_i Gαi (inhibitory) G_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of G_alpha_i->AC Inhibits Analgesia Analgesia and other effects G_beta_gamma->Analgesia cAMP->Analgesia Leads to

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Test cluster_analysis Data Analysis P1 Day 1: Baseline Preference Test (Animal freely explores all compartments) P2_1 Day 2: Drug Injection + Confinement to Compartment A P1->P2_1 P2_2 Day 3: Vehicle Injection + Confinement to Compartment B P2_1->P2_2 P2_3 Repeat for several days P2_2->P2_3 P3 Final Day: Drug-Free Test (Animal freely explores all compartments) P2_3->P3 Analysis Compare time spent in Compartment A vs. B (Post- vs. Pre-Conditioning) P3->Analysis

Caption: Experimental Workflow for Conditioned Place Preference.

Self_Admin_Logic Start Animal in Operant Chamber LeverPress Animal Presses Active Lever Start->LeverPress InactiveLever Animal Presses Inactive Lever Start->InactiveLever DrugInfusion Receives Drug Infusion LeverPress->DrugInfusion Reinforcement Reinforcing Effect? DrugInfusion->Reinforcement NoConsequence No Consequence InactiveLever->NoConsequence Reinforcement->LeverPress Increases likelihood of subsequent lever presses

Caption: Logical Flow of a Self-Administration Experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of Tegileridine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Laboratory Professionals

The proper disposal of Tegileridine, a potent μ-opioid receptor agonist used in research, is paramount to ensure laboratory safety, prevent environmental contamination, and comply with regulations.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for pharmaceutical waste provide a framework for its safe handling and disposal. This guide synthesizes best practices for researchers, scientists, and drug development professionals.

Core Principles for this compound Disposal

Given that this compound is a research-grade chemical compound, a conservative approach to its disposal is essential. The following procedures are based on general guidelines for pharmaceutical waste management from the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).

1. Initial Assessment and Waste Minimization:

Before disposal, it is crucial to assess the nature of the this compound waste. Unused, expired, or contaminated this compound should be considered for disposal. To minimize waste, maintain a close inventory of the compound and prepare only the necessary amounts for experiments.

2. Disposal of Non-Contaminated this compound:

For small quantities of pure, uncontaminated this compound, the FDA provides general guidance for the disposal of non-flush list medicines, which can be adapted for a laboratory setting.[3][4]

  • Do Not Flush: Avoid disposing of this compound down the drain, as this can lead to water contamination.

  • Inertization: Mix the this compound (without crushing tablets or capsules, if applicable) with an unappealing and inert substance such as cat litter, used coffee grounds, or dirt.[3][4] This step makes the drug less attractive for diversion and helps to contain it.

  • Secure Containment: Place the mixture in a sealed container, such as a labeled, leak-proof plastic bag or bottle, to prevent leakage.

  • General Waste Stream: Dispose of the sealed container in the regular laboratory trash.

3. Disposal of Contaminated this compound and Associated Waste:

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), vials, syringes, and cleaning materials, should be treated as potentially hazardous waste.

  • Segregation: Collect all contaminated materials in a designated, clearly labeled hazardous waste container.

  • Incineration: The recommended best management practice for pharmaceutical waste is incineration.[5][6] Contract with a certified hazardous waste disposal company that provides incineration services. This method is the most effective way to destroy the chemical compound and prevent its release into the environment.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key chemical information for identification and handling.

PropertyValue
Chemical Name This compound[2]
Synonym This compound fumarate[1]
CAS Number 2245827-85-2 (fumarate)[1]
Molecular Formula C₃₂H₄₂N₂O₆[1]
Molecular Weight 550.70 g/mol [1]

Experimental Protocol: Inertization of this compound

This protocol details the steps for rendering small quantities of non-contaminated this compound non-retrievable before disposal.

Materials:

  • Unused or expired this compound

  • Inert substance (e.g., cat litter, sand, or activated charcoal)

  • Sealable plastic bag or container

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Don appropriate PPE.

  • In a well-ventilated area, carefully transfer the this compound waste into the sealable container.

  • Add an equal or greater amount of the inert substance to the container.

  • Securely seal the container.

  • Gently shake or mix the contents to ensure the this compound is thoroughly combined with the inert material.

  • Label the container as "Inerted Pharmaceutical Waste for Disposal."

  • Dispose of the sealed container in the designated laboratory solid waste stream.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tegileridine_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_non_contaminated 2a. Non-Contaminated Disposal cluster_contaminated 2b. Contaminated Disposal start This compound Waste is_contaminated Is the waste contaminated? start->is_contaminated inertize Inertize with an unappealing substance is_contaminated->inertize No segregate Segregate in a labeled hazardous waste container is_contaminated->segregate Yes seal Place in a sealed container inertize->seal trash Dispose in general waste seal->trash incinerate Arrange for incineration by a certified disposal company segregate->incinerate

References

Essential Safety and Handling Protocols for Tegileridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Tegileridine, a potent μ-opioid receptor agonist. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are based on established protocols for handling other potent synthetic opioids, such as fentanyl and its analogs. These measures are designed to minimize exposure risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Due to its nature as a potent opioid, this compound should be handled with stringent precautions to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for various risk levels of handling this compound.

Risk Level Task Example Hand Protection Body Protection Respiratory Protection Eye/Face Protection
Low Handling sealed containers, visual inspection.Single pair of nitrile gloves.Standard lab coat.Not generally required.Safety glasses.
Moderate Weighing, preparing solutions in a ventilated enclosure.Double-layered nitrile gloves.Disposable coveralls (e.g., Tyvek®).Fit-tested N95 or higher respirator.[1]Safety goggles.
High Handling powders outside of a containment system, cleaning spills.Double-layered nitrile gloves.Taped-seam disposable coveralls (e.g., Tyvek® 600 or 800 J).[2]N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection.[3][4]Face shield and safety goggles.[3]

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical when working with this compound. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Designate Handling Area a->b c Assemble Required PPE b->c d Prepare Spill Kit c->d e Don Appropriate PPE f Work within a Ventilated Enclosure e->f g Handle Compound with Care f->g h Decontaminate Work Surfaces i Doff PPE Correctly h->i j Dispose of Waste Properly i->j k Wash Hands Thoroughly j->k

Caption: This diagram illustrates the essential step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, coveralls, bench paper, and cleaning materials, must be treated as hazardous waste.

    • Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Arrange for disposal through your institution's environmental health and safety office or a certified hazardous waste contractor.

IV. Spill Management Plan

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

Spill Response Step Action
1. Evacuation Immediately evacuate all non-essential personnel from the affected area.[1]
2. Notification Alert your supervisor and the institutional safety office.
3. Secure the Area Restrict access to the spill area.
4. Don PPE Before entering the spill area, don the appropriate high-risk level PPE as outlined in the table above.
5. Containment & Cleanup Use an opioid-specific spill kit with absorbent pads to contain the spill.[1] Clean the area with soap and water. Avoid using bleach , as it may aerosolize powdered compounds.[1] For larger spills, professional hazardous waste cleanup may be required.[7][8]
6. Decontamination Decontaminate all surfaces and equipment involved in the cleanup.
7. Waste Disposal Dispose of all cleanup materials as hazardous waste.
8. Reporting Complete an incident report as per institutional policy.[1]

Disclaimer: The information provided is intended as a guide for trained professionals and is based on best practices for handling potent opioids. It is not a substitute for a formal risk assessment and the establishment of site-specific safety protocols. Always consult with your institution's environmental health and safety department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.